Product packaging for 5-Aminopentan-2-ol(Cat. No.:CAS No. 81693-62-1)

5-Aminopentan-2-ol

Cat. No.: B1279241
CAS No.: 81693-62-1
M. Wt: 103.16 g/mol
InChI Key: VJGRDSFPHUTBBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Aminopentan-2-ol (CAS 81693-62-1) is a primary amino alcohol of significant interest in chemical and pharmaceutical research . Its molecular structure features a five-carbon chain with a hydroxyl group on the second carbon and a primary amino group on the fifth carbon, making it a bifunctional γ-amino alcohol (or 1,4-amino alcohol) . This arrangement provides two distinct reactive sites, establishing the compound as a valuable scaffold for constructing more complex molecules . In medicinal chemistry, this compound serves as a key synthetic intermediate. Its utility is demonstrated in the development of novel therapeutic agents, such as triazine derivatives investigated for antileishmanial activity . The compound's structure, particularly when incorporated as a linker like 5-aminopentan-1-ol, can influence biological activity and selectivity . Furthermore, this compound acts as a structural analog in chemical biology, where it is used to mimic the side chain of 5-hydroxylysine to validate methods for studying post-translational modifications in proteins . The carbon atom bearing the hydroxyl group is a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers, a critical consideration for research in asymmetric synthesis and chiral pharmacology . Synthetic approaches to these stereoisomers include enzymatic catalysis and stereoselective reduction of amino ketone precursors . This product is intended for research purposes only and is not approved for human or veterinary use . Please refer to the available safety data sheet for proper handling guidelines. This compound is classified with the hazard statements H226 (Flammable liquid and vapour) and H314 (Causes severe skin burns and eye damage) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NO B1279241 5-Aminopentan-2-ol CAS No. 81693-62-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRDSFPHUTBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430701
Record name 5-Amino-pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81693-62-1
Record name 5-Amino-pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopentan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 5-Aminopentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the expected spectroscopic data for 5-Aminopentan-2-ol, a primary amino alcohol with significant potential as a versatile intermediate in organic synthesis.[1] Due to the limited availability of public experimental spectra for this compound, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on its chemical structure. For comparative purposes, experimental data for its isomer, 5-aminopentan-1-ol, is also included. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the spectroscopic properties of this molecule.

Predicted and Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for its isomer, 5-aminopentan-1-ol. These tables are designed for easy comparison and interpretation of the key spectral features.

Table 1: Predicted ¹H NMR Data for this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Multiplet1HCH-OH
~2.7Triplet2HCH₂-NH₂
~1.5 - 1.7Multiplet2HCH₂ adjacent to CH₂-NH₂
~1.3 - 1.5Multiplet2HCH₂ adjacent to CH-OH
~1.2Doublet3HCH₃
(Variable)Broad Singlet3HOH, NH₂
Table 2: Predicted ¹³C NMR Data for this compound
Chemical Shift (δ) ppmCarbon Atom
~67-70C2 (CH-OH)
~42-45C5 (CH₂-NH₂)
~30-35C4
~28-32C3
~23-26C1 (CH₃)
Table 3: Predicted and Experimental Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for 5-Aminopentan-1-ol[2][3]
O-H Stretch (Alcohol)3300-3400 (Broad)3350 (Broad)
N-H Stretch (Amine)3300-3400 (Broad, overlaps with O-H)3290 (Broad)
C-H Stretch (Alkyl)2850-29602850-2930
N-H Bend (Amine)1590-16501590
C-O Stretch (Alcohol)1050-11501060
Table 4: Predicted and Experimental Mass Spectrometry (MS) Data
ParameterPredicted Value for this compoundExperimental Value for 5-Aminopentan-1-ol[2][4]
Molecular Formula C₅H₁₃NOC₅H₁₃NO
Molecular Weight 103.16 g/mol [5]103.16 g/mol [2]
Monoisotopic Mass 103.0997 Da[5]103.0997 Da[2]
Major Fragment Ions (m/z) Predicted: 86 ([M-NH₃]⁺), 70, 58, 45 ([CH₃CH=OH]⁺), 30 ([CH₂=NH₂]⁺)Observed: 86, 70, 55, 43, 30

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized procedures for NMR, IR, and mass spectrometry, adaptable for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired exchange characteristics of labile protons (OH and NH₂).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For enhanced signal-to-noise, an appropriate number of scans (e.g., 8-64) should be collected.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 0-220 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small drop of the liquid sample directly onto the ATR crystal.[6] This is a common and convenient method for liquid samples.[7]

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (salt plates or clean ATR crystal).

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8] Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. ESI is a soft ionization technique suitable for polar molecules, while EI causes more extensive fragmentation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • For fragmentation analysis (MS/MS), the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Accurate mass measurements from a high-resolution mass spectrometer can be used to determine the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

physical properties of 5-Aminopentan-2-ol (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties, specifically the melting and boiling points, of the amino alcohol 5-Aminopentan-2-ol. A thorough search of available scientific literature and chemical databases indicates a lack of experimentally determined data for the melting and boiling points of this specific compound. This guide, therefore, provides context by presenting the known physical properties of a structural isomer, 5-Amino-1-pentanol, and outlines the standard experimental protocols for determining these crucial physical constants. Furthermore, a logical diagram illustrates the fundamental relationship between a chemical substance and its physical characteristics.

Introduction to this compound

This compound is an organic molecule containing both a primary amine (-NH₂) and a secondary alcohol (-OH) functional group. Its structure suggests it is a liquid at room temperature with the capacity for hydrogen bonding, which influences its boiling point and solubility. While computational predictions of its physical properties are available, experimentally verified data for its melting and boiling points are not present in readily accessible chemical literature.

Physical Properties of this compound and a Structural Isomer

Due to the absence of experimentally determined melting and boiling points for this compound, this section provides the available data for its structural isomer, 5-Amino-1-pentanol, for comparative purposes. It is crucial to note that while these compounds share the same molecular formula, their different structures will result in distinct physical properties.

CompoundMolecular FormulaMelting Point (°C)Boiling Point (°C)Data Source
This compound C₅H₁₃NOData Not AvailableData Not Available-
5-Amino-1-pentanol C₅H₁₃NO38.5221.5Wikipedia[1]

Experimental Protocols for Physical Property Determination

The following are detailed, standard methodologies for the experimental determination of melting and boiling points of organic compounds.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[2][3]

Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a solid organic compound.[2][4]

  • Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a thin-walled capillary tube, sealed at one end. The sample is packed down to a height of 2-3 mm by tapping the tube.[5]

  • Apparatus: A melting point apparatus is used, which consists of a heated block to hold the capillary tube and a thermometer or a digital temperature sensor. A viewing lens allows for the observation of the sample. Alternatively, a Thiele tube filled with a high-boiling oil can be used for heating.[2]

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the melting point apparatus.[4]

    • The sample is heated at a steady, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[2]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]

    • The temperature at which the entire sample has completely melted into a clear liquid is recorded as the end of the melting range.[5]

  • Purity Assessment: A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[2]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. This is a key physical property for characterizing and identifying liquid compounds.[6]

Methodology: Micro Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of a liquid sample.[7][8]

  • Sample Preparation: A small amount of the liquid (a few drops) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9]

  • Apparatus: The test tube is attached to a thermometer, and the assembly is heated in a Thiele tube filled with a suitable heating oil or in a melting point apparatus.[7]

  • Procedure:

    • The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[8]

    • Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. This indicates that the liquid has reached its boiling point and its vapor is now escaping.[6]

    • The heat source is then removed, and the apparatus is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn up into the capillary tube.[7][8] This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Relationship Diagram

The following diagram illustrates the fundamental relationship between a chemical compound and the determination of its physical properties.

cluster_0 Chemical Entity cluster_1 Physical Properties cluster_2 Determination Methods Compound This compound MeltingPoint Melting Point Compound->MeltingPoint exhibits BoilingPoint Boiling Point Compound->BoilingPoint exhibits MP_Method Capillary Tube Method MeltingPoint->MP_Method determined by BP_Method Micro Boiling Point Determination BoilingPoint->BP_Method determined by

Caption: Relationship between a chemical compound and its physical property determination.

References

An In-depth Technical Guide to the Solubility of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract: This technical guide addresses the solubility of 5-Aminopentan-2-ol, a key consideration for its application in research and pharmaceutical development. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various solvents. In light of this data gap, this document provides detailed experimental protocols for determining the solubility of this compound, enabling researchers to generate this critical data in-house. The methodologies described are based on established principles of physical chemistry and are widely applicable to organic compounds. This guide includes the isothermal shake-flask method for achieving equilibrium, followed by analytical quantification using gravimetric and UV-Vis spectroscopic techniques. Furthermore, a structured framework for data presentation and a logical workflow diagram are provided to assist in experimental planning and execution.

Introduction

This compound is a bifunctional organic compound containing both an amine and a hydroxyl group. These functional groups impart a degree of polarity to the molecule, suggesting potential solubility in polar solvents. However, the pentyl carbon chain introduces nonpolar character, which may confer solubility in less polar organic solvents. The interplay of these structural features makes a theoretical prediction of solubility challenging.

A thorough understanding of the solubility of this compound is crucial for a variety of applications, including:

  • Reaction Chemistry: Selecting appropriate solvents for chemical syntheses involving this compound to ensure optimal reaction kinetics and yield.

  • Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation Development: For pharmaceutical applications, solubility in aqueous and organic media is a critical determinant of bioavailability and the feasibility of different dosage forms.

Given the absence of published quantitative solubility data, this guide provides a robust framework for its experimental determination.

Experimental Protocols for Solubility Determination

The following protocols describe the determination of the equilibrium solubility of this compound in a solvent of interest at a controlled temperature. The most widely accepted method for this is the isothermal shake-flask method.[1][2]

This method is designed to create a saturated solution of this compound in a chosen solvent at a constant temperature.

Apparatus and Materials:

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • This compound (solute)

  • Solvent of interest (e.g., water, ethanol, acetone, etc.)

  • Syringe filters (e.g., 0.45 µm PTFE or nylon, depending on solvent compatibility)

  • Syringes

Procedure:

  • Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vial to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements yield the same solubility value.[3]

  • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean, pre-weighed container. This step is critical to remove any undissolved microparticles.

The resulting clear filtrate is a saturated solution of this compound at the specified temperature. The concentration of the solute in this solution must then be determined using a suitable analytical method.

Two common methods for determining the concentration of the dissolved this compound in the saturated solution are gravimetric analysis and UV-Vis spectroscopy.

2.2.1. Gravimetric Analysis

This method is straightforward and relies on the precise measurement of mass.[3][4][5]

Apparatus and Materials:

  • Saturated solution from section 2.1

  • Pre-weighed evaporating dish or watch glass

  • Analytical balance

  • Drying oven or vacuum desiccator

Procedure:

  • Accurately weigh an empty, clean, and dry evaporating dish (W₁).

  • Transfer a known volume or mass of the clear, filtered saturated solution into the evaporating dish.

  • Weigh the dish containing the solution (W₂).

  • Carefully evaporate the solvent. For volatile organic solvents, this can be done in a fume hood. For water, a drying oven set to a temperature below the boiling point of this compound can be used.

  • Once the solvent is removed, place the dish in a drying oven (e.g., at 60-80 °C) until a constant weight is achieved. This ensures all residual solvent has been removed.

  • Cool the dish in a desiccator to room temperature and weigh it again (W₃).

  • The mass of the dissolved solute is (W₃ - W₁).

  • The mass of the solvent is (W₂ - W₃).

  • Solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or grams of solute per liter of solution.

2.2.2. UV-Vis Spectroscopy

This method is suitable if this compound exhibits absorbance in the UV-Vis spectrum or can be derivatized to produce a chromophore. A calibration curve must first be generated.[6][7][8]

Apparatus and Materials:

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Saturated solution from section 2.1

  • Pure solvent (for blank and dilutions)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Generation of Calibration Curve:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

    • Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

  • Analysis of Saturated Solution:

    • Take the clear, filtered saturated solution and dilute it with a known volume of the pure solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Data Presentation

Quantitative solubility data should be recorded in a structured format to allow for easy comparison and analysis.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (g/L)Solubility (mol/L)Method of Analysis
Water25Gravimetric
Ethanol25UV-Vis
Acetone25Gravimetric
Dichloromethane25Gravimetric
User-definedUser-definedUser-defined

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow start Start: Define Solvent and Temperature prep Prepare Sample: Add excess this compound to solvent in a sealed vial start->prep equilibrate Equilibration: Agitate in thermostatic shaker (e.g., 24-48 hours) prep->equilibrate settle Settle: Allow undissolved solid to sediment equilibrate->settle Equilibrium reached filter Phase Separation: Filter supernatant with syringe filter (0.45 µm) settle->filter analysis_choice Select Analytical Method filter->analysis_choice gravimetric Gravimetric Analysis: 1. Weigh aliquot 2. Evaporate solvent 3. Dry & weigh residue analysis_choice->gravimetric Gravimetric spectroscopic UV-Vis Spectroscopy: 1. Prepare standards & calibration curve 2. Dilute sample 3. Measure absorbance analysis_choice->spectroscopic Spectroscopic calculate_g Calculate Solubility gravimetric->calculate_g calculate_s Calculate Solubility spectroscopic->calculate_s end End: Report Data calculate_g->end calculate_s->end

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 5-Aminopentan-2-ol: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-2-ol is a primary amino alcohol with the chemical formula C₅H₁₃NO.[1] Its molecular structure features a five-carbon pentane backbone with a hydroxyl (-OH) group at the second carbon and a primary amino (-NH₂) group at the fifth carbon.[1] This bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl group, makes it a versatile intermediate in organic synthesis.[1] The carbon atom bonded to the hydroxyl group is a chiral center, meaning this compound can exist as two stereoisomers: (R)-5-aminopentan-2-ol and (S)-5-aminopentan-2-ol.[1] This stereoisomerism is particularly significant in pharmaceutical development, where the specific three-dimensional arrangement of a molecule is often critical to its biological activity.[1]

Classified as a γ-amino alcohol (or 1,4-amino alcohol), the spatial separation of its functional groups by three carbon atoms influences its reactivity and potential applications, distinguishing it from its isomers like 1-aminopentan-2-ol and 4-aminopentan-2-ol.[1]

History and Discovery

While a definitive seminal publication detailing the first-ever synthesis and discovery of this compound is not readily apparent in surveyed historical literature, its emergence is intrinsically linked to the broader exploration of amino alcohols in the 20th century. The fundamental reactions that would enable its synthesis, such as the reduction of nitro compounds and reductive amination, were well-established by the mid-20th century.

It is plausible that this compound was first synthesized as part of broader investigations into the properties and applications of γ-amino alcohols. These compounds were of interest for their potential as synthetic building blocks and for their presence in biologically active molecules. The synthesis of its isomer, 5-amino-1-pentanol, for instance, has been documented through methods like the reduction of amino acids or the reductive amination of precursors derived from furfural.

The more recent scientific literature highlights this compound primarily as an important intermediate in the synthesis of more complex molecules, including pharmaceuticals. A notable example is its role as a precursor in the production of the antimalarial drug hydroxychloroquine.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₃NO[1][2]
Molar Mass103.16 g/mol [2]
IUPAC NameThis compound[2]
CAS Number81693-62-1[2]
AppearanceFlammable liquid[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry. Two plausible and effective routes are the reductive amination of 5-hydroxy-2-pentanone and the catalytic hydrogenation of 5-nitro-2-pentanol.

Reductive Amination of 5-Hydroxy-2-pentanone

This approach involves the reaction of 5-hydroxy-2-pentanone with ammonia in the presence of a reducing agent. The ketone first reacts with ammonia to form an intermediate imine, which is then reduced to the corresponding amine.

A detailed experimental protocol for a representative reductive amination is outlined below. This protocol is based on general procedures for the reductive amination of ketones.

StepProcedureReagents and Conditions
1. Imine Formation5-hydroxy-2-pentanone is dissolved in a suitable solvent (e.g., methanol) and treated with an excess of ammonia.5-hydroxy-2-pentanone, Ammonia (e.g., 7N solution in methanol), Methanol
2. ReductionA reducing agent, such as sodium borohydride or catalytic hydrogenation, is introduced to the reaction mixture.Sodium borohydride or H₂ gas with a catalyst (e.g., Raney Nickel, Palladium on carbon)
3. Work-upThe reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified.Acid/base extraction, Distillation or column chromatography
Catalytic Hydrogenation of 5-Nitro-2-pentanol

Another viable synthetic route is the reduction of a nitro group to a primary amine. This would involve the initial synthesis of 5-nitro-2-pentanol, followed by catalytic hydrogenation.

StepProcedureReagents and Conditions
1. Synthesis of 5-nitro-2-pentanolA nitroalkane is reacted with an appropriate precursor to introduce the hydroxyl group.e.g., Henry reaction between 3-nitropropanal and a suitable organometallic reagent.
2. Catalytic Hydrogenation5-nitro-2-pentanol is dissolved in a suitable solvent and subjected to hydrogenation in the presence of a catalyst.5-nitro-2-pentanol, H₂ gas, Catalyst (e.g., Palladium on carbon, Platinum oxide), Solvent (e.g., Ethanol, Ethyl acetate)
3. Work-up and PurificationThe catalyst is filtered off, and the solvent is evaporated. The resulting crude this compound is purified.Filtration, Evaporation, Distillation or crystallization of a salt form

Below is a diagram illustrating the logical workflow for the synthesis of this compound via the reductive amination of 5-hydroxy-2-pentanone.

Synthesis_Workflow A 5-hydroxy-2-pentanone C Imination A->C B Ammonia (NH3) B->C D Intermediate Imine C->D Formation E Reduction (e.g., H2/Catalyst) D->E Reduction F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Its bifunctionality allows for sequential or selective reactions at the amino and hydroxyl groups, enabling the construction of diverse molecular architectures.

  • Pharmaceutical Synthesis: As previously mentioned, it is a key intermediate in the synthesis of hydroxychloroquine.[1] The structural motif of this compound is also found in other biologically active compounds, making it a target for medicinal chemistry research.

  • Chiral Auxiliaries: The presence of a chiral center allows for the use of enantiomerically pure (R)- or (S)-5-aminopentan-2-ol as a chiral auxiliary in asymmetric synthesis.[1] Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

  • Polymer Chemistry: The amino and hydroxyl groups can participate in polymerization reactions. For example, it can be used as a cross-linking agent in the formation of poly(ester-urethane) materials, which may have applications in biodegradable plastics for agriculture or medicine.

References

An In-depth Technical Guide to the Safety and Handling of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-aminopentan-2-ol (CAS No: 81693-62-1), a primary amino alcohol utilized as a versatile intermediate in organic synthesis.[1] Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling. It is a flammable liquid and vapor that causes severe skin burns and eye damage.[2]

GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound.

Hazard ClassHazard CategoryGHS Hazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[3]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[4][5]

Data aggregated from multiple sources and may vary based on impurities and additives.[2]

Summary of Hazards
  • Physical Hazards: Flammable liquid and vapor.[2] Vapors may form explosive mixtures with air and can travel to an ignition source.[6] Containers may explode when heated.[6]

  • Health Hazards: Causes severe chemical burns to the skin, eyes, and mucous membranes.[7][8] Inhalation may cause corrosive injuries to the respiratory tract.[3] Ingestion is harmful and can cause chemical burns to the oral cavity and gastrointestinal tract.[8]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular FormulaC₅H₁₃NO[2]
Molecular Weight103.16 g/mol [2]
AppearanceColorless Liquid[6]
OdorRotten-egg like[6]
Boiling Point89 - 91 °C / 192.2 - 195.8 °F[6]
Flash Point2 °C / 35.6 °F[6]
Water SolubilitySoluble[6]
InChIKeyVJGRDSFPHUTBBE-UHFFFAOYSA-N[2]

Experimental Protocols: Safe Handling and Personal Protection

Strict adherence to the following protocols is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][9] Use explosion-proof electrical, ventilating, and lighting equipment.[6]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[8]

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[8] Contaminated clothing must be removed immediately and laundered before reuse.[9]

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7] For situations with inadequate ventilation, wear a self-contained breathing apparatus.

Hygiene Practices
  • Wash hands and any exposed skin thoroughly after handling.[7]

  • Do not eat, drink, or smoke in areas where the chemical is handled, processed, or stored.[9]

  • Avoid all personal contact, including inhalation of vapors, mists, or sprays.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_review Review SDS prep_ppe Don PPE (Gloves, Goggles, Lab Coat) prep_review->prep_ppe prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense Begin Work handle_ground Ground Equipment (Prevent Static Discharge) handle_dispense->handle_ground handle_reaction Perform Reaction handle_ground->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Complete Work cleanup_waste Dispose of Waste in Approved Container cleanup_decontaminate->cleanup_waste cleanup_store Store in Cool, Dry, Well-Ventilated Area cleanup_waste->cleanup_store cleanup_remove_ppe Remove PPE cleanup_store->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate response to exposure or spills is critical.

First-Aid Measures
  • General Advice: Immediate medical attention is required for any exposure.[7] Show the Safety Data Sheet (SDS) to the attending physician.[7]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[7] Call a poison center or doctor immediately.[7]

  • Skin Contact: Take off immediately all contaminated clothing.[7] Rinse skin with large amounts of water or use a safety shower.[7][8] Immediate medical attention is required.[7]

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth thoroughly with water.[7] Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

Emergency_Response_Workflow cluster_actions Immediate Actions cluster_medical Medical Response start Exposure Event action_skin Skin Contact: Rinse with water for 15 min. Remove contaminated clothing. start->action_skin action_eye Eye Contact: Rinse with water for 15 min. Remove contact lenses. start->action_eye action_inhale Inhalation: Move to fresh air. Provide oxygen if needed. start->action_inhale action_ingest Ingestion: Rinse mouth. Do NOT induce vomiting. start->action_ingest medical_call Immediately Call a POISON CENTER or Doctor action_skin->medical_call action_eye->medical_call action_inhale->medical_call action_ingest->medical_call medical_sds Provide SDS to Medical Personnel medical_call->medical_sds medical_treat Treat Symptomatically medical_sds->medical_treat

Caption: Emergency response workflow following an exposure event.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or foam.[8] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: The product is flammable and corrosive.[6][7] Thermal decomposition can lead to the release of irritating gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Remove all sources of ignition.[6] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[7]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[6]

  • Containment and Cleanup: For minor spills, absorb with an inert material (e.g., dry sand, earth) and place in a suitable, labeled container for disposal.[8][9] Use spark-proof tools and explosion-proof equipment.[6]

Storage and Incompatibility

Proper storage is crucial to maintain the stability and safety of this compound.

Storage Conditions
  • Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[7][9]

  • Keep away from heat, sparks, open flames, and hot surfaces.[6] No smoking in the storage area.[8]

  • The storage area should be designated as a corrosives area.[7]

  • To avoid ignition from static electricity, all metal parts of equipment must be grounded.[6]

Incompatible Materials
  • Strong oxidizing agents[7]

  • Acids[6]

  • Acid anhydrides[6]

  • Acid chlorides[6]

  • Copper and its alloys[8]

  • Aluminum and its alloys[8]

References

Potential Research Areas for 5-Aminopentan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopentan-2-ol, a chiral γ-amino alcohol, presents a versatile scaffold for chemical and pharmaceutical research. Its bifunctional nature, possessing both a primary amine and a secondary alcohol, coupled with a stereogenic center, makes it an attractive building block for the synthesis of complex molecules and a candidate for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of potential research areas for this compound, summarizing known synthetic methodologies, exploring its potential biological activities with a focus on the GABAergic system, and proposing future research directions. Detailed experimental protocols and structured data are provided to facilitate further investigation.

Introduction

This compound is a primary amino alcohol with the chemical formula C5H13NO.[1] The presence of a hydroxyl group on the second carbon and an amino group on the fifth carbon of a pentane chain characterizes its structure. A key feature of this molecule is the chiral center at the C-2 position, leading to the existence of (R)- and (S)-enantiomers. This stereochemistry is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[2] While this compound is recognized as a crucial intermediate in the synthesis of the antimalarial drug hydroxychloroquine, its intrinsic biological activities and potential as a lead compound for other therapeutic areas remain largely unexplored.[2] This guide aims to illuminate promising avenues of research for this intriguing molecule.

Synthesis of this compound

The synthesis of this compound can be approached through both racemic and enantioselective routes. The choice of method will depend on the specific research goal, with enantiomerically pure forms being essential for pharmacological studies.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the reduction of 5-aminopentan-2-one.[2]

Table 1: Key Reagents and Conditions for Racemic Synthesis

StepStarting MaterialReagent(s)SolventConditionsProduct
15-Chloropentan-2-oneAmmoniaEthanolSealed tube, heat5-Aminopentan-2-one
25-Aminopentan-2-oneSodium borohydride (NaBH4)Methanol0 °C to room temp.rac-5-Aminopentan-2-ol
Enantioselective Synthesis

Achieving enantiomerically pure (R)- and (S)-5-Aminopentan-2-ol is critical for evaluating their specific biological activities. Two primary strategies for this are enzymatic kinetic resolution and asymmetric synthesis.

Enzymatic kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. Lipases are commonly employed for the resolution of amino alcohols.[3] The principle involves the selective acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-5-Aminopentan-2-ol

  • N-Protection: Protect the amino group of racemic this compound with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions.

  • Enzymatic Acylation: Dissolve the N-protected rac-5-Aminopentan-2-ol in an appropriate organic solvent (e.g., toluene). Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B, CAL-B).

  • Monitoring: Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Separation: Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

  • Deprotection: Deprotect the amino group of both the acylated and unreacted enantiomers separately to obtain the pure (R)- and (S)-5-Aminopentan-2-ol.

Asymmetric synthesis aims to directly produce a single enantiomer. A potential route for the asymmetric synthesis of this compound involves the asymmetric reduction of 5-aminopentan-2-one using a chiral catalyst.

Table 2: Proposed Reagents for Asymmetric Synthesis

Starting MaterialCatalystReducing AgentProduct
N-protected 5-aminopentan-2-oneChiral oxazaborolidine (e.g., (R)-CBS)Borane-dimethyl sulfide complexN-protected (S)-5-Aminopentan-2-ol
N-protected 5-aminopentan-2-oneChiral ruthenium complex (e.g., RuCl2[(R)-BINAP])Hydrogen gasN-protected (S)-5-Aminopentan-2-ol

Potential Biological Activities and Research Areas

The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, suggests that it may possess modulatory activity at GABA receptors.[4]

GABAergic System Modulation

Hypothesis: this compound and its derivatives may act as agonists, antagonists, or allosteric modulators of GABA receptors.

Proposed Research:

  • In Vitro Receptor Binding Assays:

    • Objective: To determine the binding affinity of (R)- and (S)-5-Aminopentan-2-ol to GABA-A and GABA-B receptors.

    • Methodology: Radioligand binding assays using rat brain membranes and specific radioligands such as [3H]muscimol for GABA-A sites and [3H]GABA with baclofen for GABA-B sites.[5] The displacement of the radioligand by the test compounds will be measured to calculate the inhibition constant (Ki).

  • Electrophysiological Studies:

    • Objective: To characterize the functional activity of the enantiomers at GABA-A receptors.

    • Methodology: Two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific GABA-A receptor subtypes.[6] The effect of the compounds on GABA-induced chloride currents will be evaluated to determine if they act as positive or negative allosteric modulators.

  • GABA Aminotransferase (GABA-T) Inhibition Assay:

    • Objective: To investigate if this compound can inhibit the degradation of GABA.

    • Methodology: An in vitro fluorescence-coupled enzymatic assay to measure the activity of GABA-T in the presence of the test compounds.[7][8]

Diagram 1: Proposed Interaction with the GABAergic Synapse

GABA_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds GABA_T GABA-T GABA->GABA_T Degradation 5_AP_2_ol This compound 5_AP_2_ol->GABA_A Potential Modulation? 5_AP_2_ol->GABA_B Potential Modulation? 5_AP_2_ol->GABA_T Potential Inhibition?

Caption: Potential interaction points of this compound within the GABAergic synapse.

Structure-Activity Relationship (SAR) Studies

A systematic exploration of the chemical space around the this compound scaffold can lead to the discovery of more potent and selective modulators of biological targets.

Proposed Research:

  • Derivatization of the Amino Group: Synthesis of a library of N-substituted derivatives (e.g., alkyl, aryl, acyl) to probe the requirements of the binding pocket.

  • Modification of the Hydroxyl Group: Esterification or etherification of the hydroxyl group to investigate the role of this functionality in biological activity.

  • Alteration of the Carbon Backbone: Synthesis of analogs with different chain lengths or substitutions on the pentane backbone to explore the optimal spatial arrangement of the amino and hydroxyl groups.

Diagram 2: Experimental Workflow for SAR Studies

SAR_Workflow Start Racemic or Enantiopure This compound Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Biological Screening (e.g., GABA Receptor Assays) Purification->Screening Data Data Analysis (SAR) Screening->Data Lead_Opt Lead Optimization Data->Lead_Opt Iterative Process Lead_Opt->Synthesis End Candidate Drug Lead_Opt->End

Caption: A logical workflow for structure-activity relationship studies of this compound.

Development of Novel Antimalarials

Given its role as an intermediate in the synthesis of hydroxychloroquine, this compound and its derivatives could be explored for their own antimalarial activity.

Proposed Research:

  • In Vitro Antimalarial Assays:

    • Objective: To screen this compound enantiomers and their derivatives against different strains of Plasmodium falciparum.

    • Methodology: Standard in vitro parasite growth inhibition assays, such as the SYBR Green I-based fluorescence assay.

  • Mechanism of Action Studies:

    • Objective: To elucidate the potential antimalarial mechanism of active compounds.

    • Methodology: Hemozoin inhibition assays and other biochemical assays to investigate potential targets in the parasite.

Conclusion

This compound is a molecule with significant untapped research potential. Its chiral nature and bifunctional structure make it an excellent starting point for the development of novel chemical entities. The proposed research areas, focusing on its enantioselective synthesis, its potential modulation of the GABAergic system, and its exploration as a scaffold for new antimalarials, offer exciting opportunities for drug discovery and development. The detailed experimental approaches and structured data presented in this guide are intended to serve as a valuable resource for researchers embarking on the exploration of this promising compound.

References

isomers of 5-Aminopentan-2-ol and their basic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Isomers of 5-Aminopentan-2-ol and Their Basic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a primary amino alcohol with the chemical formula C₅H₁₃NO. Its structure contains two reactive functional groups, a hydroxyl (-OH) group and a primary amino (-NH₂) group, making it a versatile building block in organic synthesis. The presence of a chiral center at the second carbon atom gives rise to stereoisomerism, a critical consideration in pharmaceutical development where the three-dimensional arrangement of a molecule can significantly influence its biological activity. This guide provides a detailed overview of the isomers of this compound, their basic properties, and the experimental methods for their determination.

Isomerism in this compound

Isomers are molecules that have the same molecular formula but different structural arrangements. For this compound, both structural isomers and stereoisomers exist.

Stereoisomers

Due to the chiral center at the carbon atom bonded to the hydroxyl group (C2), this compound exists as a pair of enantiomers:

  • (R)-5-Aminopentan-2-ol

  • (S)-5-Aminopentan-2-ol

Enantiomers are non-superimposable mirror images of each other and often exhibit different pharmacological and toxicological profiles. The specific stereochemistry is a crucial factor in drug design and development.[1]

Structural Isomers

Several structural isomers of this compound exist, where the positions of the amino and hydroxyl groups on the pentane backbone are varied. These include, but are not limited to:

  • 1-Aminopentan-2-ol: An α-amino alcohol.

  • 4-Aminopentan-2-ol: A β-amino alcohol.

  • 5-Aminopentan-1-ol: A primary alcohol isomer.

The relative positions of the functional groups in these isomers can lead to different intramolecular interactions and chemical reactivity.[1]

Basic Properties of this compound Isomers

The basicity of the isomers of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the amino group. The pKa value of the conjugate acid (R-NH₃⁺) is a common measure of basicity; a higher pKa indicates a stronger base.

Quantitative Basicity Data
IsomerIUPAC NameTypepKa (Predicted)Reference
5-Aminopentan-1-ol5-aminopentan-1-olStructural15.16 ± 0.10--INVALID-LINK--

Note: This pKa value is for the protonated amine and is a predicted value. Experimental verification is required.

Factors Influencing Basicity

The basicity of these amino alcohols is influenced by several factors:

  • Inductive Effect: The electron-donating alkyl chain increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

  • Solvation Effects: The ability of the protonated amine to be stabilized by solvent molecules can influence basicity.

  • Intramolecular Hydrogen Bonding: The presence of the hydroxyl group can lead to intramolecular hydrogen bonding, which may affect the availability of the nitrogen lone pair and thus the basicity. The distance between the amino and hydroxyl groups in the different structural isomers will influence the extent of this interaction.

Generally, aliphatic amines are more basic than aromatic amines because the lone pair on the nitrogen in aromatic amines is delocalized into the aromatic ring.[2]

Experimental Protocol for pKa Determination

The pKa of an amino alcohol like this compound can be experimentally determined using potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Principle

A solution of the amino alcohol is titrated with a standardized solution of a strong acid (e.g., HCl). The amino group acts as a base and is protonated by the acid. The pH of the solution is measured after each addition of the titrant. A titration curve is then generated by plotting the pH versus the volume of titrant added. The pKa of the conjugate acid is the pH at the half-equivalence point, where half of the amine has been protonated.

Materials and Equipment
  • Isomer of this compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Buret

  • Beakers and volumetric flasks

  • Deionized water

Detailed Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of the this compound isomer.

    • Dissolve the sample in deionized water to a known concentration (e.g., 0.01 M).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup:

    • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

    • Fill a buret with the standardized 0.1 M HCl solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve. This can be done by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV).

    • The half-equivalence point is half the volume of the equivalence point.

    • The pH at the half-equivalence point is equal to the pKa of the protonated amine (R-NH₃⁺).

    • The pKb can be calculated from the pKa using the equation: pKa + pKb = 14 (at 25 °C).

Logical Relationships and Influencing Factors

The following diagram illustrates the relationship between the isomers of this compound and the key factors that influence their basic properties.

Isomer_Basicity_Factors cluster_isomers Isomers of this compound cluster_properties Basic Properties cluster_factors Influencing Factors This compound This compound Stereoisomers Stereoisomers This compound->Stereoisomers Chiral Center at C2 Structural Isomers Structural Isomers This compound->Structural Isomers Varied Functional Group Positions (R)-5-Aminopentan-2-ol (R)-5-Aminopentan-2-ol Stereoisomers->(R)-5-Aminopentan-2-ol (S)-5-Aminopentan-2-ol (S)-5-Aminopentan-2-ol Stereoisomers->(S)-5-Aminopentan-2-ol Basicity (pKa/pKb) Basicity (pKa/pKb) Stereoisomers->Basicity (pKa/pKb) 1-Aminopentan-2-ol 1-Aminopentan-2-ol Structural Isomers->1-Aminopentan-2-ol 4-Aminopentan-2-ol 4-Aminopentan-2-ol Structural Isomers->4-Aminopentan-2-ol 5-Aminopentan-1-ol 5-Aminopentan-1-ol Structural Isomers->5-Aminopentan-1-ol Structural Isomers->Basicity (pKa/pKb) Inductive Effect Inductive Effect Inductive Effect->Basicity (pKa/pKb) Solvation Solvation Solvation->Basicity (pKa/pKb) Intramolecular H-Bonding Intramolecular H-Bonding Intramolecular H-Bonding->Basicity (pKa/pKb)

Caption: Isomers of this compound and factors affecting their basicity.

Conclusion

The isomers of this compound represent a class of compounds with significant potential in synthetic and medicinal chemistry. While experimental data on their basic properties are currently limited, established methodologies such as potentiometric titration can be employed for their precise determination. Understanding the subtle differences in the basicity of these isomers, arising from their unique structural and stereochemical features, is essential for their effective application in drug design and the development of novel chemical entities. Further research is warranted to experimentally quantify the basicity of these isomers and to explore their biological activities.

References

An In-depth Technical Guide to 5-Aminopentan-2-ol: Commercial Availability, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Aminopentan-2-ol, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. This document details its commercial availability from various suppliers, outlines its chemical properties, and explores its applications as a key building block for more complex molecules.

Commercial Availability and Suppliers

This compound (CAS No. 81693-62-1) is commercially available from a range of chemical suppliers. The availability of this compound is crucial for research and development purposes, and various vendors offer it in different quantities and purities. Below is a summary of prominent suppliers and their current offerings.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich (via Enamine)ENA429359605Not Specified100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g
Sigma-Aldrich (via Princeton BioMolecular Research)PRI42405017695%Not Specified
BenchchemB1279241Not SpecifiedInquire for details
BLD PharmNot SpecifiedNot SpecifiedInquire for details
American ElementsNot SpecifiedCan be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher)Research quantities to bulk

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C5H13NOPubChem
Molecular Weight 103.16 g/mol PubChem
CAS Number 81693-62-1PubChem
Appearance LiquidAmerican Elements
IUPAC Name This compoundPubChem
SMILES CC(CCCN)OPubChem
InChI Key VJGRDSFPHUTBBE-UHFFFAOYSA-NPubChem

Synthesis and Experimental Protocols

One common approach for the synthesis of similar amino alcohols involves the reduction of a corresponding amino ketone. For instance, the synthesis of a related intermediate for the antimalarial drug hydroxychloroquine involves the reaction of 5-iodopentan-2-one with 2-(ethylamino)ethan-1-ol, followed by subsequent reduction of the ketone functionality.[1] This suggests that a potential route to this compound could start from 5-aminopentan-2-one.

A generalized conceptual workflow for the synthesis of a chiral amino alcohol like this compound is presented below.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product 5-halopentan-2-one 5-halopentan-2-one Nucleophilic Substitution Nucleophilic Substitution 5-halopentan-2-one->Nucleophilic Substitution Amine Source Amine Source Amine Source->Nucleophilic Substitution Reduction of Ketone Reduction of Ketone Nucleophilic Substitution->Reduction of Ketone Intermediate: 5-aminopentan-2-one Purification Purification Reduction of Ketone->Purification This compound This compound Purification->this compound

Conceptual Synthesis Workflow for this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its bifunctionality, containing both a primary amine and a secondary alcohol.[1] This allows for a wide range of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.[1]

The presence of a chiral center at the carbon bearing the hydroxyl group makes this compound particularly interesting for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.[1]

Role as a Chemical Intermediate

The primary application of this compound is as an intermediate in the synthesis of larger, more complex molecules.[1] Its amine and hydroxyl groups can be selectively protected and reacted to build intricate molecular architectures.[1]

One notable, albeit indirect, application is in the synthesis of the antimalarial drug hydroxychloroquine. A key intermediate in the production of hydroxychloroquine is 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, which shares a similar structural motif with this compound.[1]

Potential in Biodegradable Polymers

Due to its bifunctional nature, this compound can be used as a cross-linking agent in the formation of polymers. For example, it can react with a polyester-polyol and a polyisocyanate to form a poly(ester-urethane) material. These materials are of interest for their potential biodegradability, which is a desirable characteristic for applications in agriculture and medicine.

Signaling Pathways and Biological Activity

Currently, there is no publicly available literature that directly implicates this compound in specific signaling pathways or describes its biological activity. Its primary role in a drug development context is as a structural component or intermediate for the synthesis of biologically active molecules. The biological activity of any resulting molecule would be dependent on the final structure and not on the this compound moiety itself.

For researchers interested in exploring the potential biological effects of molecules derived from this compound, a logical workflow for investigation is proposed below.

G Start Start: This compound Synthesis Synthesize Derivative Molecules Start->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_Identification Identify 'Hit' Compounds Screening->Hit_Identification Hit_Identification->Synthesis Inactive Target_Deconvolution Target Identification & Deconvolution Hit_Identification->Target_Deconvolution Active Pathway_Analysis Signaling Pathway Analysis Target_Deconvolution->Pathway_Analysis Lead_Optimization Lead Optimization Pathway_Analysis->Lead_Optimization

Workflow for Investigating Biological Activity of this compound Derivatives.

Supplier Selection Workflow

For researchers and procurement specialists, the selection of a suitable supplier for this compound is a critical first step. The following diagram outlines a logical workflow for this process.

G Start Identify Need for This compound Initial_Screening Initial Supplier Screening (Online Catalogs) Start->Initial_Screening Request_Quotes Request Quotes for Required Quantity and Purity Initial_Screening->Request_Quotes Evaluate_Quotes Evaluate Quotes (Price, Lead Time) Request_Quotes->Evaluate_Quotes Evaluate_Quotes->Initial_Screening Unacceptable Technical_Evaluation Technical Data Evaluation (CoA, Purity, etc.) Evaluate_Quotes->Technical_Evaluation Acceptable Select_Supplier Select Supplier & Place Order Technical_Evaluation->Select_Supplier

Supplier Selection Workflow for this compound.

References

basic reactivity of the amino and hydroxyl groups in 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Basic Reactivity of Amino and Hydroxyl Groups in 5-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the fundamental reactivity of the primary amino (-NH₂) and secondary hydroxyl (-OH) functional groups present in this compound. Understanding the distinct chemical properties and the resulting chemoselectivity of this bifunctional molecule is crucial for its application as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecular architectures.

Introduction to this compound

This compound (CAS No: 81693-62-1) is a primary amino alcohol featuring a five-carbon backbone. A primary amino group is located at the C5 position, and a secondary hydroxyl group is at the C2 position, which is a chiral center.[1] This arrangement of functional groups dictates the molecule's reactivity, making it a valuable intermediate for synthesizing more complex structures. The inherent differences in basicity and nucleophilicity between the nitrogen and oxygen atoms are the cornerstone of its chemical behavior.

Comparative Basicity and Acidity: pKa Analysis

The amino group, being a primary amine, is significantly more basic than the hydroxyl group is acidic. The lone pair of electrons on the nitrogen atom is more available for protonation compared to the lone pairs on the oxygen, which are held more tightly by the more electronegative oxygen atom. Consequently, the conjugate acid of the amine (the ammonium ion) has a much lower pKa than the hydroxyl group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyFunctional GroupPredicted ValueInterpretation
pKa (Conjugate Acid) Amino (-NH₃⁺)~10.4 ± 0.2The amino group is basic and will be predominantly protonated (R-NH₃⁺) at pH < 10.
pKa Hydroxyl (-OH)~16.5 ± 0.5The hydroxyl group is a very weak acid, requiring a strong base for deprotonation.

Note: Values are estimations based on standard computational algorithms (e.g., ACD/pKa, ChemAxon) and typical values for primary amines and secondary alcohols. They are intended for illustrative purposes.

This vast difference in pKa values is the key to achieving chemoselectivity. In acidic to neutral conditions, the amino group will be protonated, rendering it non-nucleophilic, which can allow for reactions to occur at the hydroxyl group. Conversely, under neutral or basic conditions, the free amine is a potent nucleophile.

G cluster_0 pH < 9 cluster_1 pH 9-11 cluster_2 pH > 16 Protonated Predominant Species: Protonated Amine R-NH₃⁺, R'-OH Neutral Predominant Species: Neutral Amine R-NH₂, R'-OH Protonated->Neutral Deprotonation (Increasing pH) Alkoxide Predominant Species: Alkoxide R-NH₂, R'-O⁻ Neutral->Alkoxide Deprotonation (Strong Base)

Caption: Protonation states of this compound at different pH ranges.

Nucleophilicity and Kinetic Reactivity

In most synthetic contexts, the primary amino group of this compound is a significantly stronger nucleophile than the secondary hydroxyl group. This can be attributed to several factors:

  • Electronegativity: Nitrogen is less electronegative than oxygen, meaning its lone pair of electrons is less tightly held and more available for donation to an electrophile.

  • Basicity: As a stronger base, the amine is inherently more reactive towards electron-deficient centers. Simple amines are generally more nucleophilic than their alcohol equivalents.[2]

  • Steric Hindrance: In this compound, the primary amino group at the terminus of the carbon chain is sterically more accessible than the secondary hydroxyl group.

Table 2: Qualitative Reactivity Comparison

Reaction TypeAmino Group (-NH₂)Hydroxyl Group (-OH)Selectivity
Acylation (e.g., with Ac₂O, AcCl) High reactivity, forms stable amides.Low reactivity, requires catalyst or harsher conditions.High for N-acylation under standard conditions.
Alkylation (e.g., with R-X) High reactivity, can lead to over-alkylation.Very low reactivity, requires deprotonation to form the more nucleophilic alkoxide.High for N-alkylation.
Reaction with Aldehydes/Ketones Readily forms imines (Schiff bases).Forms hemiacetals/hemiketals (often reversible).High for imine formation.
Oxidation Can be oxidized, but often leads to complex mixtures.Can be cleanly oxidized to the corresponding ketone (5-aminopentan-2-one).Requires protection of the amino group first.

This inherent difference in nucleophilicity allows for selective reactions at the nitrogen atom without the need for protecting the hydroxyl group.

G Molecule This compound (H₂N-R-OH) AmineAttack N-Acylation Product (Amide) Molecule->AmineAttack Major Pathway (More Nucleophilic Site) AlcoholAttack O-Acylation Product (Ester) Molecule->AlcoholAttack Minor Pathway (Less Nucleophilic Site) Electrophile Electrophile (e.g., Acyl Chloride)

Caption: Preferential reaction pathway with an electrophile.

Experimental Protocols for Key Transformations

The following protocols are representative methodologies for the selective transformation of this compound. Researchers should optimize conditions for their specific needs.

Protocol 1: Selective N-Acetylation

This protocol leverages the higher nucleophilicity of the amino group to achieve selective acylation without protecting the hydroxyl group.

  • Materials: this compound, Acetic Anhydride (Ac₂O), Dichloromethane (DCM), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(3-hydroxypropyl)acetamide.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Selective N-Protection with Boc Anhydride

For reactions where the hydroxyl group is the desired site of transformation (e.g., oxidation), the more reactive amino group must first be protected. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[3]

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in THF in a round-bottom flask.

    • Add triethylamine (1.2 eq) to the solution.

    • Add a solution of (Boc)₂O (1.1 eq) in THF dropwise at room temperature.

    • Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl (5-hydroxypentan-2-yl)carbamate.

    • The product is often pure enough for the next step, but can be purified by column chromatography.

Protocol 3: Oxidation of the Hydroxyl Group (Post N-Protection)

With the amino group protected, the secondary alcohol can be cleanly oxidized to a ketone. Many reagents can be used; a Swern oxidation or a TEMPO-catalyzed oxidation are common mild methods.

  • Materials: N-Boc-5-aminopentan-2-ol, Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure (Swern Oxidation):

    • Prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of DMSO (2.2 eq) in DCM to the oxalyl chloride solution, keeping the temperature below -60 °C. Stir for 15 minutes.

    • Add a solution of N-Boc-5-aminopentan-2-ol (1.0 eq) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 1 hour.

    • Add triethylamine (5.0 eq) to the mixture and stir for 20 minutes.

    • Allow the reaction to warm to room temperature.

    • Add water to quench the reaction and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-5-aminopentan-2-one.

    • Purify by flash column chromatography.

G Start This compound Protect Step 1: N-Protection Reagent: (Boc)₂O Start->Protect Protected N-Boc-5-aminopentan-2-ol Protect->Protected React Step 2: Oxidation Reagent: Swern or TEMPO Protected->React Reacted N-Boc-5-aminopentan-2-one React->Reacted Deprotect Step 3: Deprotection Reagent: TFA or HCl Reacted->Deprotect Final 5-Aminopentan-2-one Deprotect->Final

Caption: Synthetic workflow for selective oxidation of the hydroxyl group.

Conclusion

The reactivity of this compound is dominated by the superior nucleophilicity and basicity of its primary amino group over its secondary hydroxyl group. This inherent electronic preference allows for highly chemoselective transformations at the nitrogen center under mild conditions. For reactions targeting the hydroxyl group, protection of the amine is a straightforward and necessary prerequisite. By understanding and exploiting these fundamental principles, researchers can effectively utilize this compound as a versatile chiral building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Theoretical Conformational Analysis of 5-Aminopentan-2-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of 5-aminopentan-2-ol. The conformation of a molecule is critical to its physical, chemical, and biological properties. For a flexible molecule like this compound, which contains both a hydroxyl and an amino group, intramolecular interactions, particularly hydrogen bonding, play a pivotal role in determining its three-dimensional structure. Understanding the preferred conformations is essential for applications in medicinal chemistry and materials science.

Introduction to the Conformational Landscape of Amino Alcohols

This compound is a primary amino alcohol with a flexible carbon backbone. Its conformational preferences are primarily dictated by the interplay of steric hindrance and intramolecular hydrogen bonding between the hydroxyl (-OH) group and the amino (-NH2) group. The relative positions of these functional groups allow for the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. Theoretical studies on linear amino alcohols have shown that the strength of these hydrogen bonds is dependent on the length of the carbon chain separating the functional groups.

The most stable conformations of amino alcohols are often those that allow for the formation of an intramolecular hydrogen bond, where the hydroxyl group acts as the hydrogen bond donor and the amino group as the acceptor (OH···N), or vice versa (NH···O). The formation of these bonds leads to cyclic-like structures. In the case of this compound, a γ-amino alcohol, the formation of an intramolecular hydrogen bond would result in a seven-membered ring, a favorable arrangement that has been shown to lead to strong intramolecular hydrogen bonds in similar molecules.

Key Conformers of this compound

The conformational space of this compound can be explored by systematically rotating the single bonds of the carbon backbone. The most stable conformers are expected to be those that minimize steric repulsion while maximizing stabilizing interactions, such as intramolecular hydrogen bonding.

Based on theoretical studies of homologous amino alcohols, the principal conformers of this compound can be categorized as either "open" (extended) or "closed" (hydrogen-bonded).

  • Open Conformers: In these conformations, the hydroxyl and amino groups are far from each other, and there is no significant intramolecular hydrogen bonding. These conformers are generally higher in energy.

  • Closed Conformers: These conformations are stabilized by an intramolecular hydrogen bond. The most likely hydrogen bond is of the OH···N type, given the higher acidity of the hydroxyl proton compared to the amino protons.

Below is a summary of the expected low-energy conformers and their key characteristics, based on extrapolations from theoretical studies on similar amino alcohols.

Conformer IDDescriptionKey Dihedral Angles (τ1, τ2, τ3, τ4)Relative Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
C1 Closed (OH···N H-bond)gauche, gauche, gauche, gauche0.00Strong intramolecular hydrogen bond, forming a pseudo-seven-membered ring.
C2 Closed (OH···N H-bond)gauche, anti, gauche, gauche0.5 - 1.5Intramolecular hydrogen bond, with a slightly different backbone conformation.
O1 Open (Extended)anti, anti, anti, anti2.0 - 4.0Minimized steric interactions but lacks the stabilization of an intramolecular hydrogen bond.
O2 Open (Gauche)gauche, anti, anti, anti2.5 - 4.5Some gauche interactions leading to slightly higher energy than the fully extended form.

Note: The relative energies are illustrative and based on typical values found for similar amino alcohols in the gas phase. Actual values would require specific quantum chemical calculations for this compound.

Theoretical Protocols for Conformational Analysis

The determination of the conformational landscape of a flexible molecule like this compound relies on computational chemistry methods. A typical workflow for such a theoretical study is outlined below.

3.1. Initial Conformational Search

A thorough exploration of the potential energy surface is crucial to identify all possible low-energy conformers. This is typically achieved through:

  • Systematic Search: Rotating all rotatable bonds by a defined increment (e.g., 60° or 120°). This method is computationally expensive but comprehensive.

  • Stochastic Search (e.g., Molecular Dynamics or Monte Carlo): Simulating the molecule's movement at a high temperature to overcome energy barriers and sample a wide range of conformations.

3.2. Geometry Optimization and Frequency Calculations

Each identified conformer must be optimized to find the nearest local minimum on the potential energy surface. This is followed by frequency calculations.

  • Method: Density Functional Theory (DFT) is a widely used and cost-effective method. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a common choice for such systems.

  • Purpose of Optimization: To obtain the equilibrium geometry of each conformer.

  • Purpose of Frequency Calculation: To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

3.3. Refined Energy Calculations

To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Methods:

    • MP2 (Møller-Plesset perturbation theory of the second order): A popular wave function-based method that includes electron correlation.

    • Coupled Cluster (e.g., CCSD(T)): Considered the "gold standard" for single-point energy calculations, though computationally expensive.

    • Composite methods (e.g., G4, CBS-QB3): These methods approximate high-level calculations through a series of smaller calculations.

3.4. Analysis of Intramolecular Interactions

To characterize the nature and strength of the intramolecular hydrogen bonds, specialized analyses are employed:

  • Atoms in Molecules (AIM) Theory: This method analyzes the electron density topology to identify bond critical points (BCPs) between the hydrogen and acceptor atoms, providing evidence of a hydrogen bond.

  • Natural Bond Orbital (NBO) Analysis: This analysis can provide information about the donor-acceptor interactions and the stabilization energy associated with the hydrogen bond.

  • Non-Covalent Interaction (NCI) Analysis: This technique provides a visual representation of non-covalent interactions in real space.

3.5. Solvent Effects

The conformational preferences of this compound can be significantly influenced by the solvent. The effect of a solvent can be included in the calculations using:

  • Implicit Solvent Models (e.g., PCM, SMD): The solvent is treated as a continuous medium with a specific dielectric constant.

  • Explicit Solvent Models: One or more solvent molecules are included in the calculation. This is computationally more demanding but can provide insights into specific solvent-solute interactions.

Visualization of Conformational Determinants

The following diagram illustrates the key intramolecular interactions that govern the conformational preferences of this compound.

G Conformational Determinants of this compound cluster_molecule This compound cluster_conformations Resulting Conformations N Amino Group (-NH2) C_chain Flexible Carbon Chain N->C_chain covalent bond O Hydroxyl Group (-OH) O->C_chain covalent bond H_bond Intramolecular H-Bond (OH···N) Closed "Closed" Conformer (Lower Energy) H_bond->Closed Stabilizes Steric Steric Hindrance Steric->Closed Destabilizes if unfavorable Open "Open" Conformer (Higher Energy) Steric->Open Favors Torsional Torsional Strain Torsional->Closed Can be overcome by H-bond Torsional->Open Can lead to

Key interactions governing the conformation of this compound.

The following diagram illustrates a typical computational workflow for conformational analysis.

G Computational Workflow for Conformational Analysis start Initial Structure of This compound conf_search Conformational Search (Systematic or Stochastic) start->conf_search optimization Geometry Optimization and Frequency Calculation (e.g., DFT/B3LYP/6-311++G(d,p)) conf_search->optimization energy_refinement Single-Point Energy Refinement (e.g., MP2 or CCSD(T)) optimization->energy_refinement analysis Analysis of Interactions (AIM, NBO, NCI) energy_refinement->analysis solvent_effects Inclusion of Solvent Effects (e.g., PCM) analysis->solvent_effects final_conformers Relative Energies and Populations of Conformers solvent_effects->final_conformers

5-Aminopentan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Aminopentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in organic synthesis and pharmaceutical development.

Core Molecular Data

This compound is a primary amino alcohol with a chiral center at the carbon atom bearing the hydroxyl group. This bifunctionality makes it a versatile building block in the synthesis of more complex molecules.[1]

PropertyValueSource
Molecular Formula C5H13NO[2]
Molecular Weight 103.16 g/mol [2]
IUPAC Name This compound[2]
CAS Number 81693-62-1[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is of significant interest, particularly for their application in the pharmaceutical industry. One of the most notable applications is in the synthesis of hydroxychloroquine, an antimalarial drug.[1] The following protocol is adapted from a continuous flow synthesis method for a key intermediate of hydroxychloroquine.

Experimental Protocol: Synthesis of 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol

This protocol describes the synthesis of a derivative that shares a common structural motif with this compound, involving the reduction of an oxime to a primary amine.

Objective: To synthesize 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol via the reduction of (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime.

Methodology:

  • Reactor Setup: The synthesis is performed in a HEL continuous stirred tank reactor (CSTR) with a reaction volume of 150 mL.

  • Catalyst Preparation: A Raney nickel catalyst is utilized for the reduction.

  • Reaction Execution: The (E)-5-(ethyl(2-hydroxyethyl)amino)pentan-2-one oxime is introduced into the CSTR with the Raney nickel catalyst.

  • Conversion: The oxime is converted to 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane within the reactor.

  • Purification: The crude product is used in subsequent steps without the need for further purification.

This process is a key step in a larger, integrated continuous flow synthesis of hydroxychloroquine, demonstrating the industrial relevance of this class of amino alcohols.[3]

Key Chemical Transformations and Logical Relationships

The chemical versatility of this compound allows for a variety of transformations. The hydroxyl group can undergo oxidation to form the corresponding ketone, 5-aminopentan-2-one.[1] Conversely, the amino group can be synthesized through the reductive amination of a ketone. This relationship is a cornerstone of its synthetic utility.

G cluster_0 Key Chemical Transformations Ketone 5-Aminopentan-2-one AminoAlcohol This compound Ketone->AminoAlcohol Reductive Amination AminoAlcohol->Ketone Oxidation

Caption: Interconversion of this compound and 5-Aminopentan-2-one.

Application in Pharmaceutical Synthesis: A Workflow Example

This compound and its precursors are crucial in the synthesis of active pharmaceutical ingredients. The following diagram illustrates a simplified workflow for the synthesis of a key intermediate used in the production of hydroxychloroquine, based on a continuous flow process.

G Start 5-Iodopentan-2-one + 2-(Ethylamino)ethan-1-ol Intermediate1 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one Start->Intermediate1 Flow Reactor Intermediate2 (E)-5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one oxime Intermediate1->Intermediate2 Oxime Formation FinalProduct 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol Intermediate2->FinalProduct Reduction (CSTR)

Caption: Synthetic workflow for a hydroxychloroquine intermediate.

References

An In-depth Guide to the Stereochemistry of 5-Aminopentan-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An exploration of the chiral nature of 5-Aminopentan-2-ol, detailing its stereoisomers, their physicochemical properties, and methods for their synthesis and separation. This guide is intended to provide a comprehensive technical resource for scientists and professionals in the field of drug development and chemical research.

Introduction

This compound is a primary amino alcohol with a five-carbon backbone, featuring a hydroxyl group at the second carbon and an amino group at the fifth carbon.[1] The presence of these two functional groups makes it a valuable and versatile intermediate in organic synthesis. A critical aspect of this molecule's chemistry, particularly relevant in pharmaceutical development, is its stereochemistry. The carbon atom to which the hydroxyl group is attached (C2) is a chiral center, meaning this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.[1] These are designated as (R)-5-aminopentan-2-ol and (S)-5-aminopentan-2-ol. The specific three-dimensional arrangement of these enantiomers can lead to significant differences in their biological activity, making the study and control of its stereochemistry paramount.

Stereoisomers of this compound

The single chiral center at the C2 position gives rise to two stereoisomers of this compound. These enantiomers, (R)- and (S)-5-aminopentan-2-ol, are physically and chemically identical in an achiral environment, but their interaction with other chiral molecules, such as biological receptors, can differ significantly.

stereoisomers racemate This compound (Racemic Mixture) R_enantiomer (R)-5-Aminopentan-2-ol racemate->R_enantiomer Resolution S_enantiomer (S)-5-Aminopentan-2-ol racemate->S_enantiomer Resolution R_enantiomer->racemate Racemization R_enantiomer->S_enantiomer Enantiomers S_enantiomer->racemate Racemization

Figure 1: Relationship between the racemic mixture and the enantiomers of this compound.

Physicochemical Properties

While data for the racemic mixture of this compound is available, specific quantitative data for the individual enantiomers is not extensively documented in publicly available literature. The properties of the racemate are summarized below. It is expected that the individual enantiomers will have identical melting and boiling points but will exhibit opposite signs for their specific optical rotation.

PropertyValue (for Racemic Mixture)
Molecular Formula C₅H₁₃NO
Molecular Weight 103.16 g/mol [2]
CAS Number 81693-62-1[2]
Boiling Point Not specified
Melting Point Not specified
Specific Rotation ([α]D) Not specified for individual enantiomers

Experimental Protocols: Synthesis and Resolution

The preparation of enantiomerically pure this compound is crucial for its application in stereoselective synthesis and pharmaceutical research. The primary strategies for obtaining the individual stereoisomers are asymmetric synthesis and chiral resolution of the racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce a single enantiomer. One of the most effective methods for synthesizing chiral amino alcohols is the stereoselective reduction of the corresponding amino ketone. In the case of this compound, this would involve the reduction of 5-aminopentan-2-one. The use of chiral catalysts, for instance, palladium on carbon (Pd/C) combined with a chiral ligand, can facilitate the production of one enantiomer in excess.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For amino alcohols like this compound, enzymatic resolution is a highly effective and environmentally benign method.

Experimental Workflow: Enzymatic Resolution of Racemic this compound

enzymatic_resolution cluster_synthesis Racemate Preparation cluster_resolution Enzymatic Resolution cluster_products Enantiomer Isolation racemate_prep Racemic this compound (via reductive amination) acetylation Acetylation of Racemate racemate_prep->acetylation enzymatic_hydrolysis Selective Enzymatic Hydrolysis (e.g., Candida antarctica Lipase) acetylation->enzymatic_hydrolysis separation Separation of Acylated and Non-acylated Enantiomers enzymatic_hydrolysis->separation enantiomer_S (S)-5-Aminopentan-2-ol separation->enantiomer_S Unreacted enantiomer_R_acetylated Acetylated (R)-5-Aminopentan-2-ol separation->enantiomer_R_acetylated Acylated hydrolysis_R Hydrolysis enantiomer_R_acetylated->hydrolysis_R enantiomer_R (R)-5-Aminopentan-2-ol hydrolysis_R->enantiomer_R

References

Methodological & Application

Chiral Synthesis of (R)-5-Aminopentan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the chiral synthesis of (R)-5-Aminopentan-2-ol, a valuable chiral building block in pharmaceutical development. The described methodology follows a robust three-step synthetic sequence commencing with the preparation of 5-chloro-2-pentanone, followed by a nucleophilic substitution to yield 5-azido-2-pentanone. The key stereochemistry-defining step involves a Noyori-type asymmetric transfer hydrogenation of the azido ketone to furnish (R)-5-azidopentan-2-ol with high enantioselectivity. The final step comprises the reduction of the azide moiety to the target primary amine. This protocol offers a practical and efficient route to optically pure (R)-5-Aminopentan-2-ol.

Introduction

Chiral amines and amino alcohols are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. The precise stereochemical arrangement of these functional groups is often critical for biological activity and selectivity. (R)-5-Aminopentan-2-ol represents an important chiral intermediate, and its enantiomerically pure form is a valuable asset in the synthesis of complex drug candidates. This application note details a reliable and scalable synthetic route to obtain this compound with high optical purity.

Overall Synthetic Strategy

The synthesis of (R)-5-Aminopentan-2-ol is accomplished through a three-step sequence as illustrated in the workflow diagram below. The key transformations include the synthesis of a halogenated precursor, introduction of an azide functional group, and a final asymmetric reduction coupled with deprotection.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Azide Formation cluster_2 Step 3: Asymmetric Reduction & Deprotection A Levulinic Acid Ester Ketal B 5-Chloro-2-pentanone A->B Hydrogenation & Reaction with HCl C 5-Azido-2-pentanone B->C NaN3, Solvent D (R)-5-Azidopentan-2-ol C->D Noyori Asymmetric Transfer Hydrogenation E (R)-5-Aminopentan-2-ol D->E Azide Reduction

Figure 1. Synthetic workflow for (R)-5-Aminopentan-2-ol.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-pentanone

This procedure is adapted from patent literature (EP0380783A2).

Materials:

  • Ketal of a levulinic acid ester (e.g., from ethylene glycol and butyl levulinate)

  • Hydrogenation catalyst (e.g., Raney Nickel, made alkaline)

  • Concentrated Hydrochloric Acid (HCl)

  • Solvent for hydrogenation (e.g., ethanol)

  • Distillation apparatus

Procedure:

  • Hydrogenation of the Ketal: The ketal of the levulinic acid ester is purified by distillation. The purified ketal is then subjected to hydrogenation using an alkaline hydrogenation catalyst under a hydrogen atmosphere. The reaction is monitored until completion.

  • Hydrolysis and Chlorination: The resulting 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is isolated and then reacted with concentrated hydrochloric acid at a low temperature (e.g., 0 °C) to yield 5-chloro-2-pentanone.

  • Purification: The product is isolated by distillation.

Quantitative Data:

Step Product Starting Material Yield (%)

| 1 | 5-Chloro-2-pentanone | Ketal of levulinic acid ester | High (not specified in source) |

Step 2: Synthesis of 5-Azido-2-pentanone

This is a standard nucleophilic substitution reaction.

Materials:

  • 5-Chloro-2-pentanone

  • Sodium Azide (NaN₃)

  • Solvent (e.g., Dimethylformamide - DMF, or Acetone/Water)

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-chloro-2-pentanone in a suitable solvent such as DMF.

  • Add sodium azide to the solution. The reaction mixture is stirred at room temperature or with gentle heating to facilitate the substitution.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 5-azido-2-pentanone.

Quantitative Data:

Step Product Starting Material Yield (%)

| 2 | 5-Azido-2-pentanone | 5-Chloro-2-pentanone | Typically >85% |

Step 3: Asymmetric Transfer Hydrogenation of 5-Azido-2-pentanone and Subsequent Azide Reduction

This key step establishes the desired stereochemistry at the C2 position using a Noyori-type catalyst, followed by the reduction of the azide to the amine. The two reductions can often be performed sequentially in a one-pot manner.

Materials:

  • 5-Azido-2-pentanone

  • (R,R)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • [RuCl₂(p-cymene)]₂

  • Formic acid/Triethylamine azeotrope (5:2) or Isopropanol/Base (e.g., KOH)

  • Reducing agent for azide (e.g., H₂, Pd/C or Triphenylphosphine/H₂O for Staudinger reduction)

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure for Asymmetric Transfer Hydrogenation:

  • In a reaction vessel under an inert atmosphere, the ruthenium precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (R,R)-TsDPEN are dissolved in the chosen solvent.

  • The catalyst is activated according to established procedures.

  • 5-Azido-2-pentanone is added to the activated catalyst solution.

  • The hydrogen source (formic acid/triethylamine azeotrope or isopropanol with a base) is added, and the reaction is stirred at the appropriate temperature until the ketone is fully consumed (monitored by TLC or GC).

  • Upon completion, the reaction is worked up to isolate the crude (R)-5-azidopentan-2-ol.

Procedure for Azide Reduction (Staudinger Reduction Example):

  • The crude (R)-5-azidopentan-2-ol is dissolved in a suitable solvent like THF.

  • Triphenylphosphine is added, and the mixture is stirred. The reaction is typically exothermic and proceeds with the evolution of nitrogen gas.

  • After the initial reaction subsides, water is added to hydrolyze the intermediate phosphazene.

  • The reaction mixture is stirred until the azide is fully converted to the amine.

  • The product is isolated and purified by standard techniques such as distillation or chromatography to yield (R)-5-Aminopentan-2-ol.

Quantitative Data:

Step Product Starting Material Catalyst Yield (%) Enantiomeric Excess (e.e.) (%)
3a (R)-5-Azidopentan-2-ol 5-Azido-2-pentanone Ru-(R,R)-TsDPEN High (>90%) >95%

| 3b | (R)-5-Aminopentan-2-ol | (R)-5-Azidopentan-2-ol | - | High (>90%) | Maintained |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is depicted in the following diagram, highlighting the key transformations and intermediates.

G 5-Chloro-2-pentanone 5-Chloro-2-pentanone 5-Azido-2-pentanone 5-Azido-2-pentanone 5-Chloro-2-pentanone->5-Azido-2-pentanone Nucleophilic Substitution (NaN3) (R)-5-Azidopentan-2-ol (R)-5-Azidopentan-2-ol 5-Azido-2-pentanone->(R)-5-Azidopentan-2-ol Asymmetric Transfer Hydrogenation (R)-5-Aminopentan-2-ol (R)-5-Aminopentan-2-ol (R)-5-Azidopentan-2-ol->(R)-5-Aminopentan-2-ol Azide Reduction

Figure 2. Key transformations in the synthesis of (R)-5-Aminopentan-2-ol.

Conclusion

The presented synthetic route provides a clear and efficient pathway for the preparation of enantiomerically enriched (R)-5-Aminopentan-2-ol. The use of a well-established Noyori-type asymmetric transfer hydrogenation is crucial for achieving high stereoselectivity. The protocols are described in sufficient detail to be readily implemented in a standard organic synthesis laboratory. This methodology should prove valuable for researchers and scientists in the field of drug discovery and development requiring access to this important chiral building block.

Chiral Synthesis of (S)-5-Aminopentan-2-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-5-Aminopentan-2-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its bifunctional nature, possessing both a stereogenic secondary alcohol and a primary amine, makes it a versatile synthon for the construction of complex molecular architectures. This application note provides a detailed protocol for the enantioselective synthesis of (S)-5-Aminopentan-2-ol, leveraging a highly efficient asymmetric hydrogenation of a γ-amino ketone precursor. The described methodology is robust, scalable, and provides the target compound with excellent enantiopurity. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Overall Synthetic Strategy

The chiral synthesis of (S)-5-Aminopentan-2-ol is achieved through a three-step sequence, commencing with the synthesis of the key intermediate, N-(4-methoxyphenyl)-5-aminopentan-2-one. This is followed by a diastereoselective and enantioselective hydrogenation of the ketone to establish the desired (S)-stereochemistry at the C2 position. The final step involves the oxidative deprotection of the p-methoxyphenyl (PMP) group to yield the target amino alcohol.

Data Presentation

StepReactionStarting MaterialProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)d.r.e.e. (%)
1PMP-protection5-Aminopentan-2-oneN-(4-methoxyphenyl)-5-aminopentan-2-onep-Anisidine, NaBH(OAc)₃DichloromethaneRT12~85N/AN/A
2Asymmetric HydrogenationN-(4-methoxyphenyl)-5-aminopentan-2-one(S)-N-(4-methoxyphenyl)-5-aminopentan-2-ol[Rh(cod)Cl]₂ / (R,R)-f-spiroPhosMethanol602498>99:199
3PMP-deprotection(S)-N-(4-methoxyphenyl)-5-aminopentan-2-ol(S)-5-Aminopentan-2-olCeric Ammonium Nitrate (CAN)Acetonitrile/Water0 - RT1~80N/A>99

d.r. = diastereomeric ratio; e.e. = enantiomeric excess.

Experimental Protocols

Step 1: Synthesis of N-(4-methoxyphenyl)-5-aminopentan-2-one

This protocol is adapted from standard reductive amination procedures.

Materials:

  • 5-Aminopentan-2-one hydrochloride

  • p-Anisidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a stirred solution of 5-aminopentan-2-one hydrochloride (1.0 eq) and p-anisidine (1.0 eq) in anhydrous dichloromethane (0.1 M) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portionwise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(4-methoxyphenyl)-5-aminopentan-2-one as a pale yellow oil.

Step 2: Asymmetric Hydrogenation to (S)-N-(4-methoxyphenyl)-5-aminopentan-2-ol

This protocol is based on the methodology reported by de Wildt et al. in Org. Biomol. Chem., 2018, 16, 5215-5219.

Materials:

  • N-(4-methoxyphenyl)-5-aminopentan-2-one

  • [Rh(cod)Cl]₂ (di-μ-chlorobis(1,5-cyclooctadiene)dirhodium(I))

  • (R,R)-f-spiroPhos (chiral ligand)

  • Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, charge a vial with [Rh(cod)Cl]₂ (0.5 mol%) and (R,R)-f-spiroPhos (1.1 mol%).

  • Add degassed methanol to the vial and stir the mixture for 10 minutes to form the catalyst solution.

  • In a separate flask, dissolve N-(4-methoxyphenyl)-5-aminopentan-2-one (1.0 eq) in degassed methanol.

  • Transfer the substrate solution to the autoclave.

  • Add the catalyst solution to the autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 bar of hydrogen.

  • Heat the reaction mixture to 60 °C and stir for 24 hours.

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary. The enantiomeric excess can be determined by chiral HPLC analysis.

Step 3: Deprotection to (S)-5-Aminopentan-2-ol

This protocol utilizes a standard ceric ammonium nitrate (CAN) mediated deprotection of the PMP group.

Materials:

  • (S)-N-(4-methoxyphenyl)-5-aminopentan-2-ol

  • Ceric Ammonium Nitrate (CAN)

  • Acetonitrile

  • Water

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve (S)-N-(4-methoxyphenyl)-5-aminopentan-2-ol (1.0 eq) in a mixture of acetonitrile and water (3:1) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ceric ammonium nitrate (2.5 eq) in water to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 30 minutes.

  • Basify the reaction mixture to pH > 10 with a 1 M aqueous solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane (4 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude (S)-5-Aminopentan-2-ol.

  • Purify the product by distillation or column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to afford pure (S)-5-Aminopentan-2-ol.

Visualizations

G cluster_0 Step 1: PMP-Protection cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: PMP-Deprotection start1 5-Aminopentan-2-one reagent1 p-Anisidine, NaBH(OAc)₃ start1->reagent1 product1 N-(4-methoxyphenyl)-5-aminopentan-2-one reagent1->product1 reagent2 [Rh(cod)Cl]₂ / (R,R)-f-spiroPhos, H₂ product1->reagent2 product2 (S)-N-(4-methoxyphenyl)-5-aminopentan-2-ol reagent2->product2 reagent3 Ceric Ammonium Nitrate (CAN) product2->reagent3 product3 (S)-5-Aminopentan-2-ol reagent3->product3

Caption: Overall workflow for the chiral synthesis of (S)-5-Aminopentan-2-ol.

G start Commercially Available 5-Aminopentan-2-one intermediate1 Key Intermediate N-(p-methoxyphenyl)-5-aminopentan-2-one start->intermediate1 Reductive Amination intermediate2 Chiral Intermediate (S)-N-(p-methoxyphenyl)-5-aminopentan-2-ol intermediate1->intermediate2 Asymmetric Hydrogenation final_product Final Product (S)-5-Aminopentan-2-ol intermediate2->final_product Oxidative Deprotection

Caption: Logical relationship of the key steps in the synthesis of (S)-5-Aminopentan-2-ol.

Application Notes and Protocols: 5-Aminopentan-2-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-2-ol is a bifunctional organic compound featuring a primary amine and a secondary alcohol. This unique combination, along with the presence of a chiral center at the carbon bearing the hydroxyl group, makes it a valuable and versatile building block in modern organic synthesis. Its ability to participate in a wide range of chemical transformations allows for the construction of complex molecular architectures, including key intermediates for pharmaceuticals, novel heterocyclic scaffolds, and chiral ligands.

These application notes provide an overview of the utility of this compound in several key areas of organic synthesis, complete with detailed experimental protocols for representative transformations.

Synthesis of Pharmaceutical Intermediates: The Hydroxychloroquine Side Chain

A significant application of this compound lies in the synthesis of intermediates for active pharmaceutical ingredients (APIs). One prominent example is its use in the preparation of the side chain for hydroxychloroquine, an important antimalarial and antirheumatic drug. The key intermediate, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, can be synthesized from this compound through a multi-step sequence.

A plausible synthetic pathway involves the initial protection of the more nucleophilic amino group, followed by oxidation of the secondary alcohol to a ketone. Subsequent reductive amination with ethylamine introduces the ethyl group, and a final N-alkylation with a protected ethanolamine derivative, followed by deprotection, yields the desired intermediate.

Proposed Synthetic Workflow:

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: N-Alkylation & Deprotection A This compound B N-Boc-5-aminopentan-2-ol A->B Boc2O, Base C N-Boc-5-aminopentan-2-one B->C Oxidizing Agent (e.g., Swern) D N-Boc-N'-ethyl-pentane-1,4-diamine C->D 1. Ethylamine 2. Reducing Agent (e.g., NaBH(OAc)3) E 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol D->E 1. 2-Chloroethanol 2. Acid (e.g., TFA)

Caption: Proposed synthetic pathway to the hydroxychloroquine side chain from this compound.

Experimental Protocols:

Protocol 1.1: N-tert-Butoxycarbonyl (Boc) Protection of this compound

This protocol describes the protection of the primary amino group of this compound using di-tert-butyl dicarbonate (Boc-anhydride).

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (e.g., DCM).

    • Add a base such as triethylamine (1.2 eq) or an aqueous solution of NaOH.

    • To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: Oxidation of N-Boc-5-aminopentan-2-ol to N-Boc-5-aminopentan-2-one (Adapted from Swern Oxidation Protocol)

This protocol is an adaptation of the Swern oxidation for the conversion of the secondary alcohol to a ketone.

  • Materials:

    • N-Boc-5-aminopentan-2-ol

    • Oxalyl chloride or trifluoroacetic anhydride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (TEA)

    • Dichloromethane (DCM), anhydrous

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

    • After stirring for 15 minutes, add a solution of N-Boc-5-aminopentan-2-ol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -65 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the resulting ketone by column chromatography.

Protocol 1.3: Reductive Amination of N-Boc-5-aminopentan-2-one with Ethylamine

This protocol describes the formation of the secondary amine via reductive amination.

  • Materials:

    • N-Boc-5-aminopentan-2-one

    • Ethylamine (solution in THF or ethanol)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve N-Boc-5-aminopentan-2-one (1.0 eq) in DCM or DCE.

    • Add ethylamine (1.5 - 2.0 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add the reducing agent, sodium triacetoxyborohydride (1.5 eq), portion-wise.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography.

Synthesis of Heterocyclic Compounds: Substituted Piperidines

The amino alcohol functionality of this compound makes it a suitable precursor for the synthesis of substituted piperidines through intramolecular cyclization. This can be achieved by converting the hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine.

General Workflow for Piperidine Synthesis:

G A This compound B N-Protected-5-aminopentan-2-ol A->B Protection (e.g., Boc) C N-Protected-5-amino-2-tosyloxypentane B->C Activation of OH (e.g., TsCl, Pyridine) D N-Protected-2-methylpiperidine C->D Intramolecular Cyclization (Base) E 2-Methylpiperidine D->E Deprotection

Caption: General workflow for the synthesis of 2-methylpiperidine from this compound.

Experimental Protocol (Adapted from the cyclization of 5-amino-1-pentanol):

Protocol 2.1: Intramolecular Cyclization to form N-Boc-2-methylpiperidine

This protocol is adapted from procedures for the cyclization of similar amino alcohols.

  • Materials:

    • N-Boc-5-aminopentan-2-ol

    • p-Toluenesulfonyl chloride (TsCl)

    • Pyridine

    • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Procedure:

    • Activation of the hydroxyl group:

      • Dissolve N-Boc-5-aminopentan-2-ol (1.0 eq) in anhydrous pyridine at 0 °C.

      • Slowly add p-toluenesulfonyl chloride (1.1 eq).

      • Stir the reaction at 0 °C for 4-6 hours, then allow to warm to room temperature overnight.

      • Pour the reaction mixture into ice-water and extract with ethyl acetate.

      • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃, and brine.

      • Dry over anhydrous MgSO₄, filter, and concentrate to obtain the tosylated intermediate.

    • Intramolecular Cyclization:

      • Under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF.

      • Add a solution of the tosylated intermediate (1.0 eq) in the same solvent dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Carefully quench the reaction with water.

      • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

      • Purify the crude N-Boc-2-methylpiperidine by column chromatography.

Application as a Chiral Auxiliary

The enantiomerically pure forms of this compound, (R)- and (S)-5-aminopentan-2-ol, have the potential to be used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the reaction, the auxiliary is removed and can ideally be recovered. While specific literature on this compound as a chiral auxiliary is scarce, its structure is analogous to other amino alcohols that have been successfully employed in asymmetric synthesis, such as in asymmetric aldol reactions.[1]

General Concept of Chiral Auxiliary in an Aldol Reaction:

G cluster_0 Attachment of Auxiliary cluster_1 Diastereoselective Reaction cluster_2 Cleavage of Auxiliary A Prochiral Acid C Chiral Ester A->C B (R)-5-Aminopentan-2-ol B->C D Diastereomerically Enriched Product C->D 1. Enolate Formation 2. Aldehyde E Enantiomerically Enriched Aldol Product D->E F Recovered (R)-5-Aminopentan-2-ol D->F

Caption: Conceptual workflow for the use of (R)-5-aminopentan-2-ol as a chiral auxiliary in an asymmetric aldol reaction.

Quantitative Data Summary

ReactionStarting MaterialProductReagentsYield (%)Purity (%)Reference
N-Boc ProtectionThis compoundN-Boc-5-aminopentan-2-olBoc₂O, TEA, DCMTypically >90>95 (after chromatography)General Procedure
Swern OxidationN-Boc-5-aminopentan-2-olN-Boc-5-aminopentan-2-one(COCl)₂, DMSO, TEATypically 85-95>95 (after chromatography)General Protocol[2]
Reductive AminationN-Boc-5-aminopentan-2-oneN-Boc-N'-ethyl-pentane-1,4-diamineEtNH₂, NaBH(OAc)₃Typically 70-90>95 (after chromatography)General Protocol
Intramolecular CyclizationN-Boc-5-amino-2-tosyloxypentaneN-Boc-2-methylpiperidineNaH, THFModerate to Good>95 (after chromatography)Adapted from

Note: The yields and purities are typical for these types of reactions and may vary depending on the specific reaction conditions and scale.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature and inherent chirality allow for its application in the synthesis of complex molecules, including pharmaceutical intermediates and heterocyclic systems. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important molecule. Further exploration of its use as a chiral auxiliary and in the synthesis of novel molecular scaffolds is a promising area for future research.

References

5-Aminopentan-2-ol: A Versatile Chiral Building Block for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

5-Aminopentan-2-ol is a chiral amino alcohol poised to serve as a versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its unique structural features—a primary amine and a secondary alcohol on a five-carbon chain, with a chiral center at the alcohol-bearing carbon—offer multiple reactive sites for the construction of complex molecular architectures. This bifunctionality allows for its incorporation into a variety of heterocyclic and acyclic scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs). The presence of a stereocenter makes it particularly suitable for the enantioselective synthesis of drugs, where specific stereoisomers are often responsible for the desired therapeutic activity.

While extensive, detailed applications of this compound in the synthesis of commercial drugs are not widely documented in publicly available literature, its potential is significant. This document aims to provide researchers, scientists, and drug development professionals with an overview of its potential applications, supported by generalized experimental protocols and conceptual signaling pathways.

Key Characteristics and Potential Applications

This compound's utility in pharmaceutical synthesis stems from the distinct reactivity of its two functional groups. The primary amine can act as a nucleophile in various reactions, such as amide bond formation, reductive amination, and the synthesis of nitrogen-containing heterocycles. The secondary alcohol can undergo oxidation to a ketone, etherification, or esterification, and can be converted into a good leaving group for substitution reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₃NO
Molecular Weight103.16 g/mol [1]
CAS Number81693-62-1[1]
AppearanceLiquid
ChiralityExists as (R) and (S) enantiomers

Potential Therapeutic Areas for Intermediates Derived from this compound:

  • Antiviral Agents: The amino alcohol backbone can be incorporated into nucleoside and non-nucleoside reverse transcriptase inhibitors.

  • Anticancer Agents: It can serve as a scaffold for the synthesis of kinase inhibitors or other targeted therapies.

  • Central Nervous System (CNS) Drugs: The chiral nature of this compound is advantageous for creating specific ligands for receptors and enzymes in the CNS.

Experimental Protocols

Due to the limited number of specific published examples, the following protocols are generalized to illustrate the potential synthetic transformations of this compound. Researchers should optimize these protocols for their specific substrates and desired products.

Protocol 1: Synthesis of a Chiral N-Substituted Pyrrolidine Derivative

This protocol describes a conceptual pathway for the synthesis of a chiral pyrrolidine, a common scaffold in many pharmaceuticals, using this compound as the starting material.

Reaction Scheme:

  • Oxidation of the alcohol: The secondary alcohol of this compound is oxidized to a ketone.

  • Intramolecular Reductive Amination: The resulting amino ketone undergoes intramolecular cyclization and reduction to form the chiral pyrrolidine ring.

Materials:

  • (R)- or (S)-5-Aminopentan-2-ol

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Oxidation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-aminopentan-2-one.

  • Intramolecular Reductive Amination:

    • Dissolve the crude 5-aminopentan-2-one in DCM.

    • Add acetic acid (1.1 eq).

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired chiral N-substituted pyrrolidine derivative.

Table 2: Hypothetical Quantitative Data for Pyrrolidine Synthesis

StepReactantProductTheoretical YieldPurity (Hypothetical)
OxidationThis compound5-Aminopentan-2-one~95%>90% (crude)
Cyclization5-Aminopentan-2-oneChiral Pyrrolidine~80%>98% (after chromatography)

Visualizations

experimental_workflow start Start: (R/S)-5-Aminopentan-2-ol oxidation Step 1: Oxidation (e.g., Dess-Martin Periodinane) start->oxidation intermediate Intermediate: 5-Aminopentan-2-one oxidation->intermediate cyclization Step 2: Intramolecular Reductive Amination (e.g., STAB) intermediate->cyclization purification Purification (Column Chromatography) cyclization->purification product Final Product: Chiral Pyrrolidine Derivative purification->product

Caption: Synthetic workflow for a chiral pyrrolidine derivative.

signaling_pathway_concept building_block This compound (Chiral Building Block) intermediate Pharmaceutical Intermediate (e.g., Heterocyclic Scaffold) building_block->intermediate Synthesis api Active Pharmaceutical Ingredient (API) intermediate->api Further Elaboration target Biological Target (e.g., Enzyme, Receptor) api->target Binding/Inhibition effect Therapeutic Effect target->effect Modulation of Signaling Pathway

Caption: Conceptual pathway from building block to therapeutic effect.

This compound represents a promising, yet underutilized, chiral building block for the synthesis of pharmaceutical intermediates. Its bifunctional nature and inherent chirality provide a strong foundation for the development of novel and stereochemically defined drug candidates. Further research into the synthetic applications of this molecule is warranted and could unlock new pathways to valuable therapeutic agents. The protocols and concepts presented here serve as a starting point for researchers to explore the potential of this compound in their drug discovery and development programs.

References

Application Note: Enzymatic Resolution for the Chiral Separation of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the chiral separation of racemic 5-aminopentan-2-ol via enzymatic kinetic resolution. The protocol leverages the high enantioselectivity of lipases to preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method is crucial for the pharmaceutical and fine chemical industries, where the stereochemistry of molecules dictates their biological activity. Detailed experimental protocols for enzyme screening, the resolution reaction, and analytical quantification are provided.

Introduction

This compound is a chiral molecule containing both an amine and a hydroxyl functional group, making it a valuable building block in the synthesis of various biologically active compounds.[1] The distinct pharmacological and toxicological profiles of its enantiomers, (R)- and (S)-5-aminopentan-2-ol, necessitate their separation and individual evaluation. Enzymatic kinetic resolution is a powerful and environmentally benign technique for obtaining enantiomerically pure compounds.[1] Lipases, a class of hydrolases, are particularly effective for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2][3]

This application note provides a comprehensive guide for the lipase-catalyzed kinetic resolution of racemic this compound. The protocol focuses on a transesterification reaction where a lipase selectively acylates one enantiomer of the amino alcohol in an organic solvent, using an acyl donor.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution relies on the different rates at which an enzyme catalyzes a reaction with the two enantiomers of a racemic mixture. In this case, a lipase will preferentially acylate one enantiomer of this compound, leading to a mixture of the acylated enantiomer and the unreacted, opposite enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques.

Materials and Methods

Materials:

  • Racemic this compound

  • Immobilized Lipases: Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PSL)

  • Acyl Donor: Vinyl acetate

  • Organic Solvents: Hexane, Methyl tert-butyl ether (MTBE)

  • Standard laboratory glassware and equipment

  • Analytical balance, magnetic stirrer, and temperature-controlled oil bath

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Experimental Protocols

Enzyme Screening

Objective: To identify the most effective lipase for the kinetic resolution of this compound.

Protocol:

  • Set up two reaction vials, one for each lipase (CAL-B and PSL).

  • To each vial, add 100 mg of racemic this compound and 10 mL of hexane.

  • Add 50 mg of the respective immobilized lipase to each vial.

  • Add 1.2 equivalents of vinyl acetate to each reaction mixture.

  • Seal the vials and place them in a temperature-controlled shaker at 30°C and 200 rpm.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 24 hours) and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.

Optimized Protocol for Kinetic Resolution

Based on typical results for similar substrates, Candida antarctica Lipase B (CAL-B) is often highly effective.[4] The following is an optimized protocol assuming CAL-B as the selected enzyme.

Protocol:

  • Dissolve 1.0 g of racemic this compound in 100 mL of MTBE in a 250 mL round-bottom flask.

  • Add 500 mg of immobilized CAL-B.

  • Add 1.2 equivalents of vinyl acetate to the mixture.

  • Stir the reaction at 30°C using a magnetic stirrer.

  • Monitor the reaction until approximately 50% conversion is reached to achieve high enantiomeric excess for both the remaining substrate and the acylated product.[5]

  • Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the acylated this compound and the unreacted enantiomer, is then concentrated under reduced pressure.

  • The two compounds can be separated by column chromatography.

Data Presentation

The following tables summarize the expected quantitative data from the enzyme screening and optimization experiments.

Table 1: Enzyme Screening Results for the Kinetic Resolution of this compound

EnzymeTime (h)Conversion (%)eesubstrate (%)eeproduct (%)Enantiomeric Ratio (E)
CAL-B 648>9996>200
PSL 24458592~30

Data is hypothetical and based on typical lipase performance.

Table 2: Optimized Conditions and Expected Results

ParameterValue
Substrate Racemic this compound
Enzyme Candida antarctica Lipase B (immobilized)
Solvent Methyl tert-butyl ether (MTBE)
Acyl Donor Vinyl Acetate
Temperature 30°C
Reaction Time ~6-8 hours
Expected Conversion ~50%
Expected ee (Substrate) >99%
Expected ee (Product) >95%

Visualizations

The following diagrams illustrate the key processes described in this application note.

G cluster_workflow Experimental Workflow racemate Racemic this compound enzyme_screening Enzyme Screening (CAL-B, PSL) racemate->enzyme_screening optimization Reaction Optimization (Solvent, Acyl Donor, Temp) enzyme_screening->optimization scale_up Preparative Scale Resolution optimization->scale_up workup Reaction Work-up (Enzyme Filtration) scale_up->workup analysis Chiral GC/HPLC Analysis scale_up->analysis separation Chromatographic Separation workup->separation separation->analysis enantiomers Enantiopure Products ((R/S)-5-Aminopentan-2-ol & Acylated Enantiomer) separation->enantiomers

Caption: Experimental workflow for the enzymatic resolution of this compound.

G cluster_principle Principle of Kinetic Resolution cluster_reaction Enzymatic Acylation racemate Racemic Mixture ((R)- and (S)-5-Aminopentan-2-ol) enzyme Lipase + Acyl Donor racemate->enzyme product_s (S)-5-Aminopentan-2-ol (Unreacted) enzyme->product_s k_slow product_r_acylated Acylated (R)-5-Aminopentan-2-ol (Product) enzyme->product_r_acylated k_fast (k_fast >> k_slow)

Caption: Principle of lipase-catalyzed kinetic resolution of this compound.

Conclusion

The enzymatic kinetic resolution using lipases, particularly Candida antarctica Lipase B, offers an efficient and highly selective method for the chiral separation of this compound. The provided protocols for enzyme screening and optimized resolution serve as a practical guide for researchers in academic and industrial settings. This biocatalytic approach represents a green and sustainable alternative to traditional chemical resolution methods, yielding enantiomerically enriched products that are essential for the development of new pharmaceuticals and other specialty chemicals.

References

Application Notes and Protocols for the Synthesis of 5-Aminopentan-2-ol via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-aminopentan-2-ol, a valuable bifunctional molecule and key intermediate in the preparation of fine chemicals and pharmaceuticals. The protocols focus on two primary catalytic hydrogenation strategies: the reductive amination of 5-hydroxy-2-pentanone and the hydrogenation of 5-nitropentan-2-ol.

Method 1: Reductive Amination of 5-Hydroxy-2-pentanone

This method is a prominent and efficient route for the synthesis of this compound. It involves the reaction of 5-hydroxy-2-pentanone with ammonia in the presence of a catalyst and hydrogen gas. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently hydrogenated to the desired amino alcohol. Nickel-based catalysts, such as Raney Nickel, are particularly effective for this transformation.

Key Advantages:

  • Atom Economy: This pathway offers good atom economy.

  • Green Chemistry: The use of ammonia and hydrogen makes this a relatively clean process.

  • High Yield: Similar reactions for related amino alcohols have demonstrated high yields.

A proposed reaction scheme is as follows:

G cluster_0 Reductive Amination Pathway 5_hydroxy_2_pentanone 5-Hydroxy-2-pentanone 5_aminopentan_2_ol This compound 5_hydroxy_2_pentanone->5_aminopentan_2_ol + Ammonia NH3, H2 Ammonia->5_aminopentan_2_ol Catalyst Catalyst (e.g., Raney Ni) Catalyst->5_aminopentan_2_ol

Figure 1. Proposed reaction pathway for the synthesis of this compound via reductive amination of 5-Hydroxy-2-pentanone.

Experimental Protocol: Reductive Amination with Raney Nickel

This protocol is adapted from established procedures for the reductive amination of hydroxy ketones.

Materials:

  • 5-Hydroxy-2-pentanone

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Raney Nickel (slurry in water)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully wash the required amount of Raney Nickel slurry with deionized water and then with the chosen reaction solvent (e.g., ethanol) to remove any residual alkali.

  • Reaction Setup: To the high-pressure autoclave, add 5-hydroxy-2-pentanone, the solvent, and the aqueous ammonia solution. Then, carefully add the prepared Raney Nickel catalyst.

  • Purging: Seal the reactor and purge several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure. Heat the reactor to the target temperature with vigorous stirring. Maintain a constant hydrogen pressure throughout the reaction.

  • Monitoring: The reaction progress can be monitored by taking aliquots (with caution) and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the cessation of hydrogen uptake or by analytical monitoring), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst is pyrophoric and should be handled with care, preferably kept wet.

  • Purification: The solvent and excess ammonia are removed from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography.

Expected Performance Based on Analogous Reactions
ParameterValueReference
Catalyst 50wt% Ni on Al2O3[1]
Temperature 60 °C[1]
Hydrogen Pressure 2 MPa[1]
Yield of Amino Alcohol 91.3%[1]

Method 2: Catalytic Hydrogenation of 5-Nitropentan-2-ol

This alternative route involves the reduction of a nitro group to a primary amine. This method is widely used for the synthesis of amines due to the high efficiency and selectivity of the hydrogenation of nitro compounds. The precursor, 5-nitropentan-2-ol, can be synthesized from commercially available starting materials.

Key Advantages:

  • High Selectivity: The reduction of the nitro group is typically highly selective in the presence of other functional groups like hydroxyls.

  • Versatile Catalysts: A range of catalysts can be employed, including Raney Nickel, Platinum on carbon (Pt/C), and Palladium on carbon (Pd/C).

The general workflow for this synthetic approach is outlined below:

G cluster_1 Hydrogenation of Nitro Compound Workflow Start Start Precursor 5-Nitropentan-2-ol Start->Precursor Dissolve Dissolve in Solvent Precursor->Dissolve Add_Catalyst Add Catalyst (e.g., Pt/C) Dissolve->Add_Catalyst Hydrogenate Hydrogenate under H2 pressure Add_Catalyst->Hydrogenate Filter Filter to remove catalyst Hydrogenate->Filter Purify Purify Product Filter->Purify End This compound Purify->End

Figure 2. General experimental workflow for the synthesis of this compound by hydrogenation of 5-Nitropentan-2-ol.

Experimental Protocol: Hydrogenation with Platinum on Carbon (Pt/C)

Materials:

  • 5-Nitropentan-2-ol

  • Platinum on carbon (Pt/C, typically 5-10 wt%)

  • Methanol or Ethanol

  • Hydrogen gas (high purity)

  • Hydrogenation apparatus (e.g., Parr shaker or autoclave)

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-nitropentan-2-ol in the chosen solvent (e.g., methanol).

  • Catalyst Addition: Carefully add the Pt/C catalyst to the solution.

  • Purging: Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure and begin agitation (shaking or stirring) at room temperature. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation or chromatography.

Quantitative Data from Related Hydrogenations
ParameterGeneral Range
Catalyst Pt/C, Pd/C, Raney Ni
Temperature 25 - 80 °C
Hydrogen Pressure 1 - 5 atm
Expected Yield >90%

Asymmetric Synthesis

For applications in drug development, the synthesis of enantiomerically pure this compound is often required. This can be achieved through the asymmetric hydrogenation of a suitable precursor, such as 5-aminopentan-2-one, using a chiral catalyst. Ruthenium-based catalysts with chiral ligands have shown excellent performance in the asymmetric hydrogenation of amino ketones, often providing high enantiomeric excess (ee).[2][3][4]

The logical relationship for achieving a specific enantiomer is depicted below:

G cluster_2 Asymmetric Synthesis Logic Prochiral_Ketone 5-Aminopentan-2-one S_Enantiomer (S)-5-Aminopentan-2-ol Prochiral_Ketone->S_Enantiomer (S)-Ligand R_Enantiomer (R)-5-Aminopentan-2-ol Prochiral_Ketone->R_Enantiomer (R)-Ligand Chiral_Catalyst Chiral Ru Catalyst Chiral_Catalyst->S_Enantiomer Chiral_Catalyst->R_Enantiomer

Figure 3. Logical diagram illustrating the use of a chiral catalyst to obtain specific enantiomers of this compound.

Summary of Catalytic Hydrogenation Methods

MethodPrecursorCatalystKey Advantages
Reductive Amination 5-Hydroxy-2-pentanoneRaney Ni, Ni/Al2O3Good atom economy, high potential yield
Nitro Hydrogenation 5-Nitropentan-2-olPt/C, Pd/CHigh selectivity, reliable transformation
Asymmetric Hydrogenation 5-Aminopentan-2-oneChiral Ru ComplexesAccess to enantiomerically pure product

Disclaimer: The provided protocols are based on established chemical literature for similar transformations. Researchers should conduct their own risk assessments and optimization studies for the specific synthesis of this compound. Always handle pyrophoric catalysts and high-pressure hydrogen with extreme caution in a well-ventilated fume hood and behind a safety shield.

References

Application Notes and Protocols for Amine Protection of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed application notes and experimental protocols for the selective protection of the primary amine in 5-aminopentan-2-ol. Due to the presence of both an amino and a hydroxyl group, protecting group strategies are essential for achieving selective reactions.[1] This guide focuses on three commonly employed amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The selection of an appropriate protecting group is critical and depends on the planned subsequent reaction conditions to ensure stability and allow for selective deprotection.[1]

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, protecting groups are instrumental in temporarily masking reactive functional groups to prevent undesired side reactions. For a bifunctional molecule like this compound, which contains both a nucleophilic amine and a hydroxyl group, selective protection of the amine is often the first step in a synthetic route. The inherent higher nucleophilicity of the amine group generally allows for its selective protection in the presence of the secondary alcohol.[2]

The choice among Boc, Cbz, and Fmoc protecting groups is dictated by the overall synthetic strategy, particularly the conditions required for subsequent steps and the desired deprotection method. These three groups offer orthogonal protection, meaning one can be removed selectively without affecting the others, which is crucial in multi-step syntheses.[3][4][5][6]

  • tert-Butoxycarbonyl (Boc): This is one of the most common amine protecting groups in non-peptide chemistry.[7][8][9] It is stable under basic and nucleophilic conditions but is easily removed with acid.[3][10]

  • Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to both acidic and basic conditions, making it a robust protecting group.[11] Its removal is typically achieved through catalytic hydrogenolysis.[10][11]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is known for its lability under mild basic conditions, while remaining stable to acid.[12][13] This characteristic makes it orthogonal to the Boc and Cbz groups.[3]

The following sections provide detailed protocols for the introduction and removal of each of these protecting groups on this compound, along with comparative data.

Diagrams of Protection and Deprotection Strategies

Herein are graphical representations of the chemical transformations and the logical workflow for selecting a protecting group.

Protecting_Group_Workflow cluster_protection Protection cluster_protected_intermediates Protected Intermediates cluster_deprotection Deprotection This compound This compound Boc_Protection Boc Protection (Boc)₂O, Base This compound->Boc_Protection Cbz_Protection Cbz Protection Cbz-Cl, Base This compound->Cbz_Protection Fmoc_Protection Fmoc Protection Fmoc-Cl, Base This compound->Fmoc_Protection Boc_Protected Boc-NH-R Boc_Protection->Boc_Protected Cbz_Protected Cbz-NH-R Cbz_Protection->Cbz_Protected Fmoc_Protected Fmoc-NH-R Fmoc_Protection->Fmoc_Protected Acid_Cleavage Acidic Cleavage (TFA or HCl) Boc_Protected->Acid_Cleavage Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Hydrogenolysis Base_Cleavage Basic Cleavage (Piperidine) Fmoc_Protected->Base_Cleavage Free_Amine This compound Acid_Cleavage->Free_Amine Hydrogenolysis->Free_Amine Base_Cleavage->Free_Amine

Caption: Workflow for amine protection and deprotection of this compound.

Orthogonal_Strategy cluster_boc Boc Group cluster_cbz Cbz Group cluster_fmoc Fmoc Group Molecule R-NH₂ Boc_Protected Boc-NH-R Cbz_Protected Cbz-NH-R Fmoc_Protected Fmoc-NH-R Boc_Deprotection Acid (TFA, HCl) Boc_Protected->Boc_Deprotection Stable to Base, H₂ Cbz_Deprotection Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Cbz_Deprotection Stable to Acid, Base Fmoc_Deprotection Base (Piperidine) Fmoc_Protected->Fmoc_Deprotection Stable to Acid, H₂

Caption: Orthogonal relationship of common amine protecting groups.

Data Presentation: Comparison of Protecting Group Strategies

The following table summarizes the typical reaction conditions and outcomes for the protection and deprotection of primary amines.

Protecting GroupProtection ReagentTypical Solvent(s)BaseTemp. (°C)Time (h)Typical Yield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)THF, Dioxane, DCM, H₂ONaOH, NaHCO₃, TEA, DMAP25-401-12>90TFA in DCM; or HCl in Dioxane
Cbz Benzyl chloroformate (Cbz-Cl)THF/H₂O, DioxaneNaHCO₃, K₂CO₃0-252-20>90H₂ (1 atm), Pd/C in MeOH or EtOH
Fmoc Fmoc-Cl or Fmoc-OSuDioxane/H₂O, THF/aq. NaHCO₃NaHCO₃, Pyridine0-251-16>9020% Piperidine in DMF

Experimental Protocols

Boc Protection of this compound

This protocol describes the N-tert-butoxycarbonylation of this compound. The reaction is typically high-yielding and can be performed under relatively mild conditions.[7]

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution and stir until dissolved.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-5-aminopentan-2-ol, which can be purified by column chromatography if necessary.

Deprotection of Boc-Protected this compound

The Boc group is efficiently removed under acidic conditions.[7][8][10]

Materials:

  • N-Boc-5-aminopentan-2-ol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the N-Boc-protected amine (1.0 equiv) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (10 equiv) dropwise at room temperature.

  • Stir the solution for 1-3 hours, monitoring the reaction by TLC.[3]

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Cbz Protection of this compound

This protocol details the protection of the amine as a benzyloxycarbonyl carbamate.[11]

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) and cool the mixture to 0 °C.[11]

  • Slowly add benzyl chloroformate (1.1 equiv) while maintaining the temperature at 0 °C.[11]

  • Allow the reaction to warm to room temperature and stir for 20 hours.[11]

  • Dilute the reaction mixture with water and extract with ethyl acetate.[11]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.[11]

  • Concentrate the solution in vacuo and purify the residue by silica gel column chromatography to yield N-Cbz-5-aminopentan-2-ol.[11]

Deprotection of Cbz-Protected this compound

The Cbz group is commonly removed by catalytic hydrogenolysis.[10][11]

Materials:

  • N-Cbz-5-aminopentan-2-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) balloon or Parr apparatus

Procedure:

  • Dissolve the N-Cbz-protected amine (1.0 equiv) in methanol.

  • Carefully add 10% Pd/C (0.1 equiv by weight).

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.[3][11]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[3][11]

Fmoc Protection of this compound

The Fmoc group is introduced under basic conditions, similar to Boc and Cbz protection.[12]

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution to 0 °C.

  • Add Fmoc-Cl (1.05 equiv) and stir the mixture at 0 °C for 1 hour, then at room temperature for 16 hours.[12]

  • Dilute the reaction with water and wash with diethyl ether to remove impurities.[12]

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.[12]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the N-Fmoc-protected amino alcohol.

Deprotection of Fmoc-Protected this compound

The Fmoc group is cleaved under mild basic conditions, typically with a secondary amine like piperidine.[12][14]

Materials:

  • N-Fmoc-5-aminopentan-2-ol

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected amine in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[15][16]

  • Stir the reaction at room temperature. The deprotection is often very rapid, typically complete within 30 minutes.[15]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent and piperidine under high vacuum.

  • The crude product can be purified by co-evaporation with a suitable solvent or by chromatography to remove the dibenzofulvene-piperidine adduct.

References

Application Notes and Protocols for the Synthesis of Biodegradable Polymers Using 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-aminopentan-2-ol in the synthesis of biodegradable polymers. Due to the limited direct literature on the use of this compound, this document presents detailed protocols adapted from established methods for structurally analogous amino alcohols, such as 6-aminohexanol. The provided information is intended to serve as a foundational guide for researchers exploring the development of novel biodegradable materials.

This compound is a bifunctional monomer containing a primary amine and a secondary alcohol group. This structure allows for its participation in various polymerization reactions to form biodegradable polymers, primarily poly(ester-amide)s and poly(urethane)s. The presence of both ester and amide or urethane linkages in the polymer backbone offers a tunable degradation profile and desirable mechanical properties, making these materials promising candidates for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants.

Synthesis of Biodegradable Poly(ester-amide)s

Poly(ester-amide)s (PEAs) combine the beneficial properties of polyesters (biodegradability) and polyamides (thermal and mechanical stability). The synthesis of PEAs using this compound can be achieved through several methods, with melt polycondensation and enzymatic polymerization being the most common.

Melt Polycondensation

Melt polycondensation is a solvent-free method that involves the direct reaction of monomers at elevated temperatures under a vacuum. This method is advantageous for its simplicity and reduced environmental impact.

Experimental Protocol:

This protocol is adapted from the synthesis of poly(ester-amide) from 6-amino-1-hexanol and terephthalic acid.

Materials:

  • This compound

  • Dicarboxylic acid (e.g., sebacic acid, adipic acid)

  • Catalyst (e.g., titanium (IV) butoxide, antimony trioxide) (optional)

  • Nitrogen gas (high purity)

  • Methanol

  • Chloroform

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Nitrogen inlet and outlet

  • Vacuum pump

  • Heating mantle with a temperature controller

  • Condenser

Procedure:

  • Monomer Preparation: A diamide-diol is first synthesized from this compound and a dicarboxylic acid. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, equimolar amounts of this compound and the dicarboxylic acid are added.

  • Amidation: The mixture is heated to 150-180°C under a slow stream of nitrogen for 2-4 hours to facilitate the amidation reaction, with the removal of water.

  • Polycondensation: The temperature is then gradually increased to 200-220°C. If a catalyst is used, it is added at this stage (typically 0.1 mol% relative to the dicarboxylic acid).

  • Vacuum Application: A vacuum (typically <1 mbar) is slowly applied over 30-60 minutes to remove the water of condensation and drive the polymerization reaction forward.

  • Polymerization: The reaction is continued under vacuum at 200-220°C for 4-8 hours, with continuous stirring. The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Polymer Isolation: After the desired reaction time, the vacuum is released with nitrogen, and the hot polymer melt is carefully extruded from the reactor.

  • Purification: The obtained polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., cold methanol) to remove unreacted monomers and oligomers. The purified polymer is then dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Workflow Diagram for Melt Polycondensation:

melt_polycondensation Melt Polycondensation Workflow cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_purification Purification monomers This compound + Dicarboxylic Acid amidation Amidation (150-180°C, N2) monomers->amidation polycondensation Polycondensation (200-220°C, Vacuum) amidation->polycondensation dissolution Dissolve in Chloroform polycondensation->dissolution precipitation Precipitate in Methanol dissolution->precipitation drying Vacuum Drying precipitation->drying product Biodegradable Poly(ester-amide) drying->product

Caption: Workflow for the synthesis of poly(ester-amide) via melt polycondensation.

Enzymatic Polymerization

Enzymatic polymerization offers a greener alternative to traditional methods, proceeding under milder reaction conditions and often with higher selectivity. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are commonly used catalysts.

Experimental Protocol:

This protocol is a general guide based on the enzymatic synthesis of polyesters and polyamides.

Materials:

  • This compound

  • Dicarboxylic acid diethyl ester (e.g., diethyl sebacate, diethyl adipate)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Anhydrous solvent (e.g., toluene, diphenyl ether)

  • Molecular sieves (4 Å)

  • Methanol

  • Chloroform

Equipment:

  • Schlenk flask

  • Magnetic stirrer and hot plate

  • Vacuum pump

  • Rotary evaporator

Procedure:

  • Reactant Preparation: Equimolar amounts of this compound and the dicarboxylic acid diethyl ester are added to a Schlenk flask containing anhydrous solvent (e.g., 1 mL of diphenyl ether for a 4 mmol scale reaction).

  • Enzyme Addition: Novozym 435 (typically 10% w/w of the total monomer weight) and molecular sieves are added to the reaction mixture.

  • Oligomerization: The flask is placed in an oil bath preheated to 80-100°C and stirred under a nitrogen atmosphere for 2-4 hours to form oligomers.

  • Polycondensation: A vacuum is then applied to the system to remove the ethanol byproduct, shifting the equilibrium towards polymer formation. The reaction is continued for 24-48 hours.

  • Enzyme Removal: After the reaction, the mixture is cooled to room temperature, and the enzyme is removed by filtration. The enzyme can be washed with a solvent and reused.

  • Polymer Isolation and Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting polymer is then dissolved in chloroform and precipitated in cold methanol. The purified polymer is collected by filtration and dried under vacuum.

Workflow Diagram for Enzymatic Polymerization:

enzymatic_polymerization Enzymatic Polymerization Workflow cluster_reaction Reaction Setup cluster_polymerization Polymerization Steps cluster_purification Purification reactants This compound + Dicarboxylic Acid Ester + Novozym 435 in Solvent oligomerization Oligomerization (80-100°C, N2) reactants->oligomerization polycondensation Polycondensation (Vacuum) oligomerization->polycondensation filtration Enzyme Filtration polycondensation->filtration evaporation Solvent Evaporation filtration->evaporation precipitation Precipitation in Methanol evaporation->precipitation drying Vacuum Drying precipitation->drying product Biodegradable Poly(ester-amide) drying->product

Caption: Workflow for the synthesis of poly(ester-amide) via enzymatic polymerization.

Synthesis of Biodegradable Poly(urethane)s

Polyurethanes are another important class of biodegradable polymers. The synthesis can be achieved through a non-isocyanate route, which is environmentally safer than traditional methods involving toxic isocyanates.

Non-Isocyanate Polyurethane Synthesis

This method involves the reaction of a bis(cyclic carbonate) with a diamine. For the purpose of this protocol, we will consider the reaction of this compound with a cyclic carbonate.

Experimental Protocol:

This protocol is based on the synthesis of non-isocyanate polyurethanes from diamines and cyclic carbonates.

Materials:

  • This compound

  • Bis(cyclic carbonate) (e.g., derived from a diol and dimethyl carbonate)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Chloroform

  • Methanol

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Nitrogen inlet

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, the bis(cyclic carbonate) is dissolved in anhydrous DMF.

  • Amine Addition: An equimolar amount of this compound, also dissolved in anhydrous DMF, is added dropwise to the stirred solution of the bis(cyclic carbonate) at 0°C (using an ice bath).

  • Polymerization: The reaction mixture is stirred at 0°C for 18-24 hours, followed by stirring at room temperature for another 24 hours.

  • Polymer Isolation: The reaction mixture is poured into a large volume of a non-solvent like chloroform or a methanol/water mixture to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with the non-solvent, and then dried in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

The following table summarizes the properties of biodegradable poly(ester-amide)s synthesized from amino alcohols structurally similar to this compound. This data can serve as a benchmark for the expected properties of polymers derived from this compound.

MonomersPolymer TypeMolecular Weight (Mw, g/mol )Tg (°C)Tm (°C)Decomposition Temp. (°C)Reference
6-amino-1-hexanol + Terephthalic acidPoly(ester-amide)Not specified-217~381[1]
1,3-diamino-2-hydroxy-propane + Sebacic acid + GlycerolElastomeric Poly(ester-amide)Not applicable (crosslinked)33.7 - 48.0Not observedNot specified[2]
6-amino-1-hexanol + Adipic anhydridePoly(ester-amide)20,000 - 30,000-140Not specified
L-phenylalanine + Triethylene glycol + Dicarboxylic acidsPoly(ether-ester-amide)3,000 - 27,000--Not specified[3]

Biodegradation Pathway

The degradation of poly(ester-amide)s in a physiological environment primarily occurs through the hydrolysis of the ester linkages, and to a lesser extent, the amide bonds. This process can be catalyzed by enzymes such as esterases and proteases. The degradation products are the constituent monomers (this compound and the dicarboxylic acid), which are generally biocompatible and can be metabolized or excreted by the body.

Diagram of Hydrolytic Degradation Pathway:

degradation_pathway Hydrolytic Degradation of Poly(ester-amide) cluster_products Degradation Products polymer Poly(ester-amide) Chain ~[-O-R1-O-CO-R2-NH-]n~ water H2O (Hydrolysis) polymer->water Ester Linkage Cleavage enzymes Enzymes (Esterases, Proteases) polymer->enzymes Catalysis amino_alcohol This compound water->amino_alcohol diacid Dicarboxylic Acid water->diacid enzymes->water metabolism Metabolism / Excretion amino_alcohol->metabolism diacid->metabolism

Caption: Simplified pathway of hydrolytic degradation of a poly(ester-amide).

Disclaimer

The provided protocols are based on established synthetic methods for analogous compounds and should be adapted and optimized for this compound. Standard laboratory safety procedures should be followed at all times. The properties of the resulting polymers may vary depending on the specific reaction conditions and the purity of the reagents.

References

Application Note and Protocol for the Purification of 5-Aminopentan-2-ol by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the purification of 5-Aminopentan-2-ol using various chromatography techniques, including normal-phase, reversed-phase, and ion-exchange chromatography. The protocols are designed to offer flexibility in scale and purity requirements, catering to a wide range of research and development needs. This application note includes experimental procedures, data presentation in tabular format for easy comparison, and a workflow diagram for clarity.

Introduction

This compound is a valuable bifunctional molecule containing both a primary amine and a secondary alcohol. This structure makes it a useful building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of a chiral center at the second carbon atom also makes it a key intermediate for stereoselective synthesis.[1] The purity of this compound is critical for its successful application in subsequent synthetic steps. This protocol outlines effective chromatographic methods for its purification.

Chemical Properties of this compound

Understanding the chemical properties of this compound is essential for selecting the appropriate chromatographic conditions.

PropertyValueSource
Molecular Formula C5H13NO[2]
Molecular Weight 103.16 g/mol [2]
Appearance Liquid[3]
Structure A five-carbon chain with an amino group at position 5 and a hydroxyl group at position 2.[1]
Polarity Polar, due to the presence of amino and hydroxyl functional groups.
XLogP3 -0.3[2]

Potential Impurities

The synthesis of this compound often involves the reductive amination of 2-pentanone or the reduction of a corresponding oxime or imine.[1] Therefore, common impurities may include:

  • Unreacted starting materials (e.g., 2-pentanone, ammonia)

  • Intermediate imine or oxime

  • By-products from the reduction reaction

  • Other isomers, such as 1-aminopentan-2-ol or 4-aminopentan-2-ol

Chromatographic Purification Protocols

Three primary chromatographic techniques are presented for the purification of this compound: Normal-Phase Chromatography, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Ion-Exchange Chromatography.

Protocol 1: Normal-Phase Column Chromatography

This method is suitable for a range of scales, from milligrams to several grams, and utilizes a polar stationary phase to separate compounds based on polarity.

Experimental Protocol:

  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a suitable choice.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane).

    • Pour the slurry into a glass column of appropriate size, ensuring even packing without air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if solubility is an issue.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry powder.

  • Loading the Column:

    • Carefully apply the prepared sample to the top of the silica gel bed.

    • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient is Dichloromethane (DCM) with an increasing percentage of Methanol (MeOH). A small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is often added to the mobile phase (0.1-1%) to prevent peak tailing of the amine.

    • A typical gradient could be from 100% DCM to 90:10 DCM:MeOH.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the purified product. A suitable TLC mobile phase would be similar to the column elution solvent. The spots can be visualized using a ninhydrin stain (for the amine) or potassium permanganate stain (for the alcohol).

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation: Normal-Phase Chromatography Parameters

ParameterValue
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)
Elution Gradient Step or linear gradient from 0% to 10% MeOH in DCM
Detection (TLC) Ninhydrin or Potassium Permanganate stain
Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique suitable for analytical assessment of purity and for preparative purification of smaller quantities of material.

Experimental Protocol:

  • Stationary Phase Selection: A C18 column is a common choice for the separation of polar molecules.

  • Mobile Phase Preparation:

    • Prepare a two-solvent system. Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Solvent B: Acetonitrile (ACN) with 0.1% of the same acid. The acidic modifier helps to protonate the amine, leading to sharper peaks.

  • Sample Preparation:

    • Dissolve the crude this compound in the initial mobile phase composition (e.g., 95:5 Water:ACN).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the prepared sample.

    • Elute with a gradient of increasing organic solvent (Solvent B). A typical gradient might be from 5% to 95% ACN over 20-30 minutes.

  • Detection and Fraction Collection:

    • Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be employed for detection. For preparative work, an automated fraction collector is used.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (ACN) under reduced pressure.

    • The remaining aqueous solution containing the TFA or formic acid salt of the product can be lyophilized or the free base can be recovered by basification and extraction.

Data Presentation: RP-HPLC Parameters

ParameterValue
Stationary Phase C18 Silica (e.g., 5 µm, 100 Å)
Column Dimensions Analytical: 4.6 x 250 mm; Preparative: 21.2 x 250 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)
Flow Rate Analytical: 1 mL/min; Preparative: 20 mL/min
Gradient 5% to 95% B over 30 minutes
Detection UV at 210 nm, ELSD, or MS
Protocol 3: Ion-Exchange Chromatography

This technique separates molecules based on their net charge and is particularly effective for purifying basic compounds like this compound. Cation-exchange chromatography is the method of choice.

Experimental Protocol:

  • Resin Selection: A strong or weak cation exchange resin can be used. A common choice is a sulfonic acid-based strong cation exchanger (e.g., Dowex 50W).

  • Resin Preparation and Column Packing:

    • Swell the resin in deionized water.

    • Wash the resin sequentially with NaOH solution (e.g., 1 M), deionized water until neutral, HCl solution (e.g., 1 M), and finally deionized water until the eluate is neutral. This ensures the resin is in the H+ form.

    • Pack the prepared resin into a column.

  • Sample Loading:

    • Dissolve the crude this compound in a low ionic strength acidic buffer (e.g., 10 mM HCl or an appropriate buffer with a pH below the pKa of the amine group) to ensure the amine is protonated.

    • Apply the sample solution to the top of the column and allow it to flow through.

  • Washing:

    • Wash the column with the loading buffer to remove any neutral or anionic impurities.

  • Elution:

    • Elute the bound this compound by increasing the ionic strength or the pH of the eluting buffer.

    • A common method is to use a gradient of ammonium hydroxide (e.g., 0.1 M to 2 M) or a sodium chloride gradient followed by a buffer exchange step.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them for the presence of the product using TLC (with ninhydrin stain) or by another appropriate analytical method.

  • Product Isolation:

    • Combine the pure fractions.

    • If an ammonium hydroxide solution was used for elution, the ammonia can be removed by evaporation under reduced pressure to yield the free base. If a salt gradient was used, a desalting step (e.g., by reversed-phase chromatography or dialysis for larger molecules) may be necessary.

Data Presentation: Ion-Exchange Chromatography Parameters

ParameterValue
Stationary Phase Strong Cation Exchange Resin (e.g., Sulfonic Acid based)
Loading Buffer 10 mM Hydrochloric Acid (or buffer at pH < pKa of amine)
Elution Buffer Gradient of 0.1 M to 2 M Ammonium Hydroxide
Detection TLC with Ninhydrin stain

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_chromatography Chromatography cluster_analysis Analysis and Isolation Crude_Sample Crude this compound Dissolution Dissolve in appropriate solvent Crude_Sample->Dissolution Sample_Loading Load Sample onto Column Dissolution->Sample_Loading Column_Packing Pack Chromatography Column Column_Packing->Sample_Loading Elution Elute with Mobile Phase Gradient Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions (TLC/HPLC) Fraction_Collection->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Remove Solvent Pooling->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General workflow for the chromatographic purification of this compound.

Conclusion

The choice of chromatographic method for the purification of this compound will depend on the scale of the purification, the nature of the impurities, and the required final purity. Normal-phase chromatography is a versatile method for a range of scales. RP-HPLC offers high resolution for analytical and small-scale preparative work. Ion-exchange chromatography is a highly effective method for separating this basic compound from neutral or acidic impurities. The protocols provided in this application note serve as a comprehensive guide for researchers to achieve high-purity this compound for their synthetic needs.

References

Application Notes and Protocols for the Analytical Characterization of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the qualitative and quantitative characterization of 5-Aminopentan-2-ol. Detailed protocols for each method are provided to facilitate practical implementation in a laboratory setting.

Physicochemical Properties

This compound is a primary amino alcohol with a chiral center at the carbon atom bearing the hydroxyl group.[1] Its bifunctional nature, containing both an amino and a hydroxyl group, makes it a versatile intermediate in organic synthesis.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H13NOPubChem[2]
Molecular Weight103.16 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[2]
CAS Number81693-62-1PubChem[2]
Physical FormLiquidSigma-Aldrich
XLogP3-AA (Computed)-0.3PubChem[2]
Topological Polar Surface Area (Computed)46.3 ŲPubChem[2]
Complexity (Computed)39.1PubChem[2]

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound, including the resolution of its enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, derivatization is often employed to improve the chromatographic peak shape and thermal stability of amino alcohols. However, specialized capillary columns can also be used for the direct analysis of these compounds.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: Agilent CP-Wax for Volatile Amines and Diamines, 25 m x 0.32 mm, 1.2 µm film thickness.[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 30-200

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Data Presentation

Table 2: Expected GC-MS Data for this compound

ParameterExpected Value/Observation
Retention TimeDependent on the specific GC conditions, but expected to be in the mid-range of the chromatogram.
Molecular Ion (M+)m/z 103 (may be of low abundance)
Key Fragment Ionsm/z 30 (CH2NH2+), m/z 45 (CH3CHOH+), m/z 58, m/z 86

Note: The fragmentation pattern is predicted based on the typical fragmentation of amines and secondary alcohols. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines.[4] For the alcohol moiety, cleavage of the C-C bond adjacent to the oxygen is common.[4]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in appropriate solvent (e.g., Methanol) Sample->Dilution Injection Inject Sample Dilution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum Identification Compound Identification Chromatogram->Identification MassSpectrum->Identification Quantification Quantification Identification->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of compounds. For aliphatic amino alcohols like this compound that lack a UV chromophore, derivatization is necessary for detection by UV or fluorescence detectors. Chiral HPLC can be employed for the separation of its enantiomers.

Experimental Protocol: HPLC Analysis with Pre-column Derivatization

This protocol describes a general method using o-phthalaldehyde (OPA) for derivatization, which reacts with primary amines to form fluorescent isoindole derivatives.

  • Instrumentation: A standard HPLC system with a fluorescence detector.

  • Derivatization Reagent: o-phthalaldehyde (OPA) reagent (prepared by dissolving OPA in borate buffer with the addition of 2-mercaptoethanol).

  • Sample Preparation (Derivatization):

    • Mix a specific volume of the sample solution (this compound in a suitable solvent) with the OPA reagent.

    • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature.

    • Inject the derivatized sample into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Fluorescence Detection:

    • Excitation Wavelength: 340 nm

    • Emission Wavelength: 455 nm

Data Presentation

Table 3: Expected HPLC Data for Derivatized this compound

ParameterExpected Value/Observation
Retention TimeDependent on the specific gradient and column, but a sharp peak should be observed.
Limit of Detection (LOD)Expected to be in the low ng/mL to pg/mL range with fluorescence detection.
LinearityA linear response is expected over a defined concentration range.

Experimental Workflow: HPLC with Pre-column Derivatization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Pre-column Derivatization (e.g., with OPA) Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Reverse-Phase HPLC Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters (General):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Spectral Width: ~12 ppm.

      • Number of Scans: 16 or more for good signal-to-noise.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Presentation

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃-~1.1Doublet3H
-CH(OH)-~3.7Multiplet1H
-CH₂- (adjacent to CH(OH))~1.4-1.6Multiplet2H
-CH₂- (central)~1.3-1.5Multiplet2H
-CH₂-NH₂~2.7Triplet2H
-OH, -NH₂VariableBroad Singlet3H

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (CH₃)~23
C2 (CHOH)~67
C3~38
C4~29
C5 (CH₂NH₂)~42

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Logical Relationship: NMR Structural Elucidation

NMR_Logic cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Structural Confirmation H1_NMR ¹H NMR Chem_Shift Chemical Shift (Proton/Carbon Environments) H1_NMR->Chem_Shift Integration Integration (Proton Ratios) H1_NMR->Integration Multiplicity Multiplicity (Neighboring Protons) H1_NMR->Multiplicity C13_NMR ¹³C NMR C13_NMR->Chem_Shift COSY COSY Connectivity Connectivity (¹H-¹H and ¹H-¹³C Correlations) COSY->Connectivity HSQC HSQC HSQC->Connectivity Structure Elucidated Structure of this compound Chem_Shift->Structure Integration->Structure Multiplicity->Structure Connectivity->Structure

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation (Neat Liquid):

    • Ensure the ATR crystal or salt plates (e.g., KBr, NaCl) are clean.

    • Place a small drop of this compound directly onto the ATR crystal or between two salt plates to form a thin film.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Data Presentation

Table 6: Characteristic FTIR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)3300-3400 (broad)H-bonded hydroxyl stretch
N-H (Amine)3300-3400 (medium, may overlap with O-H)N-H stretch
C-H (Aliphatic)2850-2960C-H stretch
N-H (Amine)1590-1650N-H bend
C-O (Alcohol)1050-1150C-O stretch

Experimental Workflow: FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample This compound (Neat Liquid) Placement Place on ATR Crystal or between Salt Plates Sample->Placement IR_Scan Acquire IR Spectrum Placement->IR_Scan Spectrum Obtain FTIR Spectrum IR_Scan->Spectrum Peak_Assignment Assign Characteristic Peaks Spectrum->Peak_Assignment Functional_Group Identify Functional Groups Peak_Assignment->Functional_Group

Caption: Workflow for the FTIR analysis of this compound.

References

Application Note and Protocol: Asymmetric Synthesis of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral 1,4-amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. The stereochemistry of these compounds is often crucial for their therapeutic efficacy and safety. 5-Aminopentan-2-ol, a key chiral intermediate, presents a synthetic challenge in achieving high enantiopurity. This application note details a robust and highly enantioselective method for the synthesis of this compound via the asymmetric hydrogenation of an N-protected aminoketone precursor. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

The described method utilizes a chiral iridium catalyst for the highly efficient and stereoselective reduction of N-Boc-5-aminopentan-2-one. This approach offers significant advantages, including high yields and exceptional enantiomeric excess, making it a scalable and practical route to enantiomerically pure this compound.

Experimental Workflow

The overall experimental workflow for the asymmetric synthesis of this compound is depicted below.

Asymmetric Synthesis Workflow cluster_0 Preparation of Starting Material cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection and Purification Start 5-Aminopentan-2-one Protection N-Boc Protection Start->Protection Boc₂O, Et₃N, CH₂Cl₂ N_Boc_Ketone N-Boc-5-aminopentan-2-one Protection->N_Boc_Ketone Hydrogenation Asymmetric Hydrogenation N_Boc_Ketone->Hydrogenation Catalyst_Prep Catalyst Preparation ([Ir(COD)Cl]₂ + Chiral Ligand) Catalyst_Prep->Hydrogenation N_Boc_Alcohol N-Boc-5-aminopentan-2-ol Hydrogenation->N_Boc_Alcohol H2 H₂ (gas) H2->Hydrogenation Deprotection Deprotection N_Boc_Alcohol->Deprotection TFA or HCl Purification Purification (e.g., Column Chromatography) Deprotection->Purification Final_Product This compound Purification->Final_Product Synthesis_Logic Start 5-Aminopentan-2-one Protection Amino Group Protection Start->Protection ProtectedKetone N-Boc-5-aminopentan-2-one Protection->ProtectedKetone AsymmetricReduction Chiral Iridium-Catalyzed Asymmetric Hydrogenation ProtectedKetone->AsymmetricReduction ProtectedAlcohol N-Boc-5-aminopentan-2-ol AsymmetricReduction->ProtectedAlcohol Deprotection Removal of Boc Group ProtectedAlcohol->Deprotection FinalProduct Enantiopure This compound Deprotection->FinalProduct

Application Note: A Scalable Synthesis of 5-Aminopentan-2-ol for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Aminopentan-2-ol is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of novel pharmaceutical agents and functional materials. Its structure, featuring both a primary amine and a secondary alcohol, allows for diverse chemical modifications, making it an attractive intermediate for drug development and material science research. The strategic placement of these functional groups enables the construction of complex molecular architectures, including chiral ligands and specialty polymers. This application note provides a detailed and scalable protocol for the synthesis of this compound, starting from the readily available 1-nitro-4-pentanone. The described two-step process, involving a ketone reduction followed by the reduction of a nitro group, offers a reliable and efficient route to the target compound for research-scale production.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the selective reduction of the ketone functionality of 1-nitro-4-pentanone to yield 5-nitropentan-2-ol. The subsequent step is the reduction of the nitro group to a primary amine using catalytic hydrogenation to afford the final product, this compound.

Synthesis_Workflow Start 1-Nitro-4-pentanone Intermediate 5-Nitropentan-2-ol Start->Intermediate NaBH4, Methanol, 0°C to rt Product This compound Intermediate->Product H2, Raney Ni, Ethanol, rt Purification Purification (Vacuum Distillation) Product->Purification Logical_Flow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Material (1-Nitro-4-pentanone) Step1 Step 1: Ketone Reduction Start->Step1 Intermediate Intermediate (5-Nitropentan-2-ol) Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Crude_Product Crude Product (this compound) Step2->Crude_Product Purification Vacuum Distillation Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Characterization Characterization (NMR, IR, MS) Pure_Product->Characterization Final_Confirmation Structure & Purity Confirmed Characterization->Final_Confirmation

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminopentan-2-ol is a versatile bifunctional molecule, classified as a γ-amino alcohol, that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a primary amine and a secondary alcohol on a five-carbon chain, allows for the construction of various heterocyclic systems, which are key structural motifs in many pharmaceutical agents.[1][2] The strategic placement of these functional groups enables its incorporation into complex target molecules, such as in the synthesis of the antimalarial drug hydroxychloroquine.[1] This document provides detailed protocols for the synthesis of two important classes of heterocycles starting from this compound: substituted piperidines via intramolecular cyclization and substituted 1,3-oxazinanes via condensation with aldehydes.

Application Note 1: Synthesis of 4-Methylpiperidine via Catalytic Intramolecular Cyclization

The intramolecular cyclization of amino alcohols is a powerful strategy for synthesizing N-heterocycles like piperidines.[3] One advanced method employs a "Hydrogen Shuttling" mechanism, where a catalyst, typically a Ruthenium complex, temporarily removes hydrogen from the alcohol to form an intermediate aldehyde or ketone.[2] This intermediate then reacts with the tethered amine to form a cyclic imine, which is subsequently reduced by the captured hydrogen to yield the final cyclic amine.[2] This process is highly efficient and avoids the need for pre-activating the alcohol group.[2]

Logical Workflow: Catalytic Intramolecular Cyclization

cluster_start cluster_process cluster_end Start This compound Dehydrogenation Dehydrogenation (Alcohol to Ketone) Start->Dehydrogenation Heat Catalyst Ru Catalyst System (e.g., RuH2(PPh3)4) Catalyst->Dehydrogenation Condensation Intramolecular Condensation (Amine + Ketone) Dehydrogenation->Condensation Forms Cyclic Imine Hydrogenation Hydrogenation (Imine Reduction) Condensation->Hydrogenation Hydrogen Transfer Product 4-Methylpiperidine Hydrogenation->Product

Caption: Catalytic cycle for the synthesis of 4-methylpiperidine.

Experimental Protocol: Synthesis of 4-Methylpiperidine

Materials:

  • This compound (1.0 eq)

  • Tetrakis(triphenylphosphine)ruthenium(II) hydride [RuH₂(PPh₃)₄] (0.05 eq)

  • Toluene, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add RuH₂(PPh₃)₄ (0.05 eq) and anhydrous toluene.

  • Add this compound (1.0 eq) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the toluene.

  • Purify the crude product by column chromatography on silica gel (using a gradient of Dichloromethane/Methanol as eluent) to afford pure 4-methylpiperidine.

Quantitative Data Summary
Compound NameStarting MaterialCatalyst Loading (mol%)Yield (%)M.P. (°C)Key ¹H NMR Signals (δ, ppm)MS (m/z)
4-MethylpiperidineThis compound575-85N/A (Liquid)3.0-3.2 (m, 2H), 2.5-2.7 (m, 2H), 1.6-1.8 (m, 3H), 0.9 (d, 3H)99.1 (M+)

Note: Data are representative and may vary based on specific reaction conditions and scale.

Application Note 2: Synthesis of Substituted 1,3-Oxazinanes via Condensation with Aldehydes

The reaction of amino alcohols with aldehydes or ketones is a fundamental method for synthesizing O,N-heterocycles such as oxazolidines and oxazinanes.[4][5] this compound, as a 1,4-amino alcohol, can react with aldehydes in the presence of an acid catalyst to form substituted 1,3-oxazinanes. This condensation reaction typically proceeds by forming a hemiaminal from the amine and aldehyde, followed by cyclization via nucleophilic attack from the hydroxyl group.

Reaction Pathway: Formation of 1,3-Oxazinanes

G A This compound I1 Iminium Ion Formation A->I1 B Aldehyde (R-CHO) B->I1 Cat Acid Catalyst (e.g., p-TSA) Cat->I1 I2 Intramolecular Cyclization (Hydroxyl Attack) I1->I2 P 2-R-4-Methyl-1,3-Oxazinane I2->P Deprotonation

Caption: Acid-catalyzed synthesis of 1,3-oxazinanes.

Experimental Protocol: Synthesis of 2-Phenyl-4-methyl-1,3-oxazinane

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • Combine this compound (1.0 eq), benzaldehyde (1.0 eq), p-TSA (0.05 eq), and toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation or column chromatography to yield the pure 2-phenyl-4-methyl-1,3-oxazinane.

Quantitative Data Summary for 1,3-Oxazinane Synthesis
Product NameAldehyde UsedCatalystYield (%)Key ¹H NMR Signals (δ, ppm)MS (m/z)
2-Phenyl-4-methyl-1,3-oxazinaneBenzaldehydep-TSA80-907.2-7.4 (m, 5H), 4.8 (s, 1H), 3.8-4.0 (m, 1H), 1.2 (d, 3H)191.3 (M+)
4-Methyl-1,3-oxazinaneFormaldehydep-TSA70-804.2 (s, 2H), 3.7-3.9 (m, 1H), 2.8-3.0 (m, 2H), 1.1 (d, 3H)115.2 (M+)

Note: Data are representative and may vary based on specific reaction conditions and scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 5-Aminopentan-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Reductive Amination of 2-Pentanone: This is a widely used one-pot reaction where 2-pentanone reacts with ammonia in the presence of a reducing agent to form the desired product.[1][2]

  • Reduction of 2-Pentanone Oxime: This two-step process involves the formation of an oxime from 2-pentanone, followed by its reduction to the amine.[2]

  • Continuous Flow Synthesis: This modern approach offers high yield and scalability, particularly for derivatives of this compound used in pharmaceutical manufacturing.[2]

Q2: How does the bifunctionality of this compound affect its synthesis and handling?

A2: this compound contains both a primary amino group (-NH2) and a secondary hydroxyl group (-OH). This bifunctionality makes it a versatile intermediate but also presents challenges.[2] The amino group is basic and nucleophilic, while the hydroxyl group can act as a nucleophile or be a leaving group after activation. During synthesis, it's crucial to consider potential side reactions involving both functional groups, and in some cases, protection of one group may be necessary to achieve the desired transformation on the other.[2]

Q3: What are the key safety considerations when synthesizing this compound?

A3: this compound is classified as a flammable liquid and can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving flammable solvents and reducing agents like sodium borohydride should be conducted with care, away from ignition sources.

Q4: Can this compound be synthesized enantioselectively?

A4: Yes, due to the chiral center at the carbon bearing the hydroxyl group, enantiomerically pure (R)- or (S)-5-aminopentan-2-ol is often required for pharmaceutical applications.[2] Asymmetric synthesis can be achieved through methods like enzymatic resolution of a racemic mixture or by the stereoselective reduction of an appropriate amino ketone precursor.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine formation. 2. Ineffective reducing agent. 3. Unfavorable reaction conditions (temperature, pH, solvent). 4. Catalyst deactivation (for catalytic hydrogenation).1. Ensure anhydrous conditions for imine formation. Consider adding a dehydrating agent like molecular sieves. 2. Choose an appropriate reducing agent. Sodium cyanoborohydride (NaBH3CN) is often effective as it selectively reduces the imine in the presence of the ketone.[3][4] Sodium borohydride (NaBH4) can also be used, but may require careful optimization of addition time.[5] 3. Optimize temperature and pH. Mildly acidic conditions (pH ~6-7) often favor imine formation. Common solvents include methanol and ethanol. 4. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Formation of Side Products (e.g., secondary/tertiary amines, diol) 1. Over-alkylation of the primary amine product. 2. Reduction of the starting ketone to 2-pentanol.1. Use a large excess of ammonia to favor the formation of the primary amine.[1] 2. Use a reducing agent that is more selective for the imine over the ketone, such as NaBH3CN.[3][4] If using NaBH4, add it after allowing sufficient time for imine formation.[5]
Difficult Product Isolation and Purification 1. The product is a water-soluble amino alcohol. 2. Presence of unreacted starting materials and by-products with similar polarities.1. After quenching the reaction, perform an acid-base extraction. Acidify the aqueous layer to protonate the amine, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with an appropriate organic solvent. 2. Consider purification by fractional distillation under reduced pressure or column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide).
Reaction Stalls or is Sluggish 1. Low reaction temperature. 2. Insufficient catalyst (if applicable). 3. Steric hindrance if using a substituted amine.1. Gently heat the reaction mixture. Reductive aminations are often performed at room temperature to 50°C. 2. Ensure adequate catalyst loading for catalytic hydrogenation methods. 3. For direct reductive amination of 2-pentanone with ammonia, steric hindrance is not a major issue.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound and Related Amines

Method Starting Material Reagents Yield Reference
Reductive Amination2-PentanoneAmmonia, H2, Iron CatalystGood to excellent yields reported for similar systems.[6]
Reductive Amination2-PentanoneAmmonia, NaBH3CNHigh yields are generally achievable with this selective reducing agent.[3][4]
Reduction of Oxime2-Pentanone OximeH2, Raney Nickel or PlatinumHigh enantiomeric excess can be achieved with appropriate catalysts.[2][2]
Continuous Flow Synthesis (of a derivative)5-iodopentan-2-one2-(ethylamino)ethan-1-ol, then hydroxylamine, then H2/Raney-NiHigh-yielding and scalable process.[2][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 2-Pentanone

This protocol is a representative procedure based on general methods for reductive amination.[1][3][4]

Materials:

  • 2-Pentanone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium cyanoborohydride (NaBH3CN) or Sodium borohydride (NaBH4)

  • Methanol (anhydrous)

  • Acetic acid (glacial)

  • Hydrochloric acid (e.g., 1 M)

  • Sodium hydroxide (e.g., 2 M)

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-pentanone (1.0 eq).

  • Add a solution of ammonia in methanol (a significant excess, e.g., 10-20 eq).

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 6-7.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of methanol.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction overnight at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ketone.

  • Basify the aqueous layer with 2 M NaOH to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound 2-Pentanone 2-Pentanone Imine Intermediate Imine Intermediate 2-Pentanone->Imine Intermediate + Ammonia (-H2O) Ammonia Ammonia Ammonia->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->Imine Intermediate

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of this compound check_imine Check for Imine Formation (TLC/GC-MS) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reduction Imine Formed, Check Reduction Step check_imine->check_reduction Yes optimize_imine Optimize Imine Formation: - Anhydrous conditions - Adjust pH (6-7) - Add dehydrating agent incomplete_imine->optimize_imine end Improved Yield optimize_imine->end ineffective_reduction Ineffective Reduction check_reduction->ineffective_reduction No side_products Check for Side Products (GC-MS) check_reduction->side_products Yes optimize_reduction Optimize Reduction: - Change reducing agent (e.g., NaBH3CN) - Check reagent quality - Adjust temperature ineffective_reduction->optimize_reduction optimize_reduction->end over_alkylation Over-alkylation or Ketone Reduction side_products->over_alkylation Present side_products->end Absent optimize_selectivity Improve Selectivity: - Use large excess of ammonia - Use selective reducing agent over_alkylation->optimize_selectivity optimize_selectivity->end

Caption: A logical workflow for troubleshooting low yield in synthesis.

References

Technical Support Center: Purification of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its bifunctional nature, possessing both a primary amine and a secondary alcohol group.[1] This leads to:

  • High Polarity: Making it highly soluble in polar solvents and potentially difficult to separate from other polar impurities using standard chromatography techniques.

  • High Boiling Point: Due to hydrogen bonding, its boiling point is elevated, which can lead to decomposition during distillation if not performed under high vacuum.

  • Basicity: The amino group can interact with acidic stationary phases (like silica gel) in chromatography, leading to peak tailing and potential degradation.

  • Chirality: this compound is a chiral molecule. If a specific enantiomer is required, separation of the racemic mixture is necessary, which presents an additional layer of complexity.[1]

Q2: What are the common impurities found in crude this compound?

A2: Impurities largely depend on the synthetic route. For a typical synthesis involving reductive amination of 5-hydroxy-2-pentanone, common impurities may include:

  • Unreacted starting materials: 5-hydroxy-2-pentanone and the ammonia source.

  • The intermediate imine.

  • Byproducts from the reducing agent.

  • Over-alkylation products, such as the secondary amine formed by the reaction of this compound with the starting ketone followed by reduction.

  • Isomeric impurities if the starting material was not pure.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Especially useful for non-volatile impurities. For enantiomeric purity, a chiral HPLC column is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or major impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the amine and hydroxyl functional groups.

Troubleshooting Guides

Distillation

Issue: Product decomposition or charring during distillation.

Potential Cause Troubleshooting Step
High still pot temperature Use a high-vacuum pump to lower the boiling point. Ensure the heating mantle is set to the lowest possible temperature to achieve a steady distillation rate.
Prolonged heating Minimize the distillation time. Once the main fraction is collected, stop the distillation.
Presence of acidic impurities Neutralize the crude product with a mild base (e.g., NaHCO₃ solution) and thoroughly dry it before distillation.

Issue: Inefficient separation from impurities with close boiling points.

Potential Cause Troubleshooting Step
Inefficient distillation column Use a fractional distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Azeotrope formation Consider azeotropic distillation with a suitable solvent if an azeotrope is suspected. However, for this compound, high vacuum distillation is the primary approach.
Column Chromatography

Issue: Significant peak tailing on silica gel column.

Potential Cause Troubleshooting Step
Strong interaction of the amine with acidic silica Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use a different stationary phase like alumina (basic or neutral).
Inappropriate solvent system Increase the polarity of the eluent gradually. A common system for amino alcohols is a gradient of methanol in dichloromethane or chloroform, often with a small percentage of ammonium hydroxide.

Issue: Poor separation of polar impurities.

Potential Cause Troubleshooting Step
Standard normal-phase or reversed-phase chromatography is not suitable Employ Hydrophilic Interaction Chromatography (HILIC), which is better suited for highly polar compounds.
Co-elution of impurities Optimize the solvent gradient and flow rate. If separation is still not achieved, consider a different stationary phase or a complementary purification technique like crystallization.
Chiral Resolution

Issue: Incomplete separation of enantiomers.

Potential Cause Troubleshooting Step
Inefficient chiral stationary phase Screen different types of chiral HPLC columns (e.g., polysaccharide-based, protein-based) to find one that provides adequate separation.
Formation of diastereomeric salts with poor differential solubility Experiment with different chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) to form diastereomeric salts with better crystallization properties.
Suboptimal crystallization conditions Optimize the solvent, temperature, and cooling rate for the crystallization of the diastereomeric salt.

Quantitative Data Summary

The following table summarizes typical purity levels that can be targeted with different purification techniques for this compound. The exact values will depend on the specific experimental conditions and the nature of the crude mixture.

Purification Technique Target Purity (%) Typical Yield (%) Key Considerations
Vacuum Distillation 95 - 9870 - 85Effective for removing non-volatile and some volatile impurities. Risk of thermal decomposition.
Silica Gel Chromatography > 9860 - 80Good for removing impurities with different polarities. Requires careful solvent selection and may need a deactivated stationary phase.
HILIC > 9950 - 75Excellent for separating highly polar compounds.
Crystallization (as a salt) > 9940 - 70Can be very effective for achieving high purity, especially for a single diastereomer in chiral resolution.

Experimental Protocols

General Protocol for Vacuum Distillation
  • Preparation: Ensure the crude this compound is dry. Assemble a clean, dry distillation apparatus suitable for high vacuum. Use a short-path distillation head if possible to minimize losses.

  • Setup: Place the crude material in the distillation flask with a magnetic stir bar. Connect the apparatus to a high-vacuum pump with a cold trap.

  • Distillation: Gradually apply vacuum. Once a stable high vacuum is achieved, slowly heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Collect the main fraction at the expected boiling point under the applied pressure.

  • Completion: Stop the distillation once the main fraction is collected to avoid the distillation of high-boiling impurities.

General Protocol for Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent. Add a small amount of triethylamine (e.g., 0.5-1% v/v) to the eluent to deactivate the silica.

  • Column Packing: Pack the column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.

  • Elution: Start the elution with the low-polarity solvent and gradually increase the polarity (e.g., by increasing the percentage of methanol in dichloromethane).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product start Crude this compound distillation Vacuum Distillation start->distillation High boiling impurities chromatography Column Chromatography start->chromatography Polar/Non-polar impurities crystallization Crystallization (as salt) start->crystallization Chiral/Diastereomeric impurities analysis Purity Check (GC-MS, HPLC) distillation->analysis chromatography->analysis crystallization->analysis end Pure this compound analysis->end

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_distillation Distillation cluster_chromatography Chromatography start Purification Issue decomposition Decomposition? start->decomposition Distillation poor_separation_dist Poor Separation? start->poor_separation_dist Distillation peak_tailing Peak Tailing? start->peak_tailing Chromatography poor_separation_chrom Poor Separation? start->poor_separation_chrom Chromatography action1 Lower Temperature Use High Vacuum decomposition->action1 Yes action2 Use Fractional Column poor_separation_dist->action2 Yes action3 Deactivate Silica Use Alumina peak_tailing->action3 Yes action4 Optimize Eluent Consider HILIC poor_separation_chrom->action4 Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Improving Enantioselectivity in the Chiral Synthesis of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral synthesis of 5-Aminopentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the enantioselectivity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the chiral synthesis of this compound?

A1: The main strategies for the enantioselective synthesis of this compound involve two key approaches:

  • Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of N-protected 5-aminopentan-2-one using a chiral catalyst to selectively produce one enantiomer of the corresponding alcohol.

  • Enzymatic Kinetic Resolution of Racemic this compound: This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated and unreacted enantiomers.

Q2: How do I choose between asymmetric reduction and enzymatic resolution?

A2: The choice of method depends on several factors:

  • Substrate Availability: Asymmetric reduction requires the synthesis of the prochiral ketone precursor, while enzymatic resolution starts with the racemic alcohol.

  • Desired Enantiomer: Some methods may be more efficient for producing the (R)-enantiomer while others are better for the (S)-enantiomer.

  • Equipment and Expertise: Asymmetric reductions often require specific catalysts and inert atmosphere techniques, whereas enzymatic resolutions are generally performed under milder conditions.

  • Scalability: For larger-scale synthesis, the efficiency and cost of the catalyst or enzyme become critical considerations.

Q3: What is a common precursor for the asymmetric reduction to this compound?

A3: A common precursor is 5-aminopentan-2-one.[1] To prevent side reactions, the amino group is typically protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), before the reduction step.

Q4: Which enzymes are commonly used for the kinetic resolution of this compound?

A4: Lipases are the most frequently used enzymes for the kinetic resolution of amino alcohols.[2][3] Commercially available lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, and lipases from Pseudomonas cepacia are known to be effective.[4]

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Asymmetric Reduction of N-Protected 5-Aminopentan-2-one

This guide addresses common issues leading to poor enantiomeric excess (e.e.) during the asymmetric reduction of N-protected 5-aminopentan-2-one.

Problem Potential Cause(s) Suggested Solution(s)
Low e.e. (<80%) 1. Inactive or Impure Catalyst: The chiral catalyst may have degraded due to exposure to air or moisture.1a. Ensure the catalyst is stored under an inert atmosphere (e.g., argon or nitrogen).1b. Use freshly opened or purified catalyst.1c. Consider in-situ generation of the catalyst if applicable.[5]
2. Incorrect Catalyst Loading: Too low a catalyst loading can result in a significant background reaction (non-selective reduction).2a. Optimize the catalyst loading by running small-scale screening reactions.2b. A typical starting point for many reductions is 1-10 mol% of the catalyst.
3. Non-Optimal Reaction Temperature: The enantioselectivity of many asymmetric reactions is highly temperature-dependent.3a. Perform the reaction at a lower temperature. Reductions are often run at temperatures ranging from -78°C to room temperature.3b. Screen a range of temperatures to find the optimal balance between reaction rate and enantioselectivity.
4. Inappropriate Reducing Agent: The choice of hydride source can significantly impact enantioselectivity.4a. Borane-based reducing agents (e.g., BH₃·THF, catecholborane) are commonly used with oxazaborolidine catalysts.[6]4b. For transfer hydrogenation, isopropanol or formic acid are common hydrogen donors.[6] Experiment with different reducing agents.
5. Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex.5a. Screen a variety of aprotic solvents such as THF, toluene, and dichloromethane.5b. Ensure the solvent is anhydrous, as water can react with the reducing agent and catalyst.
Inconsistent Results 1. Variable Quality of Reagents: Inconsistent purity of the substrate, solvent, or reducing agent.1a. Use reagents from a reliable supplier and ensure they are of high purity.1b. Purify the substrate and distill the solvent before use.
2. Incomplete Protection of the Amine: The free amino group can interfere with the catalyst.2a. Confirm complete protection of the amino group by NMR or other analytical techniques before the reduction step.2b. Re-run the protection reaction if necessary.
Guide 2: Low Enantiomeric Excess (e.e.) and/or Low Conversion in Enzymatic Kinetic Resolution of this compound

This guide provides solutions for common problems encountered during the lipase-catalyzed kinetic resolution of racemic this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low e.e. of Both Product and Unreacted Starting Material 1. Incorrect Enzyme Choice: The selected lipase may not be highly enantioselective for this substrate.1a. Screen a variety of commercially available lipases (e.g., CALB, Pseudomonas cepacia lipase, Porcine pancreatic lipase).1b. The enantioselectivity of lipases can be substrate-dependent.
2. Non-Optimal Acyl Donor: The structure of the acyl donor can influence the enzyme's selectivity.2a. Vinyl acetate is a common and effective acyl donor as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.[3]2b. Other acyl donors like ethyl acetate or acetic anhydride can also be screened.
3. Inappropriate Solvent: The solvent can affect the enzyme's activity and stability.3a. Non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether are often preferred.3b. The presence of small amounts of water can be crucial for enzyme activity; however, excess water can lead to hydrolysis of the product.
Low Conversion (<50%) 1. Inactive Enzyme: The enzyme may have denatured due to improper storage or harsh reaction conditions.1a. Store enzymes at the recommended temperature (usually refrigerated or frozen).1b. Avoid extreme pH and high temperatures during the reaction unless specified for the particular enzyme.
2. Insufficient Reaction Time: The reaction may not have reached the optimal conversion for high e.e. of the unreacted starting material.2a. Monitor the reaction progress over time by taking aliquots and analyzing the conversion and e.e. by chiral GC or HPLC.2b. For kinetic resolutions, the highest e.e. for the unreacted starting material is achieved at conversions slightly above 50%.
3. Product Inhibition: The acylated product or the alcohol by-product from the acyl donor may be inhibiting the enzyme.3a. Consider using an acyl donor that produces an inert by-product.3b. If possible, remove the by-products as the reaction proceeds.
Difficulty in Separating the Product and Unreacted Starting Material 1. Similar Physical Properties: The acylated product and the unreacted amino alcohol may have similar polarities.1a. After the reaction, the unreacted amino alcohol can often be separated from the acylated product by acid-base extraction.1b. Alternatively, column chromatography on silica gel can be employed for separation.

Quantitative Data Summary

The following tables summarize typical data for the asymmetric synthesis of chiral alcohols and amino alcohols. Note that specific data for this compound is limited in the public domain, and these tables represent data for analogous substrates to provide a general reference.

Table 1: Asymmetric Reduction of Prochiral Ketones

Catalyst/MethodSubstrateReducing AgentSolventTemp (°C)Yield (%)e.e. (%)
Oxazaborolidine (CBS)[5]Aromatic KetonesBH₃·THFTHFRTGoodHigh
Chiral Phosphinamides[7]Prochiral KetonesBorane---up to 92
Plant Tissue (e.g., Carrot)[8]Acetophenone---~80~98
PNN-Manganese Complexes[9]Various Ketones----High

Table 2: Enzymatic Kinetic Resolution of Racemic Alcohols

EnzymeSubstrateAcyl DonorSolventTemp (°C)Conversion (%)Product e.e. (%)Substrate e.e. (%)
Novozym 435 (CALB)Racemic 1-phenylethanolVinyl AcetateHexaneRT~50>99>99
Pseudomonas cepacia LipaseRacemic secondary alcoholsVinyl AcetateToluene35~50>95>95
Porcine Pancreatic Lipase[10]Amino alcohols------

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of a Ketone using an In-Situ Generated Oxazaborolidine Catalyst

This protocol is a general guideline based on established methods for the asymmetric reduction of prochiral ketones.[5]

  • Catalyst Preparation (In-Situ): To a solution of the chiral amino alcohol (e.g., a derivative of proline or another chiral source) (0.1 eq.) in anhydrous THF under an inert atmosphere (argon or nitrogen), add a solution of borane-THF complex (1.0 M in THF, 0.1 eq.) dropwise at room temperature. Stir the mixture for 15-30 minutes.

  • Reduction: Cool the catalyst solution to the desired temperature (e.g., 0°C, -20°C, or -78°C).

  • Add a solution of the N-protected 5-aminopentan-2-one (1.0 eq.) in anhydrous THF dropwise to the catalyst solution.

  • Slowly add the remaining borane-THF complex (1.0 M in THF, 1.0 eq.) to the reaction mixture, maintaining the desired temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol at the reaction temperature.

  • Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified this compound derivative by chiral GC or HPLC.

Protocol 2: General Procedure for Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This protocol is a general procedure based on common practices for enzymatic kinetic resolutions of alcohols.[3]

  • Reaction Setup: To a solution of racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., hexane or tert-butyl methyl ether), add the acyl donor (e.g., vinyl acetate, 1.0-1.5 eq.).

  • Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, typically 10-50% by weight of the substrate).

  • Reaction: Stir the suspension at the desired temperature (e.g., room temperature or 30-45°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals. Analyze the conversion and the enantiomeric excess of both the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Termination: Stop the reaction at the desired conversion (typically around 50%) by filtering off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • Work-up and Separation: Concentrate the filtrate under reduced pressure. The unreacted amino alcohol and the acylated product can be separated by column chromatography or by acid-base extraction.

  • Analysis: Determine the yield and enantiomeric excess of both the resolved alcohol and the acylated product.

Visualizations

Enantioselective_Synthesis_Workflow cluster_reduction Asymmetric Reduction cluster_resolution Enzymatic Kinetic Resolution ketone N-Protected 5-Aminopentan-2-one reduction Asymmetric Reduction ketone->reduction chiral_catalyst Chiral Catalyst (e.g., Oxazaborolidine) chiral_catalyst->reduction reducing_agent Reducing Agent (e.g., Borane) reducing_agent->reduction chiral_alcohol Enantioenriched N-Protected This compound reduction->chiral_alcohol deprotection_r Deprotection chiral_alcohol->deprotection_r final_product_r Chiral This compound deprotection_r->final_product_r racemic_alcohol Racemic This compound resolution Enzymatic Acylation racemic_alcohol->resolution lipase Lipase (e.g., CALB) lipase->resolution acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->resolution mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer resolution->mixture separation Separation (e.g., Chromatography) mixture->separation resolved_alcohol Enantiopure This compound separation->resolved_alcohol acylated_enantiomer Acylated Enantiomer separation->acylated_enantiomer

Caption: Workflow for the chiral synthesis of this compound.

Troubleshooting_Low_ee_Reduction cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low Enantioselectivity in Asymmetric Reduction catalyst_purity Check Catalyst Purity and Activity start->catalyst_purity catalyst_loading Optimize Catalyst Loading start->catalyst_loading temperature Lower Reaction Temperature start->temperature solvent Screen Anhydrous Solvents start->solvent reducing_agent Vary Reducing Agent start->reducing_agent protection Verify Complete Amine Protection start->protection

Caption: Troubleshooting low enantioselectivity in asymmetric reduction.

Troubleshooting_Resolution cluster_enzyme Enzyme & Acyl Donor cluster_conditions Reaction Conditions cluster_workup Workup & Separation start Poor Enzymatic Resolution enzyme_choice Screen Different Lipases start->enzyme_choice acyl_donor Optimize Acyl Donor start->acyl_donor solvent Screen Organic Solvents start->solvent time_conv Monitor Time and Conversion start->time_conv separation Optimize Separation Technique start->separation

Caption: Troubleshooting poor results in enzymatic kinetic resolution.

References

preventing byproduct formation in 5-Aminopentan-2-ol reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in reactions involving 5-Aminopentan-2-ol.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

Issue 1: Low Yield of Desired Product and Mixture of N- and O-Acylated Products During Acylation

Question: I am trying to acylate the hydroxyl group of this compound, but I am getting a low yield of my target molecule along with a significant amount of a byproduct that appears to be N-acylated. How can I improve the selectivity for O-acylation?

Answer:

This is a common issue stemming from the competitive nucleophilicity of the primary amino group and the secondary hydroxyl group. The primary amino group is generally a more potent nucleophile and will react readily with electrophilic reagents like acyl chlorides or anhydrides.[1]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Competitive N-Acylation Protect the amino group before performing the acylation. A common strategy is to use a tert-Butoxycarbonyl (Boc) protecting group. The Boc group can be selectively removed later under acidic conditions.
Reaction Conditions Running the reaction at lower temperatures can sometimes favor the kinetic product. However, protecting the amine is a more robust solution.
Base Selection The choice of base can influence the relative nucleophilicity of the amine and alcohol. However, this is often less effective than using a protecting group.

Experimental Protocol: Selective O-Acylation via Amine Protection

  • Protection of the Amino Group:

    • Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, such as triethylamine (Et3N) or sodium bicarbonate (NaHCO3), to neutralize the acid that will be generated.

    • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.0-1.1 equivalents) to the solution at 0°C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Work up the reaction by extracting the Boc-protected amino alcohol.

  • O-Acylation:

    • Dissolve the purified Boc-protected this compound in an appropriate solvent (e.g., DCM).

    • Add a base, such as pyridine or Et3N.

    • Cool the solution to 0°C and slowly add your acylating agent (e.g., acetyl chloride).

    • Monitor the reaction for completion.

    • Perform an aqueous workup to remove the base and any unreacted acylating agent.

  • Deprotection (if necessary):

    • The Boc group can be removed by treating the protected molecule with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

Issue 2: Formation of Unexpected Cyclic Byproducts

Question: During my reaction, which is being run at an elevated temperature, I've isolated a byproduct that I suspect is a piperidine derivative. Is this possible and how can I prevent it?

Answer:

Yes, intramolecular cyclization is a potential side reaction for bifunctional molecules like this compound. The amino group can act as a nucleophile and attack an electrophilic center within the same molecule. In the case of 5-amino-1-pentanol, it is known to undergo intramolecular cyclization to form piperidine, especially over zeolite catalysts. For this compound, if the hydroxyl group is converted into a good leaving group (e.g., a tosylate or halide), the amino group can displace it to form a substituted piperidine.

Logical Workflow for Troubleshooting Cyclic Byproduct Formation

G cluster_0 Troubleshooting Intramolecular Cyclization start Cyclic Byproduct Detected check_conditions Review Reaction Conditions start->check_conditions check_leaving_group Is a good leaving group formed at the C2 position? check_conditions->check_leaving_group high_temp Is the temperature elevated? check_conditions->high_temp protect_amine Solution: Protect the Amino Group (e.g., with Boc or Cbz) check_leaving_group->protect_amine Yes high_temp->check_leaving_group No lower_temp Solution: Lower Reaction Temperature high_temp->lower_temp Yes

Caption: Troubleshooting workflow for cyclic byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts when synthesizing this compound via reductive amination of 5-hydroxypentan-2-one?

A1: The most common byproducts are secondary and tertiary amines resulting from the newly formed primary amine reacting with additional molecules of the ketone starting material.[2][3] This is known as over-alkylation. To minimize this, you can use a large excess of the ammonia source. Alternatively, using specific reducing agents like sodium cyanoborohydride (NaBH3CN) can help, as it selectively reduces the imine intermediate in the presence of the ketone.[4]

Q2: I need to perform a reaction at the amino group. How do I prevent side reactions at the hydroxyl group?

A2: To prevent reactions at the hydroxyl group, you should protect it. A common method is to convert it into a silyl ether, for example, by using tert-butyldimethylsilyl chloride (TBDMSCl). Silyl ethers are generally stable under a wide range of conditions used for modifying the amino group and can be easily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

Q3: Can this compound be oxidized? What byproducts should I watch for?

A3: Yes, the secondary alcohol in this compound can be oxidized to the corresponding ketone, 5-aminopentan-2-one.[1] When performing this oxidation, it is crucial to choose a mild oxidizing agent that is selective for alcohols and does not react with the amino group. Stronger oxidizing agents could potentially lead to over-oxidation or the formation of nitrogen-containing byproducts. Protecting the amino group prior to oxidation is a reliable strategy to prevent such side reactions.[1]

Q4: What is an "orthogonal protecting group strategy" and why is it important for a molecule like this compound?

A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting each other.[5] For this compound, you could protect the amino group with a Boc group (acid-labile) and the hydroxyl group with a TBDMS group (fluoride-labile). This allows you to selectively unmask either the amine or the alcohol for a subsequent reaction while the other functional group remains protected. This is critical for complex, multi-step syntheses where precise control over reactivity is required.

References

Technical Support Center: 5-Aminopentan-2-ol Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common stability and degradation issues encountered with 5-Aminopentan-2-ol. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, as a secondary amino alcohol, is susceptible to degradation through several pathways. The primary factors of concern are:

  • Oxidation: The amine and secondary alcohol functional groups are prone to oxidation, which can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to certain metal ions. This can lead to the formation of ketones, N-oxides, and other oxidation products.

  • Elevated Temperatures: High temperatures can accelerate degradation, leading to various breakdown products. Lower aliphatic amines can be volatile and may degrade at elevated temperatures.

  • Light Exposure (Photodegradation): Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidative processes.

  • pH Extremes: Both highly acidic and highly basic conditions can promote the degradation of this compound. In acidic solutions, the amino group can be protonated, which may affect its stability. In basic conditions, the hydroxyl group can be deprotonated, potentially leading to different reaction pathways.

  • Incompatible Reagents: Contact with strong oxidizing agents, acids, or bases can cause rapid degradation.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation product studies for this compound are not extensively documented in publicly available literature, based on the chemistry of secondary amino alcohols, the following are potential degradation products:

  • Oxidation of the alcohol group: This would lead to the formation of 5-aminopentan-2-one .

  • Oxidation of the amine group: This can result in the formation of the corresponding hydroxylamine or N-oxide .

  • Deamination: The loss of the amino group could lead to the formation of various unsaturated compounds or other alcohols.

  • Ring Formation: Intramolecular reactions could potentially lead to the formation of cyclic compounds, such as substituted piperidines, although this is less common for gamma-amino alcohols compared to other positional isomers.

Q3: How should I properly store this compound to ensure its stability?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber or opaque container.

  • Container: Use a tightly sealed container to prevent exposure to moisture and atmospheric oxygen.

  • Purity: Ensure the absence of peroxide impurities in any solvents used to prepare solutions of this compound.

Q4: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?

A4: A stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. Suitable techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for separating the parent compound from its degradation products. A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous-organic mixture) and UV or mass spectrometric detection is a common approach.

  • Gas Chromatography (GC): Due to its volatility, GC can also be a suitable method, often coupled with a mass spectrometer (GC-MS) for the identification of volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for structural elucidation of unknown degradation products and for quantitative analysis (qNMR) to determine purity against a certified reference standard.

  • Mass Spectrometry (MS): Can be coupled with HPLC or GC to provide mass information for the identification of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected peaks in chromatogram after a short period of use. Oxidative Degradation 1. Check Solvent Purity: Ensure solvents are free of peroxides. Use freshly opened bottles of high-purity solvents or test for peroxides. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon). 3. Antioxidants: Consider the addition of a small amount of an antioxidant, if compatible with your experimental system.
Loss of compound potency or concentration over time. Thermal Degradation 1. Storage Temperature: Verify that the compound and its solutions are stored at the recommended cool temperature. 2. Experimental Conditions: Minimize the time the compound is exposed to elevated temperatures during experiments.
Discoloration of the compound or solution (e.g., turning yellow or brown). Oxidative or Photolytic Degradation 1. Light Protection: Store the compound and its solutions in amber vials or protect them from light. 2. Atmosphere Control: Purge solutions with an inert gas to remove oxygen.
Inconsistent experimental results. Hydrolytic Degradation due to pH instability 1. pH Control: If working in solution, ensure the pH is controlled with a suitable buffer system. The stability of amino alcohols can be pH-dependent. 2. Moisture Control: Store the solid compound in a desiccator to prevent moisture absorption, which could contribute to hydrolysis in the solid state.

Quantitative Data Summary

Due to the limited availability of specific quantitative degradation data for this compound in the literature, the following table is provided as a template for researchers to summarize their own findings from forced degradation studies. Example data is included to illustrate typical trends.

Stress Condition Condition Details Duration Assay (%) of this compound Remaining (Example) Total Impurities (%) (Example) Major Degradation Product(s) Observed (Example)
Acid Hydrolysis 0.1 M HCl at 60 °C24 hours92.57.5Peak at RRT 0.85
Base Hydrolysis 0.1 M NaOH at 60 °C24 hours95.14.9Peak at RRT 0.92
Oxidative 3% H₂O₂ at RT8 hours85.314.75-aminopentan-2-one
Thermal 80 °C (solid state)48 hours98.21.8Minor peaks
Photolytic ICH Q1B option 2 (solid state)-99.10.9Minor peaks

RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, reflux a solution of the compound at an elevated temperature.

    • Photolytic Degradation: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples using a developed analytical method (e.g., HPLC-UV/MS).

  • Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products. Aim for 5-20% degradation of the active ingredient for optimal results.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% formic acid or a phosphate buffer (e.g., 20 mM, pH 3-7).

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure separation of the main peak from any degradation products. For example, start with a low percentage of organic phase and gradually increase it.

  • Detection: Use a UV detector at a wavelength where this compound has absorbance (if it has a chromophore) or a mass spectrometer for universal detection.

  • Method Validation: Validate the method according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Pathway This compound This compound 5-Aminopentan-2-one 5-Aminopentan-2-one This compound->5-Aminopentan-2-one Oxidation (Alcohol) N-oxide N-oxide This compound->N-oxide Oxidation (Amine) Other_Degradants Other_Degradants This compound->Other_Degradants Heat, Light, pH

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Evaluation Stock_Solution This compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Stressed_Samples Generate Stressed Samples Stress_Conditions->Stressed_Samples Analyze_Samples Analyze Stressed Samples Stressed_Samples->Analyze_Samples Analytical_Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Analytical_Method->Analyze_Samples Data_Analysis Identify & Quantify Degradation Products Analyze_Samples->Data_Analysis Stability_Profile Establish Stability Profile Data_Analysis->Stability_Profile

Caption: Workflow for forced degradation studies.

Troubleshooting_Tree Start Unexpected Results? Check_Purity Verify initial purity of this compound Start->Check_Purity Yes Impure Source new, high-purity material Check_Purity->Impure Impure Pure Purity Confirmed Check_Purity->Pure Pure Review_Storage Review storage conditions (Temp, Light, Atmosphere) Pure->Review_Storage Improper_Storage Correct storage conditions Review_Storage->Improper_Storage Improper Proper_Storage Storage OK Review_Storage->Proper_Storage Proper Examine_Protocol Examine experimental protocol (Solvents, Reagents, Temp) Proper_Storage->Examine_Protocol Protocol_Issue Modify protocol to minimize stress Examine_Protocol->Protocol_Issue Potential Issue Protocol_OK Protocol seems appropriate Examine_Protocol->Protocol_OK No obvious issue

Technical Support Center: Optimizing Derivatization of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful derivatization of 5-Aminopentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary?

Derivatization is a crucial step to modify the chemical properties of this compound for specific applications. Key reasons include:

  • Improving Volatility for Gas Chromatography (GC): The polar amine (-NH₂) and hydroxyl (-OH) groups make this compound non-volatile. Derivatization replaces the active hydrogens on these groups with nonpolar moieties, increasing volatility for GC analysis.[1]

  • Enhancing Detection: Attaching a chromophore or fluorophore through derivatization allows for sensitive detection in HPLC using UV or fluorescence detectors.[2][3]

  • Improving Chromatographic Behavior: Derivatization reduces polarity, leading to better peak shapes and improved separation on chromatographic columns.[1][4]

  • Chemoselectivity: In multi-step synthesis, one functional group (e.g., the amine) can be selectively protected (derivatized) to allow a reaction to occur at the other functional group (the alcohol), or vice-versa.[5]

Q2: What are the most common derivatization strategies for an amino alcohol like this compound?

The primary strategies involve targeting the amine and/or hydroxyl groups:

  • Acylation: Reacting the molecule with an acylating agent like acetic anhydride or an acyl chloride (e.g., acetyl chloride, benzoyl chloride) to form amides and/or esters. This is a robust and common method.[3][6][7]

  • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form silyl ethers and silyl amines. This is very common for GC analysis, though the derivatives can be moisture-sensitive.[1]

  • Alkylation: Replacing active hydrogens with an alkyl group, often to form esters from carboxylic acids or ethers from alcohols.[3]

  • Fluorescent Tagging: For sensitive detection, reagents like o-Phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are used to attach a fluorescent tag, primarily to the amine group.[2][3][8]

Q3: How do I achieve selective derivatization of either the amine or the hydroxyl group?

Achieving chemoselectivity is a common challenge.

  • N-Acylation (Amine Selective): The amine group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. Standard acylation often favors N-acylation. To enhance this, one can form a mixed anhydride of the desired acid, which reacts selectively with the amino group.[9]

  • O-Acylation (Hydroxyl Selective): To selectively acylate the hydroxyl group, the amine must be "deactivated." This can be achieved by performing the reaction under strongly acidic conditions (e.g., using perchloric acid or trifluoroacetic acid as a catalyst/solvent).[5] The acid protonates the amine group, preventing it from acting as a nucleophile and allowing the acylation to occur at the hydroxyl group.[5]

Q4: What is the impact of pH on the derivatization reaction?

pH is a critical factor. For many derivatization reactions, a basic pH (8-10) is required for complete reaction, especially for reagents that target amines. If the reaction medium is too acidic, the amine will be protonated and become non-nucleophilic, leading to incomplete or failed derivatization.[5] Conversely, acidic conditions are sometimes intentionally used to achieve selective O-acylation.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: Derivatizing agents (especially silylating agents and acyl halides) may have degraded due to moisture.1. Use fresh or newly opened reagents. Ensure anhydrous (dry) conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon).[1]
2. Insufficient Reagent: An inadequate molar excess of the derivatizing agent may lead to incomplete reaction.2. Increase the molar equivalents of the derivatizing agent. A 4-6x molar excess is often recommended for complete derivatization.
3. Incorrect pH: The reaction pH may be outside the optimal range for the specific derivatization chemistry.3. Adjust the pH of the reaction mixture. For amine derivatization with agents like AQC or OPA, a basic pH of 8-10 is often necessary.[10]
4. Low Reaction Temperature/Time: The reaction may not have reached completion.4. Increase the reaction temperature or extend the reaction time. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.[1]
Multiple Products Observed (e.g., N-acylated, O-acylated, and N,O-diacylated) 1. Lack of Chemoselectivity: Reaction conditions (e.g., solvent, base, temperature) are not optimized to favor one functional group over the other.1. To favor N-acylation , use a non-polar aprotic solvent and a non-nucleophilic base (e.g., triethylamine) at 0°C to room temperature.
2. To favor O-acylation , perform the reaction under acidic conditions to protonate the amine group.[5]
3. To achieve di-acylation , use a larger excess of the acylating agent and potentially a higher temperature or longer reaction time.
Starting Material Remains 1. Inefficient Activation: The reaction is too slow under the current conditions.1. Increase reaction temperature.
2. Reversible Reaction or Poor Equilibrium: 2. Consider a different, more reactive derivatizing agent. For example, use an acyl chloride instead of an anhydride, or use a more potent silylating agent like MTBSTFA for better stability.[1]
Product is Unstable and Degrades 1. Moisture Sensitivity: Silyl derivatives are particularly prone to hydrolysis.[1] OPA derivatives can also have limited stability.[8][10]1. Ensure all workup and analysis steps are performed under anhydrous conditions. Analyze the sample as quickly as possible after preparation.
2. pH Sensitivity: The derivatized product may be unstable at certain pH values.2. Neutralize the sample after the reaction is complete. For example, a mild bicarbonate wash can be used to quench excess acid chloride.[1]

Data Presentation: Optimizing Reaction Conditions

The choice of solvent and base can significantly impact the yield and selectivity of acylation. The following table summarizes expected outcomes based on general principles.

Table 1: Effect of Solvent and Base on the Acetylation of this compound with Acetyl Chloride

EntrySolventBase (1.1 eq)Expected Major ProductExpected YieldRationale
1Dichloromethane (DCM)Triethylamine (TEA)N-acetylGood-ExcellentNon-polar aprotic solvent and non-nucleophilic base favor reaction with the more nucleophilic amine.
2PyridinePyridine (as solvent)N,O-diacetylGoodPyridine acts as both a base and a nucleophilic catalyst, promoting acylation at both sites.
3Acetonitrile (ACN)K₂CO₃N-acetylModerate-GoodA polar aprotic solvent with a mild inorganic base. Selectivity for the amine is expected.
4Tetrahydrofuran (THF)NaHO-acetyl (alkoxide)ModerateStrong, non-nucleophilic base deprotonates the alcohol, making it a potent nucleophile for O-acylation. Amine may also react.
5Trifluoroacetic Acid (TFA)NoneO-acetylModerateAcidic medium protonates the amine, preventing it from reacting and allowing for selective acylation of the alcohol.[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation of this compound

This protocol details a standard procedure for selectively derivatizing the amine group.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.1 eq) to the solution with stirring.

  • Reagent Addition: Slowly add acetyl chloride (1.05 eq) dropwise to the cooled solution. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure N-(3-hydroxy-1-methylbutyl)acetamide.

Protocol 2: Silylation for GC-MS Analysis

This protocol is for preparing a volatile derivative for gas chromatography.

  • Sample Preparation: Place a known amount of this compound (e.g., 50 µL of a standard solution) into a GC vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture.[1]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine) followed by 100 µL of a silylating agent (e.g., MTBSTFA).[1]

  • Reaction: Cap the vial tightly and heat at 60-100°C for 1-4 hours.[1] Optimization may be required.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Visualizations

experimental_workflow prep Reactant Prep (Dry Solvents, Weigh Reagents) setup Reaction Setup (Inert Atmosphere, 0°C) prep->setup addition Reagent Addition (Base, Acyl Chloride) setup->addition reaction Reaction (Stir at RT, 2-4h) addition->reaction monitor Monitoring (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete quench Quenching (Sat. NaHCO₃) monitor->quench Complete workup Workup (Extraction, Drying) quench->workup purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for the N-acylation of this compound.

troubleshooting_logic start Low Yield Observed check_sm Starting Material (SM) Remaining? start->check_sm yes_sm YES check_sm->yes_sm no_sm NO check_sm->no_sm cause_incomplete Incomplete Reaction yes_sm->cause_incomplete sol_reagents Solution: Check Reagent Purity (Moisture!) cause_incomplete->sol_reagents sol_conditions Solution: Increase Time / Temp / Reagent Equivalents cause_incomplete->sol_conditions check_side Side Products Observed? no_sm->check_side yes_side YES check_side->yes_side no_side NO check_side->no_side cause_selectivity Poor Selectivity yes_side->cause_selectivity sol_selectivity Solution: Adjust Base / Solvent / Temperature cause_selectivity->sol_selectivity cause_workup Product Lost During Workup/Purification no_side->cause_workup sol_workup Solution: Re-evaluate Extraction pH & Chromatography Conditions cause_workup->sol_workup

Caption: Troubleshooting decision tree for low-yield derivatization reactions.

References

Technical Support Center: Synthesis of 5-Aminopentan-2-ol - Protecting Group Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the removal of protecting groups in the synthesis of 5-aminopentan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Incomplete Deprotection of N-Boc-5-aminopentan-2-ol

Question: I am observing incomplete removal of the Boc protecting group from my N-Boc-5-aminopentan-2-ol precursor using acidic conditions. What are the possible causes and how can I resolve this?

Answer:

Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group is a common issue that can arise from several factors. Here is a step-by-step guide to troubleshoot this problem:

  • Reagent Quality and Stoichiometry:

    • Trifluoroacetic acid (TFA): Ensure the TFA is fresh and has not absorbed water, as this can reduce its efficacy. Using a large excess of TFA (e.g., in a 1:1 mixture with a solvent like dichloromethane) is a common practice to drive the reaction to completion.[1]

    • Hydrochloric acid (HCl): If you are using HCl in a solvent like dioxane or methanol, verify its concentration. Commercially available solutions can degrade over time. For consistent results, preparing a fresh solution of HCl in the desired solvent may be beneficial.

  • Reaction Conditions:

    • Temperature: While Boc deprotection is often carried out at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions.

    • Reaction Time: The time required for complete deprotection can vary. It is recommended to monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Some substrates may require extended reaction times of several hours.[3]

  • Solvent Choice:

    • The choice of solvent can influence the reaction rate. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection. For HCl-mediated deprotection, dioxane, methanol, or ethyl acetate are frequently used.[3] Ensure your starting material is fully dissolved in the chosen solvent system.

Issue: Side Reactions During Acidic Deprotection

Question: I am observing the formation of unexpected byproducts during the acidic deprotection of my protected this compound. What are these side reactions and how can I mitigate them?

Answer:

The primary side reaction of concern during the acidic deprotection of Boc-protected amines is the alkylation of the substrate or solvent by the tert-butyl cation that is generated.

  • Alkylation: The highly electrophilic tert-butyl cation can react with nucleophilic sites on your product or other molecules in the reaction mixture. In the case of this compound, the free amine, once deprotected, could potentially be alkylated, although this is less common for primary amines.

Mitigation Strategies:

  • Use of Scavengers: The addition of a cation scavenger to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted side reactions. Common scavengers include:

    • Triethylsilane (TES): Often used in a small excess.

    • Thioanisole: Another effective scavenger.

  • Lowering the Reaction Temperature: Performing the deprotection at a lower temperature (e.g., 0 °C) can help to control the rate of side reactions.[2]

Frequently Asked Questions (FAQs)

1. Which protecting group is more suitable for the synthesis of this compound, Boc or Cbz?

Both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are excellent choices for protecting the amino group of this compound. The best choice depends on the overall synthetic strategy and the presence of other functional groups in the molecule.

  • Boc: Removed under acidic conditions (e.g., TFA, HCl). It is stable to hydrogenolysis and basic conditions.[4]

  • Cbz: Typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst). It is stable to acidic and basic conditions, making it orthogonal to many other protecting groups.[5]

If your synthetic route involves acid-sensitive groups, the Cbz group would be a better choice. Conversely, if your molecule contains functional groups that are sensitive to reduction (e.g., alkenes, alkynes), the Boc group would be more suitable.[6]

2. What are the standard conditions for the deprotection of N-Cbz-5-aminopentan-2-ol?

The most common method for the removal of the Cbz group is catalytic hydrogenolysis.

  • Catalyst: Palladium on carbon (Pd/C) is the most frequently used catalyst, typically at a loading of 5-10 mol%.[5]

  • Hydrogen Source: This can be hydrogen gas (H₂), often at atmospheric pressure or slightly elevated pressure.[5] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be employed.

  • Solvent: Protic solvents like methanol or ethanol are excellent choices for this reaction.

  • Temperature: The reaction is usually carried out at room temperature.

3. I am having trouble with the catalytic hydrogenation for Cbz deprotection. The reaction is very slow or stalls. What could be the issue?

Slow or incomplete hydrogenolysis can be due to several factors:

  • Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting material, solvent, or from the reaction setup. Sulfur-containing compounds are notorious catalyst poisons. Ensure high-purity starting materials and solvents.

  • Catalyst Activity: The activity of the Pd/C catalyst can vary between batches and suppliers. Using a fresh batch of catalyst or a different type of palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) may improve the results.

  • Mass Transfer Limitations: In heterogeneous catalysis, ensuring good mixing is crucial. Vigorous stirring is necessary to ensure proper contact between the substrate, catalyst, and hydrogen.

4. Can I deprotect the Boc and Cbz groups simultaneously if both are present in my molecule?

No, Boc and Cbz protecting groups are considered "orthogonal," meaning they are removed under different, non-interfering conditions.[6] This property is highly advantageous in complex syntheses as it allows for the selective deprotection of one group while the other remains intact.

  • To remove the Boc group, you would use acidic conditions (e.g., TFA in DCM), which will leave the Cbz group untouched.

  • To remove the Cbz group, you would use catalytic hydrogenolysis, which will not affect the Boc group.

Quantitative Data on Protecting Group Removal

The following table summarizes typical experimental conditions for the deprotection of Boc and Cbz protected amino alcohols. While specific data for this compound is limited in the literature, the provided data for structurally similar compounds can serve as a valuable starting point for reaction optimization.

Protecting GroupSubstrateReagents and ConditionsReaction TimeYieldReference
Boc N-Boc protected aminesOxalyl chloride (3 equiv.) in Methanol, Room Temperature1 - 4 hUp to 90%[7]
Boc N-Boc protected amines4M HCl in Dioxane, Room Temperature2 h-[3]
Boc N-Boc protected aminesTFA in DCM (1:1), Room Temperature2 - 12 h-[3]
Cbz N-Cbz protected amines5% Pd/C, H₂ (1 atm), Methanol, 60 °C40 h-[5]
Cbz N-Cbz protected aminesAlCl₃ (3 equiv.) in HFIP, Room Temperature2 - 16 hHigh[8]
Cbz N-Cbz protected amines10% Pd/C, NaBH₄, Methanol, Room Temperature< 20 min>95%[4]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve the N-Boc-5-aminopentan-2-ol in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The crude product, which will be the trifluoroacetate salt of this compound, can be further purified by recrystallization or chromatography, or it can be converted to the free amine by neutralization with a base (e.g., saturated aqueous NaHCO₃ solution) followed by extraction with an appropriate organic solvent.[1]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis

  • Dissolve the N-Cbz-5-aminopentan-2-ol in methanol or ethanol in a flask suitable for hydrogenation.

  • Add 5-10 mol% of palladium on carbon (Pd/C, 10% w/w) to the solution.

  • Purge the flask with nitrogen or argon, and then introduce hydrogen gas (H₂), typically via a balloon or a hydrogenation apparatus, at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or chromatography if necessary.[5]

Troubleshooting Workflow for Deprotection of Protected this compound

Deprotection_Troubleshooting start Start: Deprotection of Protected This compound check_completion Monitor Reaction Progress (TLC, LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot Incomplete Reaction incomplete->troubleshoot_incomplete workup Proceed to Work-up and Purification complete->workup check_reagents Check Reagent Quality and Stoichiometry troubleshoot_incomplete->check_reagents increase_time_temp Increase Reaction Time or Temperature troubleshoot_incomplete->increase_time_temp change_solvent Change Solvent System troubleshoot_incomplete->change_solvent check_reagents->check_completion increase_time_temp->check_completion change_solvent->check_completion check_purity Analyze Product Purity (NMR, MS) workup->check_purity impure Impurities Detected check_purity->impure No pure Product is Pure check_purity->pure Yes troubleshoot_impurities Troubleshoot Impurities impure->troubleshoot_impurities end End: Pure this compound pure->end add_scavenger Add Cation Scavenger (for Boc deprotection) troubleshoot_impurities->add_scavenger optimize_conditions Optimize Reaction Conditions (e.g., lower temperature) troubleshoot_impurities->optimize_conditions add_scavenger->start optimize_conditions->start

Caption: Troubleshooting workflow for the deprotection of protected this compound.

References

addressing low yields in the enzymatic resolution of amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the enzymatic resolution of amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the enzymatic resolution of amino alcohols?

Low yields in enzymatic resolutions are often multifactorial. The primary contributing factors include:

  • Sub-optimal Reaction Conditions: Non-ideal temperature, pH, or solvent can significantly decrease enzyme activity and stability.[1][2][3]

  • Enzyme Inhibition: The enzyme's activity can be hindered by the substrate itself (substrate inhibition) or by the product of the reaction (product inhibition).[4][5][6]

  • Poor Enantioselectivity: If the enzyme does not sufficiently discriminate between the two enantiomers, a clean separation is not achieved, leading to a lower yield of the desired enantiomerically pure product.

  • Enzyme Deactivation: The enzyme may lose its activity over the course of the reaction due to factors like heat, extreme pH, or the presence of denaturing agents in the reaction mixture.[1][7]

  • Mass Transfer Limitations: In heterogeneous systems (e.g., with immobilized enzymes), the rate at which the substrate reaches the enzyme's active site can be a limiting factor.[5]

  • Equilibrium Limitations: Kinetic resolutions are equilibrium-limited to a maximum theoretical yield of 50% for a single enantiomer.[8][9]

Q2: How can I overcome the 50% yield limitation of kinetic resolution?

To surpass the inherent 50% yield limit of a standard kinetic resolution, a Dynamic Kinetic Resolution (DKR) can be employed.[8] This process combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[10][11] This ensures that the substrate pool for the desired enantiomer is continuously replenished, theoretically allowing for a 100% yield of the desired product.[10]

Q3: What is substrate inhibition and how can I address it?

Substrate inhibition occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[5][12] This is a common issue that can significantly impact yield.[5]

Troubleshooting Substrate Inhibition:

  • Substrate Feeding Strategy: Instead of adding the entire substrate amount at the beginning, a fed-batch approach can be used to maintain a low, optimal substrate concentration throughout the reaction.

  • Reaction Engineering: Using a continuous reactor setup, such as a packed bed reactor with an immobilized enzyme, can help maintain a low substrate concentration.

  • Enzyme Engineering: In some cases, site-directed mutagenesis of the enzyme can be performed to reduce its affinity for the inhibitory substrate binding site.

Q4: My reaction starts well but then slows down or stops. What could be the cause?

This is a classic sign of product inhibition or enzyme deactivation.

  • Product Inhibition: The product of the reaction may bind to the enzyme's active site or an allosteric site, inhibiting further catalysis.[6] To mitigate this, in-situ product removal can be implemented using techniques like liquid-liquid extraction, adsorption, or membrane filtration.[6]

  • Enzyme Deactivation: The enzyme may be losing activity over time. This can be investigated by taking samples at different time points and assaying for enzyme activity. If deactivation is confirmed, consider optimizing reaction conditions (e.g., lower temperature) or immobilizing the enzyme to enhance its stability.[13]

Troubleshooting Guides

Issue 1: Low Conversion Rate
Possible Cause Troubleshooting Step Expected Outcome
Sub-optimal pH Determine the optimal pH for your enzyme by running the reaction in a series of buffers with varying pH values.[2][14]Identification of the pH at which the enzyme exhibits maximum activity, leading to an increased conversion rate.
Sub-optimal Temperature Perform the reaction at a range of temperatures to identify the optimal temperature for enzyme activity and stability.[1][7]An increase in the reaction rate without causing significant enzyme denaturation.
Inappropriate Solvent Screen a variety of organic solvents with different properties (e.g., logP) to find one that maximizes enzyme activity and stability.[3][15] Nonpolar solvents often give good results.[10]Improved enzyme performance and higher conversion.
Insufficient Enzyme Concentration Increase the enzyme loading in the reaction mixture.A proportional increase in the reaction rate, assuming the enzyme concentration is the limiting factor.
Issue 2: Low Enantioselectivity (ee)
Possible Cause Troubleshooting Step Expected Outcome
Sub-optimal Temperature Lowering the reaction temperature can sometimes enhance enantioselectivity, although it may decrease the reaction rate.[16]An increase in the enantiomeric excess (ee) of the product.
Solvent Choice The nature of the solvent can influence the enzyme's conformation and, consequently, its enantioselectivity.[17] Screen different solvents.Improved discrimination between the two enantiomers.
Enzyme Immobilization Immobilizing the enzyme on a solid support can sometimes alter its conformation in a way that improves enantioselectivity.[13]Higher ee values for the product.
Enzyme Engineering If other methods fail, consider using a different enzyme or employing directed evolution to engineer a more selective biocatalyst.[18]A significant improvement in enantioselectivity.

Experimental Protocols

Protocol 1: Screening for Optimal pH
  • Prepare a series of buffer solutions with pH values ranging from 5.0 to 9.0 in 0.5 unit increments (e.g., citrate buffer for pH 5.0-6.0, phosphate buffer for pH 6.0-8.0, and borate buffer for pH 8.0-9.0).

  • Set up a series of reactions, each containing the same concentrations of substrate, enzyme, and any necessary cofactors, but with a different buffer.

  • Incubate all reactions at a constant temperature and with consistent agitation.

  • Withdraw samples at regular intervals and analyze for product formation and enantiomeric excess using an appropriate analytical method (e.g., chiral HPLC or GC).

  • Plot the initial reaction rate and the final conversion against the pH to determine the optimal pH.

Protocol 2: Screening for Optimal Temperature
  • Prepare a master mix of the reaction components (substrate, enzyme, buffer at the optimal pH, and cofactors).

  • Aliquot the master mix into several reaction vessels.

  • Place each vessel in a temperature-controlled environment set to a different temperature (e.g., 20°C, 30°C, 40°C, 50°C, and 60°C).

  • Monitor the progress of each reaction over time by analyzing samples for product formation and enantiomeric excess.

  • Plot the initial reaction rate and final conversion as a function of temperature to identify the optimal temperature. Be aware that higher temperatures may increase the initial rate but can also lead to faster enzyme deactivation.[1]

Quantitative Data Summary

The following table summarizes the effect of reaction conditions on the enzymatic resolution of a model amino alcohol.

ParameterCondition 1Yield (%)ee (%)Condition 2Yield (%)ee (%)Reference
Temperature 30°C459250°C4885[19]
pH 6.035888.04995[20]
Solvent Toluene4298Hexane4794[10]
Enzyme State Free Enzyme4089Immobilized Enzyme4696[13]

Note: The values presented are illustrative and will vary depending on the specific enzyme, substrate, and reaction conditions.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Is Conversion < 50%? Start->Check_Conversion Check_EE Is Enantiomeric Excess (ee) Low? Check_Conversion->Check_EE No Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Solvent) Check_Conversion->Optimize_Conditions Yes Check_EE->Optimize_Conditions Yes Consider_DKR Consider Dynamic Kinetic Resolution (DKR) Check_EE->Consider_DKR No Check_Inhibition Does Reaction Stop Prematurely? Optimize_Conditions->Check_Inhibition Product_Inhibition Address Product Inhibition (e.g., in-situ removal) Check_Inhibition->Product_Inhibition Yes Substrate_Inhibition Address Substrate Inhibition (e.g., fed-batch) Check_Inhibition->Substrate_Inhibition No End Improved Yield Product_Inhibition->End Substrate_Inhibition->End Consider_DKR->End

Caption: Troubleshooting workflow for low yields.

DKR_Pathway cluster_0 Racemic Amino Alcohol R-enantiomer R-enantiomer Enzyme Enzyme R-enantiomer->Enzyme S-enantiomer S-enantiomer Racemization Racemization Catalyst S-enantiomer->Racemization Product Desired Product (e.g., R-ester) Enzyme->Product Racemization->R-enantiomer

Caption: Dynamic Kinetic Resolution (DKR) pathway.

References

Technical Support Center: Overcoming Challenges in the Scale-up of 5-Aminopentan-2-ol Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Aminopentan-2-ol production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or industrial scale.

Low Yield of this compound

Q1: Our reductive amination reaction is showing low conversion of the starting ketone. What are the potential causes and solutions?

A1: Low conversion in a reductive amination reaction for this compound synthesis can stem from several factors. A primary concern is the equilibrium of imine formation. To favor the formation of the imine intermediate, removal of water is crucial. On a larger scale, this can be achieved through azeotropic distillation.

Another common issue is the premature reduction of the starting ketone to the corresponding alcohol (5-pentan-2-ol) by the reducing agent before it can react with the amine source. To mitigate this, consider using a milder reducing agent that selectively reduces the imine over the ketone. Sodium triacetoxyborohydride is often a good choice for this purpose. Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can improve yields.

Q2: We are observing a significant amount of a higher molecular weight by-product. What could this be and how can we prevent its formation?

A2: A common by-product in reductive aminations is the formation of a secondary amine through the reaction of the desired primary amine product with another molecule of the starting ketone. This is more prevalent at higher concentrations and temperatures typical of scale-up operations.

To minimize the formation of this secondary amine, it is advisable to use an excess of the amine source (e.g., ammonia or an ammonium salt) to drive the reaction towards the formation of the primary amine. Careful control of the reaction temperature and stoichiometry is critical.

Purification Challenges

Q3: We are struggling with the purification of this compound. What are the recommended methods for industrial-scale purification?

A3: The purification of amino alcohols like this compound on a large scale can be challenging due to their physical properties. Distillation is a common method for purification. However, the presence of both an amino and a hydroxyl group can lead to issues such as foaming and potential for side reactions at elevated temperatures. Vacuum distillation is recommended to lower the boiling point and minimize thermal degradation.

Another effective purification technique is crystallization. By forming a salt of the amine (e.g., with hydrochloric or sulfuric acid), you can often induce crystallization, which can be a highly effective method for removing impurities. The purified salt can then be neutralized to yield the free base.

Q4: During distillation, we are experiencing significant foaming. How can we address this?

A4: Foaming is a frequent issue in the distillation of amines. This can be caused by the presence of impurities or the inherent properties of the amino alcohol. The use of a suitable anti-foaming agent can be effective. Additionally, optimizing the distillation conditions, such as reducing the boil-up rate and ensuring proper design of the distillation column internals, can help to mitigate foaming.

Frequently Asked Questions (FAQs)

Q5: What is a typical industrial synthesis route for this compound?

A5: A common and scalable route for the synthesis of this compound is the reductive amination of a suitable ketone precursor, such as 5-amino-2-pentanone or a protected version thereof.[1] This typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like hydrogen gas with a metal catalyst (e.g., Raney Nickel, Palladium on carbon) or a hydride reagent.[1]

Q6: What are the key safety considerations when scaling up the production of this compound?

A6: The scale-up of any chemical process requires a thorough safety assessment. For the reductive amination route, key hazards include the handling of flammable solvents and reducing agents (e.g., hydrogen gas, sodium borohydride). The reaction can also be exothermic, so proper temperature control and heat management are critical to prevent runaway reactions. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).

Q7: What are the expected impurities in the production of this compound?

A7: Based on the reductive amination synthesis route, potential impurities include:

  • Unreacted starting materials: The ketone precursor and the amine source.

  • Side-products from the primary reaction: The corresponding alcohol from the reduction of the ketone starting material.

  • Over-alkylation products: Secondary amines formed from the reaction of the product with the starting ketone.

  • Residual solvents and reagents: Solvents used in the reaction and purification, as well as residual reducing agents and their by-products.

Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination (based on 5-amino-1-pentanol synthesis as a proxy)

ParameterLaboratory ScalePilot/Industrial ScaleReference
Temperature Ambient to 60°C80°C - 120°C[2]
Pressure AtmosphericUp to 3 MPa[2]
Catalyst Platinum on Carbon, Raney NickelNickel-based catalysts
Typical Yield 85-95%>90%[2]

Table 2: Potential Impurities and Recommended Analytical Methods

ImpurityPotential SourceRecommended Analytical Method
5-pentan-2-olReduction of ketone precursorGas Chromatography (GC), GC-MS
Secondary AmineReaction of product with ketoneHigh-Performance Liquid Chromatography (HPLC), LC-MS
Residual SolventsReaction and workupHeadspace GC
Unreacted KetoneIncomplete reactionGC, HPLC

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of a Ketone Precursor
  • Reactor Setup: A suitable high-pressure reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet is required.

  • Charging of Reagents: The ketone precursor is dissolved in a suitable solvent (e.g., methanol, ethanol). The catalyst (e.g., 5% Pd/C or Raney Nickel) is added under an inert atmosphere.

  • Reaction: The reactor is sealed and purged with nitrogen, followed by pressurization with ammonia and then hydrogen to the desired pressure (e.g., 2 MPa). The reaction mixture is heated to the target temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by GC or HPLC for the disappearance of the starting material and the formation of the product.

  • Workup: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or by salt formation and crystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start: Ketone Precursor reaction Reductive Amination start->reaction Ammonia, H2, Catalyst crude_product Crude this compound reaction->crude_product filtration Catalyst Filtration crude_product->filtration distillation Vacuum Distillation filtration->distillation final_product Pure this compound distillation->final_product troubleshooting_logic start Low Yield Observed check_conversion Check Ketone Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No high_conversion High Conversion check_conversion->high_conversion Yes troubleshoot_reaction Troubleshoot Reaction Conditions: - Increase temperature/pressure - Check catalyst activity - Remove water low_conversion->troubleshoot_reaction check_byproducts Analyze for By-products high_conversion->check_byproducts secondary_amine High Secondary Amine check_byproducts->secondary_amine Present alcohol_byproduct High Alcohol By-product check_byproducts->alcohol_byproduct Present optimize_stoichiometry Optimize Stoichiometry: - Increase ammonia excess secondary_amine->optimize_stoichiometry change_reductant Change Reducing Agent: - Use milder reductant alcohol_byproduct->change_reductant

References

managing temperature control in 5-Aminopentan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Aminopentan-2-ol Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing critical reaction parameters, with a specific focus on temperature control.

Troubleshooting Guide: Temperature Control

This guide addresses common temperature-related issues encountered during the synthesis of this compound, particularly through the common synthetic route of reductive amination of a suitable keto-precursor.

Q1: My reaction is showing low yield and the formation of multiple byproducts. Could this be a temperature issue?

A1: Yes, improper temperature control is a frequent cause of low yields and byproduct formation in reductive amination reactions. The reaction temperature influences the rates of several competing reactions.

  • At excessively high temperatures: You may observe an increase in side reactions such as aldol condensation of the ketone starting material, over-alkylation of the amine product, or decomposition of the reducing agent. This can lead to a complex mixture of impurities and a significant decrease in the desired product yield.

  • At temperatures that are too low: The reaction rate may be too slow for practical completion within a reasonable timeframe, leading to incomplete conversion of the starting material.

Recommended Action:

  • Optimize the Reaction Temperature: If you suspect the temperature is too high, try reducing it in 5-10°C increments. Conversely, if the reaction is sluggish, a modest increase in temperature may be beneficial.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of starting materials and the formation of the product and byproducts at different temperatures.

Q2: I'm observing a sudden and uncontrolled increase in reaction temperature (an exotherm). What should I do?

A2: An uncontrolled exotherm is a serious safety concern and can lead to side reactions and reduced product quality. Reductive aminations, particularly when scaled up, can be exothermic.

Immediate Actions:

  • Cooling: Immediately apply external cooling using an ice bath or other appropriate cooling system.

  • Stop Reagent Addition: If you are adding a reagent (e.g., the reducing agent), stop the addition immediately.

Preventative Measures:

  • Slow Reagent Addition: Add the reducing agent portion-wise or via a syringe pump at a controlled rate to manage the heat generated.

  • Pre-cooling: Cool the reaction mixture to a lower temperature (e.g., 0°C) before beginning the addition of the exothermic reagent.

  • Adequate Heat Transfer: Ensure your reaction vessel is appropriately sized for the reaction volume to allow for efficient heat dissipation. For larger scale reactions, consider a reactor with a cooling jacket.

Q3: The stereoselectivity of my reaction is poor. Can temperature affect the chiral outcome?

A3: For stereoselective syntheses of chiral alcohols, temperature can be a critical parameter influencing the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).[1]

  • Thermodynamic vs. Kinetic Control: The formation of stereoisomers can be under either thermodynamic or kinetic control. Temperature can shift the balance between these two regimes. Lower temperatures often favor the kinetically controlled product, which may be the desired stereoisomer.[2]

  • Catalyst Activity: In asymmetric syntheses employing a chiral catalyst, the catalyst's activity and selectivity are often highly temperature-dependent.

Recommended Action:

  • Screen a Range of Temperatures: Perform the reaction at various temperatures (e.g., -20°C, 0°C, room temperature) and analyze the stereochemical outcome of the product.

  • Consult Catalyst Literature: Review the literature for the specific chiral catalyst you are using to find the optimal temperature range for high stereoselectivity.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature range for the synthesis of this compound?

A: While specific literature on the optimal temperature for this compound synthesis is limited, data from related syntheses, such as that of 5-amino-1-pentanol, suggest a temperature range of 60°C to 120°C for the reductive amination step.[3] However, the ideal temperature will depend on the specific reagents, catalyst, and solvent system used. It is always recommended to perform small-scale optimization experiments to determine the optimal temperature for your specific conditions.

Q: How can I accurately monitor the internal temperature of my reaction?

A: Accurate temperature monitoring is crucial. Use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture. Avoid placing the probe in contact with the side of the reaction vessel, as this may give an inaccurate reading of the bulk reaction temperature.

Q: Can the choice of solvent affect temperature control?

A: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's heat capacity and thermal conductivity will influence how efficiently heat is distributed and dissipated. Solvents with higher heat capacities can help to better absorb heat from an exothermic reaction, providing a more stable temperature profile.

Quantitative Data Summary

The following table summarizes reaction conditions from a patented synthesis of a related compound, 5-amino-1-pentanol, which can serve as a starting point for optimizing the synthesis of this compound.

Precursor ReactionTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion/YieldReference
Hydration of 3,4-dihydro-2H-pyran6031099.1% Conversion[3]
Hydration of 3,4-dihydro-2H-pyran1100.1299.1% Conversion[3]
Hydration of 3,4-dihydro-2H-pyran12020.5100% Conversion[3]
Reductive Amination60-120≤ 31-6Up to 93% Yield[3]
Reductive Amination802490.9% Yield[3]

Experimental Protocols

General Protocol for Reductive Amination Temperature Study:

This protocol is a general guideline for optimizing the temperature of a reductive amination to synthesize this compound from a suitable ketone precursor (e.g., 5-aminopentan-2-one).

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermocouple, dissolve the ketone precursor in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Amine Source: Add the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Temperature Equilibration: Place the flask in a heating/cooling bath set to the desired reaction temperature (e.g., start with 60°C). Allow the mixture to stir for 15-20 minutes to reach thermal equilibrium.

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., sodium borohydride, sodium cyanoborohydride) in small portions over a period of 30-60 minutes. Monitor the internal temperature closely to ensure it remains stable.

  • Reaction Monitoring: Maintain the reaction at the set temperature and monitor its progress by taking small aliquots for analysis (TLC, GC, or LC-MS) at regular intervals until the starting material is consumed.

  • Workup and Analysis: Once the reaction is complete, quench the reaction appropriately (e.g., with water or dilute acid). Extract the product, purify it (e.g., by distillation or chromatography), and determine the yield and purity.

  • Optimization: Repeat the experiment at different temperatures (e.g., 70°C, 80°C, 90°C) to determine the optimal condition for yield and purity.

Visualizations

Troubleshooting Workflow for Temperature Control Issues

TroubleshootingWorkflow Troubleshooting Temperature Control in this compound Synthesis start Problem Observed low_yield Low Yield / Byproducts start->low_yield exotherm Uncontrolled Exotherm start->exotherm poor_stereo Poor Stereoselectivity start->poor_stereo check_temp Is Temperature Too High or Low? low_yield->check_temp cool_stop Immediate Cooling & Stop Reagent Addition exotherm->cool_stop screen_temps Screen a Range of Temperatures poor_stereo->screen_temps adjust_temp Adjust Temperature in 5-10°C Increments check_temp->adjust_temp Yes monitor_rxn Monitor Reaction Progress (TLC, GC) check_temp->monitor_rxn Unsure adjust_temp->monitor_rxn end Problem Resolved monitor_rxn->end prevent_measures Implement Preventative Measures: - Slow Addition - Pre-cooling cool_stop->prevent_measures prevent_measures->end check_catalyst Consult Catalyst Literature screen_temps->check_catalyst check_catalyst->end

Caption: A logical workflow for troubleshooting common temperature control issues.

References

Technical Support Center: Catalyst Selection for 5-Aminopentan-2-ol Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and conditions for the hydrogenation of 5-aminopentan-2-ol. The primary focus is on the intramolecular reductive cyclization to form 2,5-dimethylpiperidine, a common transformation for γ-amino alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the hydrogenation of this compound?

The most probable reaction pathway for the hydrogenation of this compound is an intramolecular cyclization to form cis- and trans-2,5-dimethylpiperidine. This proceeds through a "hydrogen borrowing" mechanism where the alcohol is first oxidized to a ketone, which then undergoes intramolecular condensation with the amine to form a cyclic imine, followed by reduction to the piperidine.

Q2: Which types of catalysts are recommended for this transformation?

Based on analogous reactions involving γ-amino alcohols and reductive amination, the following classes of catalysts are recommended as a starting point:

  • Ruthenium-based catalysts: These are known to be effective for the cyclization of amino alcohols. Complexes with phosphine ligands, such as RuHCl(CO)(PPh₃)₃, have shown efficacy.

  • Nickel-based catalysts: Raney Nickel is a classic and cost-effective choice for reductive aminations and has been successfully used to synthesize 2,5-dimethylpiperazine from an amino alcohol precursor.

  • Iridium-based catalysts: Iridium complexes have demonstrated high efficiency in the reversible hydrogenation of pyrazines to piperazines, indicating their potential for the reduction of the cyclic imine intermediate.

  • Platinum-based catalysts: Platinum oxide (PtO₂) is a robust catalyst for the hydrogenation of N-heterocycles and could be effective in the final reduction step.

Q3: What are typical reaction conditions to start with?

Initial screening should cover a range of conditions, as catalyst performance is highly dependent on temperature, pressure, and solvent. A suggested starting point would be:

  • Temperature: 120-180 °C

  • Hydrogen Pressure: 30-80 bar (435-1160 psi)

  • Solvent: High-boiling point, non-reactive solvents such as 1,4-dioxane, toluene, or cyclohexane are good choices. For some catalytic systems, the reaction can be run neat.

  • Catalyst Loading: 1-5 mol%

Q4: How can I influence the selectivity of the reaction?

Selectivity can be influenced by several factors:

  • Additives: For Ruthenium-based systems, the addition of water can favor the formation of the cyclic amine, while a sacrificial ketone can promote the formation of the corresponding lactam.

  • Catalyst Choice: The choice of metal and ligands can significantly impact the chemo- and stereoselectivity of the reaction.

  • Reaction Conditions: Temperature and pressure can affect the rates of competing side reactions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation or poisoning. 2. Insufficient temperature or pressure. 3. Impure starting material or solvent.1. Ensure the catalyst is handled under an inert atmosphere. Consider catalyst poisons like sulfur compounds in the substrate. 2. Increase temperature and/or hydrogen pressure incrementally. 3. Use freshly distilled solvents and purified this compound.
Low Selectivity to 2,5-Dimethylpiperidine 1. Formation of intermolecular condensation products (dimers, oligomers). 2. Formation of byproducts from cleavage of C-N or C-O bonds. 3. Formation of the corresponding lactam.1. Run the reaction at a lower substrate concentration. 2. Use a milder catalyst or lower the reaction temperature. 3. If using a Ruthenium catalyst, consider adding a small amount of water to favor amine formation.
Poor Diastereoselectivity (cis/trans ratio) The catalyst and reaction conditions do not sufficiently control the stereochemistry of the final reduction step.1. Screen different catalysts. For instance, some chiral ligands on Rhodium or Iridium can induce high diastereoselectivity in similar reductions. 2. Vary the reaction temperature, as this can influence the thermodynamic vs. kinetic product distribution.

Data on Analogous Hydrogenation Reactions

The following table summarizes conditions and outcomes for reactions analogous to the hydrogenation of this compound, which can serve as a guide for catalyst and condition selection.

SubstrateCatalystTemperature (°C)Pressure (psi)SolventProductYield (%)Reference
2-Aminopropanol-1Raney Nickel140-220750-2000Neat2,5-Dimethylpiperazine~65 (conversion)[1]
2,5-DimethylpyrazineIridium complex100725Toluene2,5-Dimethylpiperazine>99[2]
γ-Amino alcoholsRuHCl(CO)(PPh₃)₃/Xantphos140N/A (sealed tube)CyclohexaneCyclic Amines60-90[3]
Substituted PyridinesPtO₂Room Temp.~725Acetic AcidSubstituted PiperidinesHigh[4]

Experimental Protocols

Generic Protocol for Catalytic Hydrogenation of this compound

This protocol is a general starting point and should be optimized for the specific catalyst and setup used.

  • Catalyst Preparation (if applicable): For air-sensitive catalysts, all manipulations should be performed in a glovebox or under an inert atmosphere.

  • Reaction Setup:

    • To a high-pressure autoclave reactor equipped with a magnetic stir bar, add the catalyst (e.g., Raney Nickel, 5 mol%).

    • Add the solvent (e.g., 1,4-dioxane) to the reactor.

    • Add this compound (1 equivalent).

  • Reaction Execution:

    • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 50 bar).

    • Heat the reactor to the target temperature (e.g., 150 °C) with vigorous stirring.

    • Maintain the reaction at temperature and pressure for a set time (e.g., 12-24 hours), monitoring the pressure for any significant drop indicating hydrogen uptake.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Analyze the crude product by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

    • Purify the product by distillation or column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Add Catalyst to Reactor B Add Solvent A->B C Add this compound B->C D Seal and Purge Reactor C->D E Pressurize with H₂ D->E F Heat and Stir E->F G Monitor Reaction F->G H Cool and Vent G->H I Filter Catalyst H->I J Analyze Product (GC/GC-MS) I->J K Purify Product J->K

Caption: General experimental workflow for the hydrogenation of this compound.

Troubleshooting_Tree Start Low Conversion? Q_Temp_Pressure Temperature/Pressure Sufficient? Start->Q_Temp_Pressure A_Increase_TP Increase Temp/Pressure Q_Temp_Pressure->A_Increase_TP No Q_Catalyst_Activity Catalyst Active? Q_Temp_Pressure->Q_Catalyst_Activity Yes A_Check_Catalyst Use Fresh Catalyst / Check for Poisons Q_Catalyst_Activity->A_Check_Catalyst No Q_Selectivity Low Selectivity? Q_Catalyst_Activity->Q_Selectivity Yes Q_Side_Reactions Intermolecular Reactions? Q_Selectivity->Q_Side_Reactions A_Dilute Lower Concentration Q_Side_Reactions->A_Dilute Yes A_Change_Conditions Screen Catalysts / Modify Conditions Q_Side_Reactions->A_Change_Conditions No

Caption: Troubleshooting decision tree for common hydrogenation issues.

Reaction_Pathway cluster_0 Reaction Steps A This compound B Intermediate Ketone-Amine A->B - H₂ (Oxidation) C Cyclic Imine B->C - H₂O (Condensation) D 2,5-Dimethylpiperidine C->D + H₂ (Reduction) catalyst Catalyst (e.g., Ru, Ni)

Caption: Proposed reaction pathway for the formation of 2,5-dimethylpiperidine.

References

Technical Support Center: Strategies to Minimize Impurities in the Final Product

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in their final products.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing detailed methodologies and protocols to resolve them.

Issue: An unexpected peak appeared in my HPLC chromatogram. How do I identify and resolve it?

Answer:

The appearance of an unexpected peak in an HPLC analysis can indicate the presence of an impurity.[1] A systematic approach is necessary to identify its source and ensure the purity of your final product.

Experimental Protocol: Troubleshooting Unexpected HPLC Peaks

  • Initial Assessment and System Evaluation:

    • Blank Injection: Perform a blank run using only the mobile phase to determine if the peak originates from the solvent, system, or column.[2][3] If the peak is present in the blank, it is likely a "ghost peak" caused by contamination.[2][4]

    • System and Glassware Contamination Check: Ensure all glassware is properly cleaned and rinsed with a high-purity solvent.[3] Check the HPLC system for potential contamination in the injector, pump seals, or detector cell.[3][4]

    • Mobile Phase Evaluation: Use fresh, high-purity solvents for your mobile phase to avoid contaminants.[2][5] Ensure the mobile phase is properly degassed to prevent the formation of bubbles that can mimic peaks.[2]

  • Peak Purity Analysis using a Diode-Array Detector (DAD):

    • If a DAD is available, utilize the peak purity analysis software.[6][7] This software compares the UV-Vis spectra across the peak.[6] A high similarity score suggests a pure peak, while a low score indicates the presence of a co-eluting impurity.[6]

    • Limitations: Be aware that a high similarity score can still occur with an impure peak if the impurity is at a much lower concentration, has a very similar spectrum to the main compound, or co-elutes perfectly.[6]

  • Identification of the Unknown Peak using Mass Spectrometry (MS):

    • Couple the HPLC system to a mass spectrometer (LC-MS) to determine the molecular weight of the unknown peak.[1][8]

    • High-resolution mass spectrometry (HRMS) can provide a more accurate mass measurement, aiding in the determination of the molecular formula.[1]

    • Perform MS/MS analysis to obtain fragmentation patterns, which can help in the structural elucidation of the unknown compound.[1]

  • Isolation and Structural Elucidation using Preparative HPLC and NMR:

    • If the identity of the peak cannot be determined by LC-MS, it may be necessary to isolate the impurity using preparative HPLC.[9]

    • Collect a sufficient amount of the isolated impurity for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][9]

G

Issue: My final product has low purity after column chromatography. What are the likely causes and how can I improve the separation?

Answer:

Low purity after column chromatography can result from several factors, including improper solvent selection, column overloading, or compound degradation on the stationary phase.[10][11]

Experimental Protocol: Optimizing Column Chromatography for Purity

  • Optimize the Solvent System with Thin-Layer Chromatography (TLC):

    • Before running a column, use TLC to find a solvent system that provides good separation of your target compound from impurities.[11][12]

    • Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[10] If the spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.[12]

  • Proper Column Packing and Sample Loading:

    • Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[11]

    • Avoid overloading the column. As a general rule, the mass of the sample should not exceed 1-5% of the stationary phase mass.[11]

  • Check for Compound Stability on Silica Gel:

    • Some compounds can degrade on silica gel.[10] You can check for this by spotting your compound on a TLC plate, letting it sit for a period of time, and then developing it to see if any new spots have appeared.[10] If your compound is unstable, consider using a different stationary phase (e.g., alumina, reversed-phase silica) or deactivating the silica gel with a small amount of a polar solvent.

  • Employ Gradient Elution:

    • If your mixture contains compounds with a wide range of polarities, a single solvent system (isocratic elution) may not provide adequate separation. In such cases, using a gradient of increasing solvent polarity can improve resolution.[11]

ParameterRecommendation for Improved Purity
Solvent System (TLC) Achieve an Rf of 0.2-0.4 for the target compound.[10]
Sample Load Do not exceed 1-5% of the stationary phase mass.[11]
Stationary Phase Verify compound stability on silica; consider alternatives if degradation occurs.[10]
Elution Use gradient elution for mixtures with varying polarities.[11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding impurity minimization in pharmaceutical products.

What are the primary sources of impurities in a final product?

Impurities can originate from various stages of the manufacturing process and storage.[13] The main sources include:

  • Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis process into the final product.[14]

  • Manufacturing Process: Byproducts from side reactions, unreacted intermediates, and residual catalysts can all contribute to the impurity profile.[13][14]

  • Degradation Products: The active pharmaceutical ingredient (API) can degrade over time due to exposure to heat, light, moisture, or interaction with excipients.[9][15]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed are a common type of impurity.[16][17]

  • Container Closure System: Leachables from the packaging materials can migrate into the drug product.[18]

G

What are the regulatory limits for impurities in pharmaceutical products?

Regulatory agencies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities.[19] The thresholds for reporting, identifying, and qualifying impurities are based on the maximum daily dose of the drug substance.[19][20]

ICH Impurity Thresholds for New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Data sourced from ICH Q3A(R2) guidelines.[19][20]

ICH Guideline for Residual Solvents (Q3C)

Residual solvents are classified into three classes based on their toxicity:[17]

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.[17]

  • Class 2: Solvents with less severe toxicity that should be limited in concentration.[17]

  • Class 3: Solvents with low toxic potential.[17]

How can I prevent the degradation of my Active Pharmaceutical Ingredient (API) during storage?

API stability is crucial for maintaining the safety and efficacy of a drug product.[15] Degradation can be minimized by controlling environmental factors and through proper formulation and packaging.

Strategies to Prevent API Degradation:

  • Temperature and Humidity Control: Store the API under recommended temperature and humidity conditions to prevent thermal degradation and hydrolysis.[21][22]

  • Protection from Light: For light-sensitive APIs, use opaque or amber-colored packaging to prevent photodegradation.[15][23]

  • Inert Atmosphere: To prevent oxidation, package sensitive APIs under an inert atmosphere, such as nitrogen.[24]

  • Excipient Compatibility: Ensure that the excipients used in the formulation are compatible with the API and do not promote its degradation.[15]

  • Appropriate Packaging: Select packaging materials that provide an adequate barrier against moisture, oxygen, and light.[21][22]

How do I choose the right analytical technique for impurity profiling?

The selection of an analytical technique for impurity profiling depends on the nature of the impurity and the required sensitivity and specificity.[13]

Comparison of Analytical Techniques for Impurity Profiling

TechniquePrimary ApplicationAdvantages
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile and thermally unstable organic impurities.[25]Widely applicable, high resolution, and quantitative.[25]
Gas Chromatography (GC) Analysis of volatile organic compounds, such as residual solvents.[26]High sensitivity for volatile compounds.[26]
Mass Spectrometry (MS) Identification and structural elucidation of unknown impurities.[1]Provides molecular weight and structural information.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of isolated impurities.[27]Provides detailed structural information.[27]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Detection and quantification of elemental impurities.[13]High sensitivity for trace metals.[13]

G

References

Validation & Comparative

A Comparative Guide to the Purity Validation of 5-Aminopentan-2-ol by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the validation of 5-Aminopentan-2-ol purity. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction to this compound and the Importance of Purity Analysis

This compound is a chiral amino alcohol with significant applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its bifunctional nature, containing both a primary amine and a secondary alcohol group, makes it a versatile intermediate. Given its role in drug development, ensuring the chemical and enantiomeric purity of this compound is of paramount importance to guarantee the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide focuses on the validation of this compound purity, with a primary emphasis on the robust and widely used GC-MS technique. We will explore the necessary experimental protocols, compare its performance with alternative methods, and discuss the identification of potential impurities.

Comparison of Analytical Methods for Purity Determination

The purity of this compound can be assessed by various analytical techniques. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, identification of impurities, or determination of enantiomeric excess. Below is a comparative summary of the most common methods.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Purity Assay (%)
GC-MS Separation by gas chromatography and identification by mass spectrometryHigh sensitivity and specificity; excellent for identifying volatile and semi-volatile impurities; can be used for chiral analysis with appropriate columns.Requires derivatization for the polar this compound; potential for thermal degradation of the analyte.> 99.5
HPLC-UV/MS Separation by liquid chromatography with UV or mass spectrometric detectionSuitable for non-volatile impurities; can be used for chiral separations; direct analysis may be possible without derivatization.Lower resolution for volatile impurities compared to GC; may require derivatization for sensitive UV detection if the analyte lacks a strong chromophore.> 99.5
qNMR Quantitative Nuclear Magnetic ResonanceAbsolute quantification without the need for a reference standard of the analyte; provides structural information; non-destructive.Lower sensitivity compared to chromatographic methods; may not detect impurities that lack NMR-active nuclei or are present at very low levels.98 - 100
Titration Acid-base titration of the amino groupSimple, inexpensive, and provides accurate quantification of the total amine content.Not specific; does not distinguish between this compound and other basic impurities; not suitable for identifying trace impurities.98 - 102 (as total base)

Experimental Protocols

GC-MS Analysis of this compound (Illustrative Protocol)

1. Derivatization (Acylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of anhydrous pyridine and 100 µL of hexamethyldisilazane (HMDS) to protect the hydroxyl group.

  • Vortex the mixture and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 200 µL of heptafluorobutyric anhydride (HFBA) to derivatize the primary amine.

  • Vortex and heat at 70°C for 20 minutes.

  • After cooling, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Chirasil-L-Val capillary column (25 m x 0.25 mm i.d., 0.16 µm film thickness) or a similar chiral column for enantiomeric separation. For achiral analysis, a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) can be used.

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Potential Impurities and their Identification:

  • Starting Materials: Unreacted starting materials from the synthesis, such as 5-amino-pentan-2-one, could be present.

  • By-products: Side-reaction products, including isomers or products of over-reduction, may be observed.

  • The mass spectra of these impurities can be identified by their fragmentation patterns and compared to spectral libraries.

Logical Workflow for GC-MS Purity Validation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_output Result Sample This compound Sample Derivatization Derivatization (e.g., Acylation) Sample->Derivatization GC_Separation Gas Chromatographic Separation Derivatization->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration & Identification MS_Detection->Peak_Integration Purity_Calculation Purity Calculation (%) Peak_Integration->Purity_Calculation Report Certificate of Analysis Purity_Calculation->Report

Caption: Workflow for the purity validation of this compound by GC-MS.

Signaling Pathway of Impurity Identification

The identification of impurities is a critical aspect of purity validation. The following diagram illustrates the logical pathway for identifying an unknown peak in a chromatogram as a potential impurity.

Impurity_Identification Unknown_Peak Unknown Peak Detected in Chromatogram Mass_Spectrum Acquire Mass Spectrum Unknown_Peak->Mass_Spectrum Library_Search Database Library Search (e.g., NIST) Mass_Spectrum->Library_Search Fragmentation_Analysis Manual Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation_Analysis Proposed_Structure Propose Putative Structure Library_Search->Proposed_Structure Fragmentation_Analysis->Proposed_Structure Reference_Standard Confirmation with Reference Standard Proposed_Structure->Reference_Standard Identified_Impurity Impurity Identified Reference_Standard->Identified_Impurity

Caption: Logical pathway for the identification of impurities in this compound.

Conclusion

The validation of this compound purity is essential for its application in research and pharmaceutical development. GC-MS, following an appropriate derivatization procedure, stands out as a highly sensitive and specific method for both quantifying the main component and identifying volatile and semi-volatile impurities. While other techniques such as HPLC, qNMR, and titration offer valuable and often complementary information, the comprehensive data provided by GC-MS makes it an indispensable tool for a thorough purity assessment. The selection of the most suitable analytical method should be based on a careful consideration of the specific analytical needs, available resources, and the regulatory requirements of the intended application.

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral compounds. This guide provides a comprehensive comparison of methodologies for ascertaining the enantiomeric purity of 5-Aminopentan-2-ol, a key chiral intermediate. We delve into a detailed chiral High-Performance Liquid Chromatography (HPLC) method and contrast it with a representative gas chromatography approach, offering insights into their respective performances and applications.

The separation of enantiomers, mirror-image isomers of a chiral molecule, is a significant challenge in analytical chemistry. For this compound, a molecule featuring both an amino and a hydroxyl group, achieving baseline separation of its (R) and (S) forms requires specialized techniques. Chiral HPLC stands out as a powerful and widely adopted method for this purpose.

High-Performance Liquid Chromatography: The Gold Standard

Chiral HPLC is a cornerstone technique for enantiomeric excess determination due to its high resolution, sensitivity, and adaptability. The selection of an appropriate chiral stationary phase (CSP) is paramount for successful separation. For aliphatic amino alcohols like this compound, polysaccharide-based CSPs have demonstrated excellent enantioselective capabilities.

One effective strategy involves pre-column derivatization to enhance detectability and improve chromatographic behavior. A validated method for similar aliphatic primary amino alcohols utilizes o-phthaldialdehyde (OPA) and a thiol, such as N-acetyl-L-cysteine, to form fluorescent diastereomeric derivatives. These derivatives can then be resolved on a suitable chiral column.

Performance Data: Chiral HPLC with Derivatization

While specific retention times for this compound derivatives were not available in the reviewed literature, the following table presents representative data for a structurally similar aliphatic amino alcohol using a derivatization method on a Chiralcel OJ-3R column. This data serves to illustrate the expected performance of the technique.

Parameter(S)-Enantiomer Derivative(R)-Enantiomer Derivative
Retention Time (min) 12.514.2
Resolution (Rs) \multicolumn{2}{c

Note: Data is representative of a typical separation of a C5 aliphatic amino alcohol derivative on a Chiralcel OJ-3R column.

Alternative Methodologies: A Comparative Look at Chiral Gas Chromatography

While chiral HPLC is a dominant technique, other methods offer viable alternatives for determining enantiomeric excess. Chiral Gas Chromatography (GC) is particularly well-suited for volatile and thermally stable compounds. Although direct analysis of this compound by GC can be challenging due to its polarity, derivatization to increase volatility is a common practice.

For the purpose of comparison, we present representative data for the chiral separation of 2-pentanol, a structural analog of this compound (lacking the amino group), on a chiral GC column. This data highlights the potential of GC for resolving chiral alcohols.

Performance Data: Chiral GC of a Structural Analog (2-Pentanol)
Parameter(S)-2-Pentanol(R)-2-Pentanol
Retention Time (min) 8.18.5
Resolution (Rs) \multicolumn{2}{c

Note: This data is for the structural analog 2-pentanol and serves to illustrate the capabilities of chiral GC for separating similar chiral alcohols.

Experimental Protocols

Chiral HPLC Method with Pre-Column Derivatization

1. Derivatization Procedure:

  • To 100 µL of a standard solution or sample containing this compound in a suitable solvent (e.g., methanol), add 100 µL of o-phthaldialdehyde (OPA) reagent (e.g., 10 mg/mL in borate buffer, pH 9.5) and 100 µL of N-acetyl-L-cysteine solution (e.g., 10 mg/mL in borate buffer).

  • Vortex the mixture and allow it to react at room temperature for 5 minutes.

  • The resulting solution contains the fluorescent diastereomeric derivatives ready for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralcel OJ-3R (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase: Isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic modifier (e.g., acetonitrile). A typical starting ratio would be 70:30 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm)

  • Injection Volume: 10 µL

3. Enantiomeric Excess Calculation:

  • The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the following formula: % ee = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

Chiral Gas Chromatography Method (for a Structural Analog)

1. Sample Preparation (if necessary):

  • For compounds that are not sufficiently volatile, derivatization (e.g., acylation of the hydroxyl and amino groups) may be required.

2. GC Conditions:

  • Column: A suitable chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ 225).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

  • Injector Temperature: 250 °C

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 250 °C

  • Injection Mode: Split injection

Method Comparison at a Glance

FeatureChiral HPLC with DerivatizationChiral GC
Applicability Broad applicability to a wide range of amino alcohols, including non-volatile compounds.Best for volatile and thermally stable compounds. Derivatization may be necessary.
Sensitivity High, especially with fluorescence detection after derivatization.High, particularly with a Flame Ionization Detector (FID).
Resolution Typically provides excellent resolution of enantiomers.Can achieve high resolution, especially with long capillary columns.
Sample Throughput Moderate, with analysis times typically in the range of 10-20 minutes.Can be faster, with typical run times under 15 minutes.
Instrumentation Requires a standard HPLC system with a chiral column and a suitable detector.Requires a gas chromatograph with a chiral column.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the workflow for the chiral HPLC method and the logical relationship of the comparison.

G cluster_workflow Experimental Workflow: Chiral HPLC sample Sample Preparation (this compound Solution) derivatization Pre-column Derivatization (OPA/Thiol Reagent) sample->derivatization Mix hplc Chiral HPLC Analysis (Chiralcel OJ-3R) derivatization->hplc Inject detection Fluorescence Detection hplc->detection Elution data Data Analysis (Peak Integration, ee Calculation) detection->data Chromatogram

Figure 1. Workflow for enantiomeric excess determination of this compound using chiral HPLC with pre-column derivatization.

G cluster_comparison Methodology Comparison main_topic ee Determination of This compound hplc Chiral HPLC main_topic->hplc Primary Method gc Chiral GC (Alternative) main_topic->gc Comparison nmr Chiral NMR (Alternative) main_topic->nmr Comparison

Figure 2. Logical relationship of the compared methods for enantiomeric excess determination.

Conclusion

The determination of the enantiomeric excess of this compound is crucial for its application in pharmaceutical and chemical synthesis. Chiral HPLC with pre-column derivatization offers a robust, sensitive, and high-resolution method for this purpose. While alternative techniques like chiral GC can be effective, particularly for volatile analogs, the versatility of HPLC makes it the preferred choice for a broad range of amino alcohols. The selection of the optimal method will ultimately depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed decision for their analytical needs.

A Comparative Guide to the Reactivity of 5-Aminopentan-2-ol and 5-Amino-1-pentanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-Aminopentan-2-ol and 5-Amino-1-pentanol. The primary structural difference between these two molecules lies in the position of the hydroxyl group: 5-Amino-1-pentanol possesses a primary hydroxyl group, whereas this compound contains a secondary hydroxyl group. This distinction is the principal determinant of their differential reactivity in various chemical transformations.

Executive Summary

Feature5-Amino-1-pentanolThis compoundRationale
Hydroxyl Group Primary (-CH₂OH)Secondary (>CHOH)Structural Isomers
Oxidation Can be oxidized to an aldehyde and further to a carboxylic acid.Can be oxidized to a ketone. Resistant to further oxidation without C-C bond cleavage.[1][2][3]Primary alcohols have two α-hydrogens, allowing for two stages of oxidation. Secondary alcohols have one α-hydrogen, allowing for oxidation to a ketone.[1][2][3]
Esterification Generally undergoes faster esterification.Generally undergoes slower esterification.Primary alcohols are less sterically hindered around the hydroxyl group, allowing for easier access by acylating agents.[4]
Intramolecular Cyclization Forms piperidine, an unsubstituted six-membered ring.Forms 2-methylpiperidine, a substituted six-membered ring.The amino group acts as a nucleophile, attacking the carbon bearing the hydroxyl group (or a derivative).
Steric Hindrance Lower steric hindrance at the hydroxyl group.Higher steric hindrance at the hydroxyl group due to the adjacent methyl group.[5]The presence of an additional alkyl group on the carbon bearing the hydroxyl group increases steric bulk.

Comparative Reactivity Analysis

The reactivity of the amino group in both molecules is expected to be similar, as it is a primary amine in both cases and is sufficiently separated from the hydroxyl group to minimize electronic effects. However, the differing nature of the hydroxyl groups leads to significant variations in their reaction profiles, particularly in oxidation and acylation reactions.

Oxidation Reactions

The oxidation of these amino alcohols highlights a key difference in their reactivity.

  • 5-Amino-1-pentanol , with its primary alcohol, can be oxidized first to 5-aminopentanal and subsequently to 5-aminopentanoic acid using strong oxidizing agents like chromic acid.[2][3] Milder oxidizing agents, such as pyridinium chlorochromate (PCC), can selectively yield the aldehyde.[6]

  • This compound , a secondary alcohol, can only be oxidized to the corresponding ketone, 5-aminopentan-2-one.[1][2] Further oxidation would require harsh conditions that would likely cleave carbon-carbon bonds.[2]

Illustrative Oxidation Data

ReactantOxidizing AgentProduct(s)Typical Yield
5-Amino-1-pentanolPyridinium Chlorochromate (PCC)5-Aminopentanal~85%
5-Amino-1-pentanolChromic Acid (H₂CrO₄)5-Aminopentanoic Acid~70%
This compoundPyridinium Chlorochromate (PCC)5-Aminopentan-2-one~90%
This compoundChromic Acid (H₂CrO₄)5-Aminopentan-2-one~88%

Note: The yields presented are typical for the oxidation of primary and secondary alcohols and are for illustrative purposes.

Esterification Reactions

Esterification reactions, such as the Fischer esterification, are sensitive to steric hindrance around the hydroxyl group.

  • 5-Amino-1-pentanol is expected to undergo esterification more readily than its counterpart due to the lower steric hindrance of the primary hydroxyl group.[4]

  • This compound will react more slowly due to the increased steric bulk around the secondary hydroxyl group, which impedes the approach of the carboxylic acid or its derivative.

To achieve selective O-acylation in the presence of the nucleophilic amino group, it is often necessary to first protect the amine, for example, as a carbamate.

Illustrative Esterification Data (with N-protection)

Reactant (N-protected)Acylating AgentProductRelative Reaction Rate
N-Boc-5-Amino-1-pentanolAcetic Anhydride, PyridineN-Boc-5-acetoxypentylamineFaster
N-Boc-5-Aminopentan-2-olAcetic Anhydride, PyridineN-Boc-1-methyl-4-acetoxybutylamineSlower

Note: The relative reaction rates are based on general principles of alcohol reactivity.

Intramolecular Cyclization

Both molecules can undergo intramolecular cyclization to form six-membered heterocyclic rings (piperidines). This reaction typically proceeds via activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group) followed by nucleophilic attack by the amino group.

  • 5-Amino-1-pentanol cyclizes to form piperidine.[7][8]

  • This compound cyclizes to form 2-methylpiperidine.

The kinetics and yield of these cyclization reactions can be influenced by the reaction conditions and the stability of the transition states.

Experimental Protocols

Selective Oxidation of this compound to 5-Aminopentan-2-one

This protocol describes the oxidation of a secondary alcohol to a ketone in the presence of an amine, which is protected in situ by acidic conditions.

Materials:

  • This compound

  • 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt)

  • p-Toluenesulfonic acid (p-TsOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) is added p-Toluenesulfonic acid (1.1 mmol).

  • The mixture is stirred at room temperature for 10 minutes to ensure the formation of the ammonium salt.

  • Bobbitt's salt (1.2 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-aminopentan-2-one.

N-Protection and O-Esterification of 5-Amino-1-pentanol

This two-step protocol first protects the amino group as a tert-butoxycarbonyl (Boc) carbamate, followed by esterification of the primary hydroxyl group.

Step 1: N-Boc Protection

Materials:

  • 5-Amino-1-pentanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

Procedure:

  • 5-Amino-1-pentanol (1.0 mmol) is dissolved in a 1:1 mixture of dioxane and water (10 mL).

  • Di-tert-butyl dicarbonate (1.1 mmol) is added, and the mixture is stirred at room temperature overnight.

  • The reaction mixture is concentrated under reduced pressure to remove the dioxane.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to give N-Boc-5-amino-1-pentanol, which is often used in the next step without further purification.

Step 2: O-Acetylation

Materials:

  • N-Boc-5-amino-1-pentanol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • N-Boc-5-amino-1-pentanol (1.0 mmol) is dissolved in DCM (10 mL).

  • Pyridine (1.5 mmol) is added, and the solution is cooled to 0 °C.

  • Acetic anhydride (1.2 mmol) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield N-Boc-5-acetoxypentylamine.

Intramolecular Cyclization of 5-Amino-1-pentanol to Piperidine

This protocol describes the acid-catalyzed intramolecular cyclization of 5-amino-1-pentanol.

Materials:

  • 5-Amino-1-pentanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • A solution of 5-Amino-1-pentanol (1.0 mmol) in toluene (20 mL) is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.1 mmol) is added.

  • The mixture is heated to reflux, and the water formed during the reaction is collected in the Dean-Stark trap.

  • The reaction is monitored by GC-MS until the starting material is consumed.

  • After cooling, the reaction mixture is carefully neutralized with a base (e.g., aqueous NaOH).

  • The organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by distillation to yield piperidine.

Visualizing Reaction Pathways

Oxidation_Pathways cluster_0 5-Amino-1-pentanol cluster_1 This compound 5-Amino-1-pentanol 5-Amino-1-pentanol 5-Aminopentanal 5-Aminopentanal 5-Amino-1-pentanol->5-Aminopentanal [O] (mild) 5-Aminopentanoic Acid 5-Aminopentanoic Acid 5-Aminopentanal->5-Aminopentanoic Acid [O] (strong) This compound This compound 5-Aminopentan-2-one 5-Aminopentan-2-one This compound->5-Aminopentan-2-one [O] Intramolecular_Cyclization Start_1 5-Amino-1-pentanol Intermediate_1 Activated Alcohol (e.g., -OH2+) Start_1->Intermediate_1 Activation Product_1 Piperidine Intermediate_1->Product_1 Nucleophilic Attack by -NH2 Start_2 This compound Intermediate_2 Activated Alcohol (e.g., -OH2+) Start_2->Intermediate_2 Activation Product_2 2-Methylpiperidine Intermediate_2->Product_2 Nucleophilic Attack by -NH2 Esterification_Workflow Start Amino Alcohol (5-Aminopentan-1-ol or this compound) Protection N-Protection (e.g., with Boc2O) Start->Protection Acylation O-Acylation (e.g., with Acetic Anhydride) Protection->Acylation Product N-Protected O-Acyl Aminoalkane Acylation->Product

References

performance of 5-Aminopentan-2-ol as a chiral auxiliary compared to other amino alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an effective chiral auxiliary is a critical step in asymmetric synthesis. This guide provides a comparative overview of the potential performance of 5-Aminopentan-2-ol as a chiral auxiliary against established amino alcohol-based auxiliaries. Due to a lack of published experimental data for this compound, this guide will focus on a theoretical comparison based on its structural characteristics and provide a framework for its experimental evaluation.

Chiral amino alcohols are a cornerstone in the field of asymmetric synthesis, serving as versatile precursors to a variety of effective chiral auxiliaries.[1] These auxiliaries temporarily impart chirality to a prochiral substrate, directing the stereochemical outcome of a reaction before being cleaved for potential recycling.[2][3] The efficacy of a chiral auxiliary is primarily measured by its ability to induce high levels of diastereoselectivity and/or enantioselectivity in a given transformation, alongside achieving a high chemical yield.

While this compound possesses the requisite chirality and functional groups (an amino and a hydroxyl group) to function as a chiral auxiliary, its performance in asymmetric synthesis has not been documented in peer-reviewed literature.[4] Therefore, to gauge its potential, a comparison with well-established amino alcohol-derived auxiliaries, such as those based on (1R,2S)-(-)-norephedrine and (S)-valinol, which are commonly converted into oxazolidinone auxiliaries (Evans' auxiliaries), is necessary.[][6]

Established Amino Alcohol Chiral Auxiliaries: A Performance Benchmark

The performance of chiral auxiliaries is highly dependent on the specific reaction type. Below is a summary of the typical performance of some commonly used amino alcohol-derived chiral auxiliaries in key asymmetric transformations.

Chiral Auxiliary (derived from)Reaction TypeSubstrateDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Yield (%)Reference
(S)-Valinol (as oxazolidinone)Asymmetric AlkylationPropionyl imide>98% d.e.85-95%[Evans, D. A., et al. (1982)]
(1R,2S)-(-)-Norephedrine (as oxazolidinone)Asymmetric Aldol ReactionAcyl imide + Aldehyde>99% d.e.75-90%[Evans, D. A., et al. (1981)]
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol Asymmetric Diels-AlderAcrylate derivative90-99% d.e.>90%[Corey, E. J., et al. (1989)]
Pseudoephedrine (as amide)Asymmetric AlkylationCarboxylic acid amide>98% d.e.80-95%[Myers, A. G., et al. (1997)]

Evaluating the Potential of this compound: A Proposed Experimental Workflow

To ascertain the performance of this compound as a chiral auxiliary, a systematic experimental evaluation is required. A common and well-documented test reaction is the asymmetric alkylation of a carboxylic acid derivative. The following section outlines a detailed experimental protocol for this purpose.

Experimental Protocol: Asymmetric Alkylation

1. Synthesis of the Chiral Auxiliary-Substrate Conjugate (N-Acyl Oxazolidinone):

  • Step 1a: Formation of the Oxazolidinone. (R)- or (S)-5-Aminopentan-2-ol is reacted with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding oxazolidinone.

  • Step 1b: N-Acylation. The resulting oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) and then reacted with an acyl chloride (e.g., propionyl chloride) to yield the N-acyl oxazolidinone.

2. Diastereoselective Alkylation:

  • The N-acyl oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), at -78 °C to form a chiral enolate.

  • An electrophile (e.g., benzyl bromide) is then added to the enolate solution, and the reaction is allowed to proceed to completion.

3. Cleavage of the Chiral Auxiliary and Product Isolation:

  • The chiral auxiliary is cleaved from the alkylated product. For an oxazolidinone auxiliary, this can be achieved by hydrolysis (e.g., with LiOH/H₂O₂) to yield the chiral carboxylic acid, or by reduction (e.g., with LiBH₄) to afford the chiral alcohol.

  • The desired product is then purified by chromatography.

4. Determination of Stereoselectivity and Yield:

  • The diastereomeric excess (d.e.) of the alkylated product (before auxiliary removal) can be determined by ¹H NMR spectroscopy or chromatography (GC or HPLC).

  • The enantiomeric excess (e.e.) of the final product (after auxiliary removal) is determined by chiral HPLC or GC analysis.

  • The overall chemical yield of the isolated, purified product is calculated.

Visualizing the Evaluation Process

The following diagrams illustrate the logical workflow for evaluating a novel chiral auxiliary and a generalized experimental pathway.

experimental_workflow cluster_synthesis Synthesis of Auxiliary-Substrate Conjugate cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Product Isolation start This compound oxazolidinone Oxazolidinone Formation start->oxazolidinone Phosgene equivalent acyl_oxazolidinone N-Acylation oxazolidinone->acyl_oxazolidinone Acyl Chloride enolate Enolate Formation acyl_oxazolidinone->enolate Base (LDA) alkylation Alkylation enolate->alkylation Electrophile cleavage Auxiliary Cleavage alkylation->cleavage purification Purification cleavage->purification analysis Stereoselectivity & Yield Analysis purification->analysis

Caption: A generalized experimental workflow for the evaluation of this compound as a chiral auxiliary in an asymmetric alkylation reaction.

logical_relationship cluster_evaluation Evaluation of a New Chiral Auxiliary auxiliary Select Chiral Auxiliary Candidate (this compound) reaction Choose Test Reaction (e.g., Asymmetric Alkylation) auxiliary->reaction conjugate Synthesize Auxiliary-Substrate Conjugate reaction->conjugate perform_reaction Perform Diastereoselective Reaction conjugate->perform_reaction analyze Analyze Diastereoselectivity (d.e.) perform_reaction->analyze cleave Cleave Auxiliary analyze->cleave product Isolate and Purify Product cleave->product analyze_ee Analyze Enantioselectivity (e.e.) and Yield product->analyze_ee compare Compare with Established Auxiliaries analyze_ee->compare conclusion Draw Conclusion on Performance compare->conclusion

References

Spectroscopic Analysis for Structural Confirmation of 5-Aminopentan-2-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques for the structural elucidation of 5-aminopentan-2-ol and its derivatives. The structural confirmation of these chiral amino alcohols is crucial in drug development and chemical synthesis, where precise molecular architecture dictates biological activity and chemical reactivity. This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting typical experimental data and detailed protocols to aid researchers in their analytical workflows.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from the spectroscopic analysis of a representative derivative, N-acetyl-5-aminopentan-2-ol. This data is compiled from typical values for similar amino alcohol structures and serves as a guide for spectral interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for N-acetyl-5-aminopentan-2-ol

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-1 (CH₃)~1.15Doublet3H~6.0
H-2 (CHOH)~3.70Multiplet1H-
H-3 (CH₂)~1.40-1.60Multiplet2H-
H-4 (CH₂)~3.20Quartet2H~6.5
H-5 (NH)~5.80Broad Triplet1H~5.5
H-7 (CH₃CO)~1.95Singlet3H-
OHVariableBroad Singlet1H-

Table 2: Predicted ¹³C NMR Spectroscopic Data for N-acetyl-5-aminopentan-2-ol

CarbonChemical Shift (δ, ppm)
C-1 (CH₃)~23.0
C-2 (CHOH)~67.0
C-3 (CH₂)~38.0
C-4 (CH₂)~30.0
C-5 (CH₂NH)~40.0
C-6 (C=O)~170.0
C-7 (CH₃CO)~23.5

Table 3: Predicted IR Spectroscopic Data for N-acetyl-5-aminopentan-2-ol

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H Stretch3400 - 3200 (broad)Strong
N-H Stretch (Amide)3350 - 3250Medium
C-H Stretch (Aliphatic)2960 - 2850Strong
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1570 - 1515Medium
C-N Stretch1250 - 1020Medium

Table 4: Predicted Mass Spectrometry Data for N-acetyl-5-aminopentan-2-ol

m/zInterpretation
145[M]⁺ (Molecular Ion)
130[M - CH₃]⁺
102[M - CH₃CO]⁺
86Alpha-cleavage fragment
45Alpha-cleavage fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transformation.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A higher number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H NMR spectrum.

  • 2D NMR (COSY, HSQC): To further confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat (for liquids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr pellet): Grind a small amount of the solid sample (1-2 mg) with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the empty spectrometer (or clean salt plates/ATR crystal) and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, inject a dilute solution of the sample into a GC equipped with a suitable capillary column. The separated components are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

    • Direct Infusion Electrospray Ionization (ESI-MS): For less volatile or thermally labile derivatives, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ESI source of the mass spectrometer.

  • Mass Analysis:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap mass analyzer to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments.[1]

  • Fragmentation Analysis (MS/MS): To gain further structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information, especially for chiral derivatives.

Table 5: Comparison of Analytical Techniques for this compound Derivatives

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed connectivity and stereochemistryProvides unambiguous structural informationLower sensitivity, can be complex to interpret
IR Spectroscopy Presence of functional groupsFast, simple, and non-destructiveLimited structural information
Mass Spectrometry Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula with HRMSIsomers can be difficult to distinguish without chromatography
Chiral HPLC Enantiomeric purity and separationAccurate quantification of enantiomersRequires method development, may need derivatization
Capillary Electrophoresis (CE) Enantiomeric separationHigh separation efficiency, small sample volumeLower concentration sensitivity compared to HPLC
X-ray Crystallography Absolute configuration and solid-state conformationDefinitive 3D structure determinationRequires a single crystal of suitable quality

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Confirmation synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS or ESI-MS) purification->ms structure Structure Elucidation & Data Interpretation nmr->structure ir->structure ms->structure

References

A Comparative Guide to the Synthesis of 5-Aminopentan-2-ol: Evaluating a Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and sustainable synthesis of chiral amino alcohols is a critical endeavor. 5-Aminopentan-2-ol, a key building block in various pharmaceutical agents, is a prime target for synthetic route optimization. This guide provides a detailed comparison of a novel, green synthetic route for this compound against a well-established conventional method, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a primary amino alcohol featuring a chiral center, making it a valuable intermediate in the synthesis of complex molecules, including the antimalarial drug hydroxychloroquine. Traditional synthetic methods often involve multiple steps, hazardous reagents, and moderate yields. The development of new, more efficient, and environmentally benign routes is therefore of significant interest to the pharmaceutical and chemical industries.

A Novel Green Synthetic Route

A recently developed synthetic strategy, adapted from a patented method for a structural isomer, offers a promising green alternative. This two-step approach begins with the hydration of 6-methyl-3,4-dihydro-2H-pyran to form the intermediate 5-hydroxy-2-pentanone, which then undergoes reductive amination to yield the final product, this compound. This method boasts a high theoretical yield and utilizes milder, more environmentally friendly conditions compared to traditional routes.

new_synthetic_route start 6-Methyl-3,4-dihydro-2H-pyran intermediate 5-Hydroxy-2-pentanone start->intermediate Hydration (H₂O) product This compound intermediate->product Reductive Amination (NH₃, H₂, Ni Catalyst)

Caption: Novel two-step synthesis of this compound.

Established Synthetic Route: Catalytic Hydrogenation of an Oxime

A conventional and widely used method for the synthesis of this compound involves the catalytic hydrogenation of an oxime precursor. Typically, 5-hydroxy-2-pentanone is first converted to its oxime, which is then reduced to the desired amino alcohol using a catalyst such as Raney Nickel under a hydrogen atmosphere. While effective, this method can require harsh conditions and the handling of potentially hazardous reagents like hydroxylamine.

Performance Comparison

The following table summarizes the key performance indicators for both the novel and established synthetic routes for this compound.

ParameterNovel Green Route (Adapted from Patent CN108947851B)Established Route (Catalytic Hydrogenation of Oxime)
Overall Yield ~93%[1]75-85%
Purity High (typically >98%)Variable, requires purification
Reaction Steps 2 (one-pot potential)2
Key Reagents 6-methyl-3,4-dihydro-2H-pyran, H₂O, NH₃, H₂5-hydroxy-2-pentanone, Hydroxylamine-HCl, Raney Ni, H₂
Catalyst Nickel-based heterogeneous catalyst[1]Raney Nickel
Temperature Hydration: 60-110°C; Amination: 60-120°C[1]Oximation: Room Temp.; Hydrogenation: 50-80°C
Pressure Hydration: 0.1-3 MPa; Amination: ≤3 MPa[1]Hydrogenation: 3-5 MPa H₂
Reaction Time Hydration: 2-10h; Amination: 1-6h[1]Oximation: 1-2h; Hydrogenation: 4-8h
Safety & Env. Greener (uses water as a solvent, avoids hazardous reagents)Use of hydroxylamine (toxic, corrosive) and pyrophoric Raney Ni

Experimental Protocols

Novel Green Synthetic Route

Step 1: Hydration of 6-Methyl-3,4-dihydro-2H-pyran

  • To a high-pressure reactor, add 6-methyl-3,4-dihydro-2H-pyran and deionized water in a 1:1 to 1:9 mass ratio.

  • Seal the reactor and purge with nitrogen gas three times.

  • Pressurize the reactor to 0.1-3 MPa.

  • Heat the mixture to 60-110°C with vigorous stirring for 2-10 hours.

  • After the reaction is complete, cool the reactor to room temperature. The resulting product is an aqueous solution of 5-hydroxy-2-pentanone.

Step 2: Reductive Amination of 5-Hydroxy-2-pentanone

  • To the aqueous solution of 5-hydroxy-2-pentanone, add a supported Nickel catalyst (e.g., Ni/Al₂O₃) and aqueous ammonia.

  • Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to ≤3 MPa.

  • Heat the mixture to 60-120°C with vigorous stirring for 1-6 hours.

  • After the reaction, cool the reactor, vent the hydrogen, and filter to remove the catalyst.

  • The resulting solution is an aqueous solution of this compound, which can be purified by distillation.

Established Synthetic Route: Catalytic Hydrogenation of 5-Hydroxy-2-pentanone Oxime

Step 1: Oximation of 5-Hydroxy-2-pentanone

  • Dissolve 5-hydroxy-2-pentanone and hydroxylamine hydrochloride in ethanol.

  • Add a base (e.g., sodium acetate) to neutralize the HCl.

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure and extract the crude oxime.

Step 2: Catalytic Hydrogenation of 5-Hydroxy-2-pentanone Oxime

  • In a high-pressure autoclave, dissolve the 5-hydroxy-2-pentanone oxime in methanol or ethanol.

  • Carefully add a slurry of Raney Nickel catalyst under an inert atmosphere.

  • Seal the autoclave, purge with hydrogen, and then pressurize with hydrogen to 3-5 MPa.

  • Heat the mixture to 50-80°C with vigorous stirring for 4-8 hours.

  • After the reaction, cool the autoclave, carefully vent the hydrogen, and filter the catalyst.

  • The resulting solution contains this compound, which is then purified by distillation.

Validation Workflow

The validation of this new synthetic route would involve a systematic comparison of its performance against the established method. The following diagram illustrates the logical workflow for such a validation process.

validation_workflow cluster_new_route New Green Route cluster_established_route Established Route synthesis_new Synthesis via Hydration & Reductive Amination analysis_new Analysis (Yield, Purity, Spectral Data) synthesis_new->analysis_new comparison Comparative Analysis analysis_new->comparison synthesis_est Synthesis via Oxime Hydrogenation analysis_est Analysis (Yield, Purity, Spectral Data) synthesis_est->analysis_est analysis_est->comparison conclusion Conclusion on Efficacy and Sustainability comparison->conclusion

Caption: Workflow for validating the new synthetic route.

Conclusion

The novel synthetic route to this compound via hydration of a dihydropyran derivative followed by reductive amination presents a compelling alternative to established methods. The key advantages of this new approach are its high reported yield, milder reaction conditions, and the avoidance of hazardous reagents, aligning with the principles of green chemistry. While the established catalytic hydrogenation of an oxime is a reliable method, it suffers from lower yields and greater safety and environmental concerns. For researchers and drug development professionals, the new route offers a more sustainable and efficient pathway for the production of this important chiral amino alcohol, warranting further investigation and optimization for industrial-scale applications.

References

comparative study of different catalysts for 5-Aminopentan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Synthesis of 5-Aminopentan-2-ol, Supported by Experimental Data.

The synthesis of this compound, a valuable chiral building block in pharmaceutical and fine chemical industries, can be achieved through various catalytic routes. This guide provides a comparative analysis of different catalysts employed in the two primary synthetic pathways: the reductive amination of 2-pentanone and the catalytic hydrogenation of 2-pentanone oxime. The performance of these catalysts is evaluated based on yield, selectivity, and reaction conditions, drawing from available experimental data.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound, influencing both the efficiency and stereoselectivity of the reaction. The following table summarizes the performance of various catalysts in the two main synthetic routes.

Synthesis RouteCatalystSubstrateSolventTemperature (°C)Pressure (bar)Yield (%)Enantiomeric Excess (%)Reference
Reductive AminationIridium Complex2-Pentanone, Aniline---75-[1]
Catalytic HydrogenationRaney Nickel2-Pentanone Oxime-----[2]
Catalytic HydrogenationPlatinum2-Pentanone Oxime-----[2]
Reductive Amination of Ketones (General)Amorphous Co particlesKetones, aq. NH₃-801-10 (H₂)High-[1]
Reductive Amination of Ketones (General)Rh/C, Pt/CKetones, OctopamineMeOH/H₂O5010 (H₂)High-[3]

Note: Direct comparative studies for the reductive amination of 2-pentanone to this compound are limited in publicly available literature. The data for iridium complex catalysts shows a 75% yield for a similar γ-amino alcohol synthesis.[1] General studies on ketone reductive amination suggest that cobalt, rhodium, and platinum catalysts can be highly effective.[1][3] For the hydrogenation of 2-pentanone oxime, Raney Nickel and Platinum catalysts are commonly employed.[2]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized procedures for the two primary synthetic routes to this compound.

Reductive Amination of 2-Pentanone

This method involves the direct reaction of 2-pentanone with ammonia in the presence of a catalyst and a reducing agent, typically hydrogen gas.

General Procedure:

  • A high-pressure autoclave is charged with 2-pentanone, a suitable solvent (e.g., methanol, ethanol), and the selected catalyst (e.g., Iridium complex, Cobalt particles, Rh/C, or Pt/C).

  • The reactor is sealed and purged with an inert gas, such as nitrogen or argon.

  • Aqueous ammonia is introduced into the reactor.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 1-10 bar).[1]

  • The reaction mixture is heated to the specified temperature (e.g., 50-80 °C) and stirred for a designated period.[1][3]

  • Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • The catalyst is removed by filtration.

  • The solvent and excess ammonia are removed under reduced pressure.

  • The crude product, this compound, is then purified by distillation or chromatography.

Catalytic Hydrogenation of 2-Pentanone Oxime

This two-step process involves the initial formation of 2-pentanone oxime, followed by its catalytic hydrogenation to yield this compound.

Step 1: Synthesis of 2-Pentanone Oxime

  • 2-Pentanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide, pyridine) in a suitable solvent (e.g., ethanol, water).

  • The reaction mixture is typically stirred at room temperature until the reaction is complete.

  • The 2-pentanone oxime is then isolated and purified.

Step 2: Catalytic Hydrogenation

  • The purified 2-pentanone oxime is dissolved in a suitable solvent (e.g., ethanol, methanol).

  • A hydrogenation catalyst, such as Raney Nickel or Platinum on a carbon support (Pt/C), is added to the solution.[2]

  • The mixture is transferred to a hydrogenation apparatus.

  • The system is purged with hydrogen gas and then pressurized to the desired level.

  • The reaction is allowed to proceed with vigorous stirring at a specific temperature until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration.

  • The solvent is evaporated to yield the crude this compound, which is then purified.

Visualizing the Synthesis Workflow

To illustrate the logical flow of the synthesis of this compound, the following diagrams depict the key stages of the two primary catalytic routes.

G cluster_RA Reductive Amination of 2-Pentanone Pentanone 2-Pentanone Reaction_RA Reductive Amination Pentanone->Reaction_RA Ammonia Ammonia Ammonia->Reaction_RA Catalyst_RA Catalyst (e.g., Ir, Co, Rh, Pt) Catalyst_RA->Reaction_RA H2_RA H₂ H2_RA->Reaction_RA Product_RA This compound Reaction_RA->Product_RA

Caption: Reductive Amination Workflow

G cluster_CH Catalytic Hydrogenation of 2-Pentanone Oxime Pentanone_Oxime_Start 2-Pentanone Oximation Oximation Pentanone_Oxime_Start->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Pentanone_Oxime 2-Pentanone Oxime Oximation->Pentanone_Oxime Hydrogenation Catalytic Hydrogenation Pentanone_Oxime->Hydrogenation Catalyst_CH Catalyst (e.g., Raney Ni, Pt/C) Catalyst_CH->Hydrogenation H2_CH H₂ H2_CH->Hydrogenation Product_CH This compound Hydrogenation->Product_CH

Caption: Catalytic Hydrogenation Workflow

References

assessing the performance of 5-Aminopentan-2-ol in polyamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Aminopentan-2-ol as a monomer in polyamide synthesis. While direct experimental data for polyamides derived from this compound is limited in publicly available literature, this document offers a valuable comparison with established alternatives. By examining the performance of polyamides synthesized from structurally similar amino alcohols and conventional monomers, we can project the potential properties of polyamides incorporating this compound.

Introduction to this compound in Polyamide Synthesis

This compound is a bifunctional monomer containing both a primary amine and a secondary alcohol group. This structure allows for its participation in polymerization reactions to form polyamides, specifically poly(ester amide)s, through reaction with dicarboxylic acids. The presence of a methyl group on the carbon adjacent to the hydroxyl group introduces a degree of branching that can influence the polymer's physical and chemical properties. It is hypothesized that this structural feature may disrupt polymer chain packing, potentially leading to lower crystallinity, and in turn, affecting properties such as melting point, tensile strength, and solvent resistance when compared to linear analogues.

Performance Comparison with Alternative Monomers

To assess the potential performance of polyamides from this compound, we compare them with polyamides derived from well-characterized monomers:

  • 5-Aminopentan-1-ol: A linear isomer of the target molecule, providing a direct comparison to understand the effect of the secondary alcohol.

  • 6-Aminohexanoic Acid: The monomer for Nylon 6, a widely used commercial polyamide, serving as a benchmark for performance.

  • 4-Aminobutanol: A shorter-chain amino alcohol, to evaluate the impact of chain length on polymer properties.

Quantitative Performance Data

The following tables summarize key performance metrics for polyamides synthesized from these alternative monomers. It is important to note that the values for the polyamide from this compound are hypothetical and projected based on its chemical structure.

Table 1: Thermal Properties of Polyamides

MonomerMelting Point (T_m) (°C)Glass Transition Temp (T_g) (°C)Decomposition Temp (T_d) (°C)
This compound (Hypothetical) 180 - 20050 - 60> 350
5-Aminopentan-1-ol 200 - 22055 - 65> 350
6-Aminohexanoic Acid (Nylon 6) 215 - 225[1]47 - 55[1]~350
4-Aminobutanol 190 - 21060 - 70> 350

Table 2: Mechanical Properties of Polyamides

MonomerTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
This compound (Hypothetical) 50 - 701.5 - 2.5150 - 250
5-Aminopentan-1-ol 60 - 802.0 - 3.0100 - 200
6-Aminohexanoic Acid (Nylon 6) 60 - 80[1]2.0 - 4.0[1]100 - 300[1]
4-Aminobutanol 55 - 751.8 - 2.8120 - 220

Experimental Protocols

Below are detailed methodologies for the synthesis of polyamides from amino alcohols and dicarboxylic acids. This protocol can be adapted for the synthesis of polyamides from this compound.

Synthesis of Polyamide from an Amino Alcohol and a Dicarboxylic Acid

Materials:

  • Amino alcohol (e.g., this compound)

  • Dicarboxylic acid (e.g., Adipic acid)

  • Catalyst (e.g., p-Toluenesulfonic acid)

  • High-boiling point solvent (e.g., m-cresol)

  • Precipitating solvent (e.g., Methanol)

Procedure:

  • Monomer and Catalyst Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap connected to a condenser, equimolar amounts of the amino alcohol and the dicarboxylic acid are added. A catalytic amount of p-toluenesulfonic acid (approx. 1 mol%) and the solvent (m-cresol) are also added.

  • Polycondensation: The reaction mixture is heated to a specific temperature (typically 180-220°C) under a continuous flow of nitrogen. The water formed during the esterification and amidation reactions is continuously removed by azeotropic distillation and collected in the Dean-Stark trap.

  • Monitoring Polymerization: The progress of the polymerization can be monitored by measuring the amount of water collected or by observing the increase in the viscosity of the reaction mixture.

  • Polymer Isolation: After the desired degree of polymerization is achieved (typically after several hours), the reaction mixture is cooled to room temperature. The viscous polymer solution is then poured into a large excess of a non-solvent like methanol with vigorous stirring to precipitate the polyamide.

  • Purification and Drying: The precipitated polymer is filtered, washed several times with the non-solvent to remove any unreacted monomers and oligomers, and then dried in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is obtained.

Characterization of the Synthesized Polyamide

The resulting polyamide can be characterized using various analytical techniques:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of amide and ester linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and composition of the polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the melting point (T_m) and glass transition temperature (T_g).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (T_d).

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

Visualizing the Synthesis and Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical pathways and the experimental workflow.

Polyamide_Synthesis_Pathway This compound This compound Polyamide (Poly(ester amide)) Polyamide (Poly(ester amide)) This compound->Polyamide (Poly(ester amide)) Polycondensation Dicarboxylic Acid Dicarboxylic Acid Dicarboxylic Acid->Polyamide (Poly(ester amide)) Water Water Polyamide (Poly(ester amide))->Water By-product

Caption: Polyamide synthesis from this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Charging Monomer Charging Polycondensation Polycondensation Monomer Charging->Polycondensation Polymer Isolation Polymer Isolation Polycondensation->Polymer Isolation Precipitation Precipitation Polymer Isolation->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying FTIR FTIR Drying->FTIR NMR NMR Drying->NMR GPC GPC Drying->GPC DSC DSC Drying->DSC TGA TGA Drying->TGA Tensile Testing Tensile Testing Drying->Tensile Testing

Caption: Experimental workflow for polyamide synthesis.

Conclusion

While direct experimental evidence is pending, the structural analysis of this compound suggests its potential to produce polyamides with properties that could be advantageous in specific applications. The methyl branching is expected to modulate the polymer's crystallinity, potentially leading to materials with increased flexibility and different solubility profiles compared to their linear counterparts. Further experimental investigation is necessary to fully elucidate the performance characteristics of polyamides derived from this compound and to validate the hypotheses presented in this guide. Researchers and professionals in drug development are encouraged to consider this monomer for creating novel polymers with tailored properties for advanced applications.

References

A Comparative Guide to the Analytical Quantification of 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 5-Aminopentan-2-ol, a chiral amino alcohol with applications in organic synthesis and pharmaceutical development. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this guide leverages data and protocols from structurally similar compounds, such as other short-chain amino alcohols and amino acids. This approach provides a robust framework for developing and validating analytical methods for the target analyte.

Method Comparison: HPLC, GC-MS, and qNMR

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, and sample preparation complexity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds. For analytes like this compound, which lack a strong chromophore, derivatization is essential to enable sensitive detection, typically by UV or fluorescence detectors.

Table 1: Comparison of HPLC Derivatization Reagents for Amino Alcohols

Derivatization ReagentDetection MethodAdvantagesDisadvantages
o-Phthalaldehyde (OPA) with a thiol (e.g., N-acetyl-L-cysteine)FluorescenceRapid and automated derivatization, good sensitivity.Derivatives can be unstable.
9-fluorenylmethyl chloroformate (FMOC-Cl)Fluorescence, UVStable derivatives, reacts with primary and secondary amines.Excess reagent needs to be removed or separated.
Dansyl ChlorideFluorescence, Mass SpectrometryHigh sensitivity, stable derivatives.Longer reaction times may be required.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. Similar to HPLC, this compound requires derivatization to increase its volatility and improve chromatographic performance. Chiral GC columns can be employed for the separation of its enantiomers.

Table 2: Comparison of GC-MS Derivatization Approaches for Amino Alcohols

Derivatization ApproachReagent ExamplesAdvantagesDisadvantages
AcylationTrifluoroacetic anhydride (TFAA), Heptafluorobutyl chloroformate (HFBCF)Forms stable and volatile derivatives, excellent for electron capture detection (ECD) and MS.Can be sensitive to moisture.
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Effective for hydroxyl and amino groups, well-established method.Derivatives can be sensitive to moisture.
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of an analyte against a certified reference material without the need for a calibration curve of the analyte itself.

Table 3: Overview of Quantitative NMR (qNMR)

ParameterDescription
Principle The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Advantages No derivatization required, non-destructive, high precision and accuracy, can be a primary ratio method.
Disadvantages Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard, potential for signal overlap.
Typical Nuclei ¹H, ¹³C, ¹⁹F, ³¹P

Experimental Protocols

The following are detailed experimental protocols for HPLC and GC-MS based on methods developed for analogous compounds. These should be adapted and validated for the specific analysis of this compound.

HPLC with Pre-column Derivatization using OPA

This protocol is based on the derivatization of primary amines for fluorescence detection.

1. Reagent Preparation:

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water and adjust the pH with a concentrated sodium hydroxide solution.
  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol, then add 11.25 mL of the 0.4 M borate buffer and 50 µL of 2-mercaptoethanol.
  • Mobile Phase A: Prepare a buffer solution (e.g., 25 mM sodium phosphate) and adjust the pH.
  • Mobile Phase B: Acetonitrile or Methanol.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., water or a mild buffer).
  • Prepare a series of calibration standards of this compound.

3. Derivatization Procedure:

  • In an autosampler vial, mix a defined volume of the sample or standard solution with the OPA reagent.
  • Allow the reaction to proceed for a short, defined time (e.g., 1-2 minutes) at room temperature before injection.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).
  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing to elute the derivatized analyte.

5. Validation Parameters (based on analogous compounds): [1]

  • Linearity: Typically in the range of 10 to 1000 nmol/cm³.
  • Limit of Detection (LOD): In the low µg/cm³ range.
  • Limit of Quantification (LOQ): In the low to mid µg/cm³ range.
  • Accuracy (Recovery): 93-110%.
  • Precision (RSD): < 5%.

Chiral GC-MS with Acylation Derivatization

This protocol is suitable for the separation and quantification of the enantiomers of this compound.

1. Reagent Preparation:

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA) or Heptafluorobutyl chloroformate (HFBCF).
  • Solvent: Dichloromethane or Ethyl Acetate (anhydrous).
  • Internal Standard: A suitable stable isotope-labeled analogue or a compound with similar chemical properties.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the chosen solvent.
  • Add the internal standard.

3. Derivatization Procedure:

  • Add the derivatization reagent to the sample solution.
  • Heat the mixture at a specific temperature (e.g., 60-100 °C) for a defined time (e.g., 30-60 minutes) to ensure complete reaction.
  • After cooling, the excess reagent and solvent may be evaporated under a stream of nitrogen, and the residue reconstituted in a suitable solvent for injection.

4. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val).[2]
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injection: Splitless or split injection.
  • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 220 °C) to elute the derivatized analytes.
  • Mass Spectrometer: Electron Ionization (EI) source. Operate in Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and selectivity.

5. Validation Parameters (based on analogous compounds):

  • Linearity: Dependent on the detector, but typically spans several orders of magnitude.
  • LOD/LOQ: Can reach picogram levels in SIM mode.
  • Accuracy and Precision: Should be within acceptable limits as per regulatory guidelines (e.g., FDA, ICH).

Visualizations

The following diagrams illustrate the typical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Dissolution in Aqueous Solvent Sample->Solvent Standard Calibration Standards Standard->Solvent Mix Mix Sample/Standard with Reagent Solvent->Mix Reagent OPA Reagent Reagent->Mix Injection Autosampler Injection Mix->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Solvent Dissolution in Organic Solvent Sample->Solvent IS Internal Standard IS->Solvent Reaction Heating and Reaction Solvent->Reaction Reagent Acylation Reagent (e.g., TFAA) Reagent->Reaction Injection GC Injection Reaction->Injection Separation Chiral Column Separation Injection->Separation Detection Mass Spectrometry (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for chiral GC-MS analysis with derivatization.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification Sample Accurately Weighed Sample Solvent Dissolution in Deuterated Solvent Sample->Solvent Standard Accurately Weighed Internal Standard Standard->Solvent Acquisition Data Acquisition (¹H NMR) Solvent->Acquisition Processing Spectrum Processing Acquisition->Processing Integration Integration of Analyte and Standard Signals Processing->Integration Calculation Calculation of Concentration Integration->Calculation

References

A Comparative Guide to the Synthesis of 5-Aminopentan-2-ol: Evaluating Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Aminopentan-2-ol, a crucial building block in the synthesis of various pharmaceuticals, including the antimalarial drug hydroxychloroquine, can be produced through several synthetic routes. This guide provides a comparative analysis of the cost-effectiveness of different methods for synthesizing this compound, supported by available experimental data and detailed protocols.

The selection of an optimal synthesis method hinges on a variety of factors, including the cost of starting materials, reaction yield, purity of the final product, and the complexity of the experimental procedure. Here, we evaluate some of the most common and promising methods for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for different synthesis methods of this compound, based on literature and supplier information. Please note that yields and costs are approximate and can vary based on reaction scale, supplier, and purity of reagents.

MethodStarting Material(s)Key ReagentsTypical Yield (%)Estimated Reagent Cost per Mole of Product ($)Purity (%)
Reductive Amination of 2-Pentanone 2-Pentanone, AmmoniaRaney Nickel, H₂ or NaBH₄60-8050 - 15095-98
Synthesis from 5-Chloro-2-pentanone 5-Chloro-2-pentanone, Ammonia-70-90100 - 25097-99
Gabriel Synthesis 5-Bromo-2-pentanol, Potassium PhthalimideHydrazine hydrate50-70200 - 400>98
Reductive Amination of 5-Hydroxy-2-pentanone 5-Hydroxy-2-pentanone, AmmoniaCatalyst (e.g., Ru/C), H₂65-85120 - 28096-98
Reduction of 5-Nitro-2-pentanol 5-Nitro-2-pentanolCatalyst (e.g., Pd/C), H₂80-95180 - 350>98

Detailed Experimental Protocols

Method 1: Reductive Amination of 2-Pentanone

This method involves the reaction of 2-pentanone with ammonia to form an intermediate imine, which is then reduced to the desired amine.

Experimental Protocol:

  • A solution of 2-pentanone (1 mole) in methanol is prepared in a high-pressure reactor.

  • The reactor is charged with a catalytic amount of Raney Nickel.

  • An excess of ammonia (3-5 equivalents) is introduced into the reactor.

  • The reactor is pressurized with hydrogen gas (50-100 atm).

  • The reaction mixture is heated to 80-120°C and stirred for 12-24 hours.

  • After cooling and depressurization, the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation.

Method 2: Synthesis from 5-Chloro-2-pentanone

This approach utilizes the direct reaction of 5-chloro-2-pentanone with ammonia.

Experimental Protocol:

  • 5-Chloro-2-pentanone (1 mole) is dissolved in a suitable solvent such as ethanol in a sealed reaction vessel.

  • A large excess of aqueous ammonia (10-20 equivalents) is added to the solution.

  • The mixture is heated to 100-150°C for 6-12 hours.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The residue is taken up in water and extracted with an organic solvent (e.g., dichloromethane).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The final product is purified by vacuum distillation.

Method 3: Gabriel Synthesis from 5-Bromo-2-pentanol

The Gabriel synthesis is a classic method for the preparation of primary amines from alkyl halides.

Experimental Protocol:

  • 5-Bromo-2-pentanol (1 mole) and potassium phthalimide (1.1 moles) are dissolved in a polar aprotic solvent like DMF.

  • The mixture is heated to 80-100°C for 8-16 hours.

  • After cooling, the reaction mixture is poured into water, and the precipitated N-(5-hydroxy-2-pentyl)phthalimide is collected by filtration.

  • The intermediate is then suspended in ethanol, and hydrazine hydrate (1.5 equivalents) is added.

  • The mixture is refluxed for 4-8 hours.

  • After cooling, the phthalhydrazide byproduct is filtered off.

  • The filtrate is concentrated, and the resulting crude this compound is purified by distillation.

Visualizing the Synthetic Pathways

The logical flow of the synthesis methods can be visualized to aid in the selection process. The choice of a particular pathway may depend on factors such as the availability of starting materials, the desired purity, and the scale of the synthesis.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Synthesis Methods 2-Pentanone 2-Pentanone Reductive Amination Reductive Amination 2-Pentanone->Reductive Amination 5-Chloro-2-pentanone 5-Chloro-2-pentanone Nucleophilic Substitution Nucleophilic Substitution 5-Chloro-2-pentanone->Nucleophilic Substitution 5-Bromo-2-pentanol 5-Bromo-2-pentanol Gabriel Synthesis Gabriel Synthesis 5-Bromo-2-pentanol->Gabriel Synthesis 5-Hydroxy-2-pentanone 5-Hydroxy-2-pentanone 5-Hydroxy-2-pentanone->Reductive Amination 5-Nitro-2-pentanol 5-Nitro-2-pentanol Catalytic Reduction Catalytic Reduction 5-Nitro-2-pentanol->Catalytic Reduction This compound This compound Reductive Amination->this compound Nucleophilic Substitution->this compound Gabriel Synthesis->this compound Catalytic Reduction->this compound

Caption: Synthetic pathways to this compound.

Cost-Effectiveness Analysis

  • Reductive Amination of 2-Pentanone: This method is often favored for its relatively low cost of starting materials and decent yields. The use of catalytic hydrogenation can be cost-effective on a large scale, although the initial investment in high-pressure equipment may be a consideration. The use of sodium borohydride offers a simpler laboratory-scale alternative but can be more expensive.

  • Synthesis from 5-Chloro-2-pentanone: This route can provide high yields and purity. The cost-effectiveness is largely dependent on the price of the starting haloketone. The reaction conditions are relatively straightforward, making it a viable option for both lab and industrial scale.

  • Gabriel Synthesis: While a reliable method for producing high-purity primary amines, the Gabriel synthesis tends to be more expensive due to the cost of phthalimide and the multi-step nature of the process. The yields can also be lower compared to other methods. This method is often chosen when high purity is the primary concern and cost is a secondary factor.

  • Reductive Amination of 5-Hydroxy-2-pentanone: This method is promising due to the potential for high selectivity and good yields. The cost will be influenced by the availability and price of the starting hydroxyketone.

  • Reduction of 5-Nitro-2-pentanol: This route can offer excellent yields and purity. However, the synthesis of the starting nitro compound can add to the overall cost and complexity of the process.

Conclusion

The choice of the most cost-effective synthesis method for this compound depends on the specific requirements of the researcher or organization. For large-scale industrial production where cost is a major driver, the reductive amination of 2-pentanone or the synthesis from 5-chloro-2-pentanone are likely the most economical options. For laboratory-scale synthesis where high purity is critical and cost is less of a concern, the Gabriel synthesis or the reduction of a nitro precursor may be more suitable. Further process optimization and catalyst development for the reductive amination routes could lead to even more efficient and cost-effective syntheses in the future.

The Versatile Scaffold: A Comparative Review of Gamma-Amino Alcohols and Their Applications

Author: BenchChem Technical Support Team. Date: November 2025

Gamma (γ)-amino alcohols are a pivotal class of organic compounds characterized by an alcohol and an amino group separated by a three-carbon chain. This structural motif, particularly in its chiral form, serves as a cornerstone in numerous scientific and industrial fields. Its unique ability to form hydrogen bonds and coordinate with metal centers makes it a valuable building block for complex molecules. This guide provides a comparative overview of the primary applications of γ-amino alcohols in pharmaceuticals and asymmetric catalysis, supported by experimental data and protocols. Furthermore, it explores the significant applications of the closely related biomolecule, γ-aminobutyric acid (GABA), in agriculture.

Pharmaceutical Applications: Building Blocks for Life-Saving Drugs

The chiral 1,3-amino alcohol functionality is a key pharmacophore found in a variety of biologically active molecules and approved drugs.[1][2] Its presence is crucial for the therapeutic activity of several blockbuster medications, particularly in the treatment of HIV.[1][3]

The HIV protease inhibitors Ritonavir and Lopinavir are prime examples of drugs whose efficacy relies on the specific stereochemistry of their γ-amino alcohol core.[1][4] This structural unit mimics the transition state of peptide cleavage by the viral protease, effectively inhibiting viral replication.[5] Other notable pharmaceuticals incorporating this scaffold include the antidepressant (S)-Dapoxetine and the anti-obesity candidate 4-hydroxyleucine.[1][3]

Drug Therapeutic Class Significance of γ-Amino Alcohol Moiety
Ritonavir Antiretroviral (HIV Protease Inhibitor)Forms the core scaffold responsible for binding to the active site of the HIV protease enzyme.[1][6]
Lopinavir Antiretroviral (HIV Protease Inhibitor)Structurally related to Ritonavir, the γ-amino alcohol core is essential for its antiviral activity.[1][5]
(S)-Dapoxetine Antidepressant (SSRI)A key intermediate in its synthesis is a chiral γ-amino alcohol, defining the drug's stereochemistry.[3]
4-Hydroxyleucine Derivatives Anti-obesity (Investigational)The γ-amino alcohol structure is a central feature of this class of potential therapeutic agents.[1]
Experimental Protocol: Asymmetric Synthesis of a γ-Amino Alcohol Intermediate

One of the most efficient methods for synthesizing chiral γ-amino alcohols is the transition metal-catalyzed asymmetric hydroamination of allylic alcohols. The following is a representative protocol based on a copper-catalyzed approach.[3][7]

Objective: To synthesize a chiral γ-amino alcohol via copper-catalyzed hydroamination of an unprotected allylic alcohol.

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • Chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS)

  • Triphenylphosphine (PPh₃)

  • Allylic alcohol substrate (e.g., cinnamyl alcohol)

  • Hydroxylamine benzoate derivative

  • Silane reducing agent (e.g., (EtO)₂MeSiH)

  • Solvent (e.g., Cyclohexane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox, a stock solution of the catalyst mixture (Cu(OAc)₂, (R)-DTBM-SEGPHOS, and PPh₃ in a 1:1.1:1.1 molar ratio) is prepared.

  • Reaction Setup: A dried Schlenk tube is charged with the allylic alcohol (1.0 equiv) and the hydroxylamine benzoate (1.02 equiv).

  • Solvent and Reagents: Cyclohexane is added to the tube, followed by the copper catalyst stock solution (typically 1.0 mol % Cu).

  • Initiation: The silane reducing agent (3.0 equiv) is added to the mixture.

  • Incubation: The sealed tube is placed in a pre-heated oil bath at 60 °C and stirred for the duration of the reaction (typically 12-24 hours), monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is quenched, and the crude product is purified using flash column chromatography to yield the enantiomerically enriched γ-amino alcohol.

G1 cluster_2 Start1 Pro-chiral Ketone + Aldehyde + Amine (Mannich Reaction) A A Start1->A C C D D C->D

Synthetic routes to chiral γ-amino alcohols.

Agrochemical Applications: The Role of γ-Aminobutyric Acid (GABA)

While direct applications of γ-amino alcohols in commercial agrochemicals are not widely documented, the structurally similar γ-aminobutyric acid (GABA) is a non-protein amino acid with profound effects on plant physiology. Exogenous application of GABA has emerged as a promising strategy to enhance crop resilience against various environmental threats.[8]

GABA acts as a signaling molecule in plants, helping them cope with abiotic stresses like drought, salinity, and temperature extremes.[8][9] It also plays a role in defending against pests and diseases and can improve pesticide detoxification within the plant.[10]

Key Effects of GABA in Plants:

  • Stress Tolerance: GABA helps maintain cell membrane stability, improves water retention, and boosts antioxidant defense systems to mitigate damage from environmental stressors.[9][11]

  • Growth Promotion: It can improve seed germination rates and promote stronger root development, leading to more robust plants with better nutrient uptake.[8]

  • Pesticide Detoxification: Studies show that GABA can enhance the metabolism of certain pesticides, such as chlorothalonil in tomatoes, by upregulating detoxification pathways involving glutathione S-transferases and other enzymes.[10]

The table below summarizes findings from a study on snap beans (Phaseolus vulgaris L.), illustrating the quantitative impact of foliar GABA application under drought conditions.

Parameter Drought (70% Water) Drought + 2mM GABA % Improvement
Plant Dry Weight (g) 14.218.5+30.3%
Leaf RWC (%) 68.577.3+12.8%
Membrane Stability Index (%) 60.172.4+20.5%
Pod Yield (t/ha) 6.78.9+32.8%
Data adapted from Abdel-gawad et al. (2022) on Phaseolus vulgaris L.[11]

G2 Stress Abiotic Stress (Drought, Salinity) Plant Plant System Stress->Plant GABA Exogenous GABA Application GABA->Plant Signal Modulation ROS Increased ROS (Oxidative Damage) Plant->ROS Response Enhanced Plant Tolerance & Growth Plant->Response Stress Response Activation Antioxidants Antioxidants Plant->Antioxidants Osmolytes Osmolytes Plant->Osmolytes Detox Detox Plant->Detox ROS->Response Damage Antioxidants->ROS Scavenges

GABA's role in plant stress response.
Experimental Protocol: Assessing Plant Response to GABA Under Stress

Objective: To evaluate the effect of exogenous GABA application on the physiological response of plants under induced drought stress.

Materials:

  • Plant seedlings (e.g., sweet pepper, Capsicum annuum L.)

  • GABA solutions of varying concentrations (e.g., 0, 2, 4 mM)

  • Pots with standardized soil mixture

  • Equipment for measuring leaf relative water content (RWC), chlorophyll content, and electrolyte leakage.

  • Spectrophotometer and reagents for antioxidant enzyme assays (SOD, CAT, POD).

Procedure:

  • Plant Growth and Stress Induction: Seedlings are grown to a specific stage (e.g., 4-6 true leaves). Drought stress is induced by reducing watering to a predetermined field capacity (e.g., 50% or 30%). Control plants are maintained at 100% field capacity.[12]

  • GABA Application: Plants under both control and drought conditions are subjected to foliar spray with the different GABA solutions until leaves are thoroughly wet. A control group for each watering regime is sprayed only with water.[12]

  • Data Collection: After a set period of treatment (e.g., 1-2 weeks), physiological and biochemical parameters are measured.

    • Relative Water Content (RWC): Leaf discs are weighed (fresh weight), floated in deionized water to full turgor (turgid weight), and then oven-dried (dry weight). RWC is calculated as: [(FW - DW) / (TW - DW)] * 100.

    • Chlorophyll Content: Leaf pigments are extracted with a solvent (e.g., 95% ethanol), and absorbance is read with a spectrophotometer at specific wavelengths.[13]

    • Oxidative Stress Markers: Lipid peroxidation is estimated by measuring malondialdehyde (MDA) content using the thiobarbituric acid (TBA) reaction.[13]

  • Statistical Analysis: Data are analyzed using ANOVA to determine the statistical significance of the effects of GABA treatment under different stress levels.

Asymmetric Catalysis

Beyond their biological roles, chiral γ-amino alcohols are highly effective as ligands and auxiliaries in asymmetric catalysis.[3] Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling high stereoselectivity in a wide range of chemical transformations. They are particularly useful in reactions such as asymmetric reductions, alkylations, and additions, where precise control over the formation of new stereocenters is essential for the synthesis of enantiomerically pure compounds.[2][3]

References

A Comparative Guide to the Stereochemical Validation of Synthesized 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical integrity of pharmaceutical intermediates is paramount in drug development, as different enantiomers of a chiral molecule can exhibit varied pharmacological and toxicological profiles. 5-Aminopentan-2-ol possesses a chiral center at the second carbon, bearing the hydroxyl group, and can therefore exist as (R)- and (S)-enantiomers.[1] This guide provides a comparative overview of established analytical techniques for the validation of the stereochemistry of synthesized this compound, complete with experimental protocols and illustrative data.

Data Presentation: A Comparative Summary
Analytical Technique Parameter Measured Illustrative Data for (S)-Enantiomer Illustrative Data for (R)-Enantiomer Alternative/Comparison
Polarimetry Specific Rotation ([α]D)+13° (neat) (for (S)-(+)-2-Pentanol)-13° (neat) (for (R)-(-)-2-Pentanol)Comparison of the sign and magnitude of rotation to literature values of known standards.
Chiral High-Performance Liquid Chromatography (HPLC) Retention Time (tR)12.5 min14.8 minSeparation of a racemic mixture to establish the retention times of both enantiomers.
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agent (CSA) Chemical Shift (δ) of C2-H Proton3.85 ppm3.95 ppmThe racemic mixture in the presence of a CSA will show two distinct signals for the C2-H proton.
Circular Dichroism (CD) Spectroscopy (after derivatization) Molar Ellipticity [θ] at a specific wavelengthPositive Cotton effectNegative Cotton effectComparison of the CD spectrum to that of a known enantiomer or theoretical calculations.

Experimental Protocols

Polarimetry

Objective: To measure the specific rotation of an enantiomerically enriched sample of this compound and determine the enantiomeric excess (ee) by comparing it to the known value of the pure enantiomer.

Methodology:

  • A solution of the synthesized this compound is prepared in a suitable solvent (e.g., methanol or ethanol) at a precisely known concentration (c, in g/mL).

  • A polarimeter is calibrated using a blank (the pure solvent).

  • The sample solution is placed in a sample tube of a known path length (l, in dm).

  • The observed optical rotation (α) is measured at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • The specific rotation [α] is calculated using the formula: [α]Tλ = α / (c * l).[2][3]

  • The enantiomeric excess (% ee) is then calculated as: % ee = ([α]observed / [α]max) * 100, where [α]max is the specific rotation of the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the enantiomers of this compound and determine the relative peak areas to calculate the enantiomeric excess.

Methodology:

  • Column: A chiral stationary phase (CSP) column is used. For amino alcohols, polysaccharide-based CSPs such as those derived from cellulose or amylose are often effective.[2] A common choice would be a Chiralpak® IA or IC column.

  • Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape, is used. A typical starting condition could be 90:10 (v/v) hexane:isopropanol with 0.1% diethylamine.

  • Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The flow rate is typically set at 1.0 mL/min, and detection is performed using a UV detector at a low wavelength (e.g., 210 nm) as this compound lacks a strong chromophore.

  • Quantification: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To induce a chemical shift difference between the enantiomers of this compound in the NMR spectrum for the determination of enantiomeric excess.

Methodology:

  • Sample Preparation: A solution of the synthesized this compound is prepared in an appropriate deuterated solvent (e.g., CDCl3).

  • CSA Selection: A suitable chiral solvating agent is chosen. For amino alcohols, chiral acids such as (R)-(-)-Mandelic acid or derivatives of tartaric acid can be effective.[4]

  • Analysis:

    • An initial 1H NMR spectrum of the sample is recorded.

    • A molar equivalent of the CSA is added to the NMR tube, and the solution is mixed thoroughly.

    • A second 1H NMR spectrum is acquired. In the presence of the CSA, the enantiomers will form diastereomeric complexes, which can lead to the splitting of signals, particularly the proton on the chiral center (C2-H).[5]

  • Quantification: The enantiomeric excess is determined by the integration of the now separated signals corresponding to each enantiomer.

Visualizations

Experimental Workflow for Stereochemical Validation

G Experimental Workflow for Stereochemical Validation of this compound cluster_synthesis Synthesis cluster_validation Stereochemical Validation cluster_results Results cluster_analysis Analysis synth Synthesized this compound polarimetry Polarimetry synth->polarimetry hplc Chiral HPLC synth->hplc nmr NMR with CSA synth->nmr cd CD Spectroscopy synth->cd specific_rotation Specific Rotation ([α]) polarimetry->specific_rotation retention_time Retention Time (tR) hplc->retention_time chemical_shift Chemical Shift (δ) nmr->chemical_shift cotton_effect Cotton Effect cd->cotton_effect ee_calc Enantiomeric Excess (% ee) Calculation specific_rotation->ee_calc retention_time->ee_calc chemical_shift->ee_calc

Caption: Workflow for the validation of the stereochemistry of this compound.

Logical Relationship of Analytical Techniques

G Logical Relationships in Stereochemical Analysis cluster_separation Separation cluster_characterization Characterization cluster_absolute_config Absolute Configuration racemic Racemic this compound chiral_hplc Chiral HPLC racemic->chiral_hplc Separates enantiopure Enantiopure this compound polarimetry Polarimetry enantiopure->polarimetry Characterized by nmr_csa NMR with CSA enantiopure->nmr_csa Characterized by cd_spec CD Spectroscopy enantiopure->cd_spec Characterized by xray X-ray Crystallography enantiopure->xray Determined by chiral_hplc->enantiopure Yields

Caption: Interrelation of techniques for stereochemical analysis.

References

The Efficacy of Chiral Amino Alcohols in Catalytic Asymmetric Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic performance of chiral amino alcohols is typically assessed by the yield of the resulting chiral alcohol and the enantiomeric excess (ee), which measures the degree of stereoselectivity. The following table summarizes the performance of several representative chiral amino alcohol ligands in the enantioselective ethylation of benzaldehyde with diethylzinc.

LigandLigand StructureYield (%)Enantiomeric Excess (ee %)
(1R,2S)-N-Isopropylephedrine 9598 (R)
(-)-3-exo-(Dimethylamino)isoborneol (DAIB) >9598 (S)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol 9999 (R)
Pinane-based aminodiol (20) 9687 (R)
(R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol (1n) 9896 (S)

Note: The enantiomeric excess (ee) indicates the percentage of the major enantiomer minus the percentage of the minor enantiomer. The configuration of the major enantiomer is given in parentheses (R or S).

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of catalytic reactions. Below is a general, representative procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol ligand.

General Procedure for the Enantioselective Ethylation of Benzaldehyde:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (2 mL).

  • Reaction Initiation: The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is completely consumed (typically 2-24 hours, depending on the ligand).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) (5 mL) at 0 °C.

  • Work-up: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture). The yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Catalytic Cycle and Reaction Workflow

The following diagrams illustrate the generally accepted catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde and a typical experimental workflow.

Catalytic_Cycle cluster_0 Catalytic Cycle Ligand Chiral Amino Alcohol (L*) Active_Catalyst Active Catalyst [L*ZnEt] Ligand->Active_Catalyst + ZnEt₂ ZnEt2_1 Diethylzinc (ZnEt₂) Intermediate Ternary Complex [L*ZnEt(RCHO)] Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product-Catalyst Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Active_Catalyst + ZnEt₂ - Product-ZnEt Product Chiral Alcohol Product Product_Complex->Product

Figure 1. Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Setup Inert Atmosphere Setup (Flame-dried glassware, Argon) Start->Setup Ligand_Addition Dissolve Chiral Ligand in Anhydrous Toluene Setup->Ligand_Addition Catalyst_Formation Add Diethylzinc (0 °C, 30 min) Ligand_Addition->Catalyst_Formation Substrate_Addition Add Benzaldehyde (0 °C) Catalyst_Formation->Substrate_Addition Reaction Stir at 0 °C (Monitor by TLC) Substrate_Addition->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Yield & ee Determination (HPLC/GC) Purification->Analysis End End Analysis->End

Figure 2. A typical experimental workflow for the catalytic reaction.

Conclusion

The enantioselective addition of diethylzinc to aldehydes is a powerful transformation for the synthesis of chiral alcohols. The choice of the chiral amino alcohol ligand is paramount in achieving high yields and enantioselectivities. While a variety of structurally complex and highly effective ligands have been developed, the principles of their catalytic activity provide a basis for the rational design of new catalysts. Although specific comparative data for 5-Aminopentan-2-ol in this context is pending in the literature, its structural features as a simple, chiral amino alcohol suggest its potential as a precursor for effective ligands in asymmetric catalysis. Further research into the synthesis and application of derivatives of this compound could yield novel and efficient catalysts for this and other important asymmetric transformations.

Safety Operating Guide

Proper Disposal of 5-Aminopentan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 5-Aminopentan-2-ol is classified as a hazardous chemical. It is crucial to adhere to the following disposal procedures to ensure safety and regulatory compliance. This substance should never be disposed of down the drain or in regular solid waste.

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

This compound is a corrosive and flammable substance that can cause severe skin burns and eye damage.[1][2] Ingestion may be harmful.[2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Clearly label this compound waste with the words "Hazardous Waste," the chemical name, and any known hazards (e.g., Corrosive, Flammable).[4]

  • This waste must be segregated from incompatible materials. Key incompatibilities include:

    • Strong oxidizing agents (e.g., nitrates, perchlorates)[3]

    • Strong acids[3]

    • Copper and aluminum alloys[3]

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

2. Container Selection and Management:

  • Use a dedicated, compatible container for collecting this compound waste. The original container is often the best choice.[6]

  • Containers must be in good condition, free from leaks, and have a tightly sealing cap.[4]

  • Keep the container closed at all times except when adding waste.[4][7] This prevents the release of vapors and potential spills.

  • Store the waste container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources.[8]

3. Disposal of Empty Containers:

  • A container that held this compound is also considered hazardous waste.

  • To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent (such as water or ethanol).[6]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[6]

  • After triple-rinsing, deface the original label on the container before disposal in the appropriate solid waste stream.[6]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Remove all ignition sources.[3]

  • For minor spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and clean up the spill.

  • All materials used for spill cleanup, including contaminated PPE, must be collected in a sealed container, labeled as hazardous waste, and disposed of accordingly.[6]

  • For large spills, or if you are not trained to handle them, contact your institution's EHS department immediately.[9]

5. Final Disposal:

  • All this compound waste must be disposed of through an approved hazardous waste management company.[2]

  • Contact your institution's EHS office to schedule a pickup for your hazardous waste containers.[4]

Quantitative Data Summary

While specific concentration limits for the disposal of this compound are not available, general guidelines for aqueous waste containing alcohols apply.

ParameterGuidelineCitation
pH of Aqueous Solutions for Drain Disposal Must be between 7 and 9.[9]
Alcohol Concentration for Drain Disposal Dilute aqueous solutions of low molecular weight alcohols (less than 10%) may be permissible for drain disposal if they are non-hazardous and biodegradable. However, due to the corrosive and hazardous nature of this compound, this is not recommended .[7][10]

Note: Due to its hazardous properties, drain disposal of any concentration of this compound is not advised. All waste should be treated as hazardous.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_pure Is the waste pure This compound or a concentrated solution? start->is_pure is_spill Is this a spill cleanup? is_pure->is_spill No collect_hw Collect in a labeled, compatible hazardous waste container. is_pure->collect_hw Yes is_empty Is it an empty container? is_spill->is_empty No collect_spill Collect all contaminated materials (absorbent, PPE). is_spill->collect_spill Yes schedule_pickup Schedule pickup with Environmental Health & Safety. is_empty->schedule_pickup No (Error) triple_rinse Triple-rinse with a suitable solvent. is_empty->triple_rinse Yes segregate Segregate from incompatible materials. collect_hw->segregate store Store in a designated Satellite Accumulation Area. segregate->store store->schedule_pickup end End of Process schedule_pickup->end collect_spill->collect_hw collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in appropriate solid waste. triple_rinse->dispose_container collect_rinsate->collect_hw dispose_container->end

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 5-Aminopentan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 5-Aminopentan-2-ol, ensuring the well-being of researchers and the integrity of experimental work. Adherence to these protocols is essential for the safe operational management and disposal of this chemical.

Hazard Identification and Immediate Precautions

This compound is a flammable liquid that can cause severe skin burns and eye damage.[1] It is imperative to handle this chemical with appropriate personal protective equipment (PPE) in a controlled environment.

Summary of Hazards:

Hazard ClassificationGHS CodeDescription
Flammable LiquidH226Flammable liquid and vapor.
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.

All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this document before commencing any work with this compound.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against exposure. The following table and workflow provide detailed guidance on the necessary protective gear.

Recommended PPE for Handling this compound:

Body PartPPE ItemSpecification and Recommended Use
Hands Chemical Resistant GlovesFor incidental contact (e.g., splashes): Nitrile gloves (minimum thickness of 5 mil) are acceptable but should be changed immediately upon contamination.[2] For extended contact: Butyl rubber or neoprene gloves are recommended due to their higher resistance to both alcohols and amines.[3][4] Always check manufacturer-specific breakthrough times.
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. A full-face shield must be worn over safety goggles when there is a risk of splashing.
Body Laboratory CoatA flame-resistant lab coat worn over full-length clothing is required.
Respiratory Air-Purifying RespiratorFor tasks with a risk of aerosol or vapor generation, a half-mask or full-facepiece air-purifying respirator is necessary. The cartridge should be a combination of organic vapor and ammonia/methylamine to effectively capture the chemical's vapor.[5]

PPE Selection Workflow:

PPE_Selection_Workflow PPE Selection for this compound start Start: Assess Task aerosol_risk Aerosol or Vapor Risk? start->aerosol_risk respirator Use Half-Mask or Full-Facepiece Respirator with Organic Vapor/ Ammonia/Methylamine Cartridge aerosol_risk->respirator Yes no_respirator Work in a well-ventilated area or chemical fume hood aerosol_risk->no_respirator No splash_risk Splash Risk? face_shield Wear a Full-Face Shield over Safety Goggles splash_risk->face_shield Yes goggles Wear Chemical Splash Goggles splash_risk->goggles No incidental_contact Incidental Contact? butyl_gloves Wear Butyl Rubber or Neoprene Gloves incidental_contact->butyl_gloves No (Extended) nitrile_gloves Wear Nitrile Gloves (min. 5 mil) incidental_contact->nitrile_gloves Yes respirator->splash_risk no_respirator->splash_risk face_shield->incidental_contact goggles->incidental_contact lab_coat Always wear a flame-resistant lab coat and closed-toe shoes butyl_gloves->lab_coat nitrile_gloves->lab_coat end End: Proceed with Task lab_coat->end

PPE Selection Workflow for this compound

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an emergency shower and eyewash station are accessible.

    • Assemble all necessary PPE as determined by the workflow above.

    • Have spill control materials (e.g., absorbent pads, neutralizing agents) readily available.

  • Handling:

    • Conduct all work with this compound within a certified chemical fume hood.

    • Ground all equipment to prevent static discharge, which can ignite flammable vapors.

    • Use compatible, clearly labeled containers for storage and transfer.

    • Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.[6]

  • In Case of a Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

    • Contain the spill with absorbent, non-combustible material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Do not use combustible materials like paper towels to absorb the spill.

Disposal Plan: Step-by-Step Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Collection:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Solid waste (e.g., contaminated gloves, absorbent pads) should be collected in a separate, sealed, and labeled container.

  • Neutralization (for small quantities of aqueous waste):

    • Caution: This procedure should only be performed by trained personnel in a chemical fume hood.

    • Slowly add a dilute solution of a weak acid, such as 5% acetic acid, to the this compound waste solution while stirring. The container should be in an ice bath to manage any heat generation.

    • Monitor the pH of the solution. Continue adding the acid dropwise until the pH is between 5.5 and 8.5.

    • Once neutralized, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7]

  • Final Disposal:

    • For larger quantities of waste or non-aqueous solutions, do not attempt neutralization.

    • Arrange for the disposal of all hazardous waste containers through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.

    • Ensure all containers are properly labeled with the contents and associated hazards.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.